Product packaging for (Z)-Lanoconazole(Cat. No.:CAS No. 101530-10-3)

(Z)-Lanoconazole

Cat. No.: B1674471
CAS No.: 101530-10-3
M. Wt: 319.8 g/mol
InChI Key: ZRTQSJFIDWNVJW-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lanoconazole is a conazole antifungal drug and an imidazole antifungal drug.
RN refers to cpd without isomeric designation;  latoconazole is (E)-isomer;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClN3S2 B1674471 (Z)-Lanoconazole CAS No. 101530-10-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101530-10-3

Molecular Formula

C14H10ClN3S2

Molecular Weight

319.8 g/mol

IUPAC Name

(2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

InChI

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12-

InChI Key

ZRTQSJFIDWNVJW-OWBHPGMISA-N

Isomeric SMILES

C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=CC=CC=C3Cl

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl

Appearance

Solid powder

Other CAS No.

126509-69-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile
lanoconazole
latoconazole
latoconazole, (E)-isomer
latoconazole, (Z)-isomer
NND 318
NND-318

Origin of Product

United States

Foundational & Exploratory

(Z)-Lanoconazole: A Technical Guide to its Antifungal Mechanism of Action on Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Lanoconazole is a potent imidazole antifungal agent demonstrating a broad spectrum of activity against a variety of pathogenic fungi, including dermatophytes and yeasts.[1][2][3] Its primary mechanism of action involves the targeted disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic and, in some instances, fungicidal activity of this compound stems from its ability to interfere with the synthesis of ergosterol, an essential sterol component of the fungal cell membrane analogous to cholesterol in mammalian cells. Ergosterol plays a crucial role in maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.

The specific molecular target of this compound is the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51) .[1][2] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14-alpha-methyl group from lanosterol.[4] By inhibiting this enzyme, this compound effectively blocks the conversion of lanosterol to ergosterol.

The consequences of this enzymatic inhibition are twofold:

  • Depletion of Ergosterol: The reduction in ergosterol levels compromises the physical properties of the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme activity.

  • Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14-alpha-demethylase results in the accumulation of lanosterol and other 14-alpha-methylated sterols within the cell membrane.[4] These accumulated sterols are toxic to the fungal cell and further disrupt the membrane's structure and function.

This dual action ultimately leads to the inhibition of fungal growth and, at sufficient concentrations, cell death.

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Mechanism of Action cluster_outcome Cellular Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Lanosterol Lanosterol Squalene Epoxide->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Z_Lanoconazole This compound Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Z_Lanoconazole->Lanosterol 14-alpha-demethylase (CYP51) Inhibition Ergosterol_Depletion Ergosterol Depletion Lanosterol_Accumulation Lanosterol Accumulation Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Increased Permeability Lanosterol_Accumulation->Membrane_Disruption Altered Fluidity Fungal_Cell_Death Fungal Cell Growth Inhibition / Death Membrane_Disruption->Fungal_Cell_Death Leads to

Caption: Inhibition of Lanosterol 14-alpha-demethylase by this compound.

Quantitative Data: Antifungal Activity

The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal species. The following tables summarize the available MIC data.

Table 1: MIC of this compound against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum≤0.0080.0054--
Trichophyton mentagrophytes≤0.0080.025--
Epidermophyton floccosum≤0.008---

Data sourced from references[5][6].

Table 2: MIC of this compound against Aspergillus Species

Fungal SpeciesStrain TypeMIC Range (µg/mL)Geometric Mean MIC (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatusAzole-Susceptible (n=141)<0.001 - 0.50.00240.008
Aspergillus fumigatusAzole-Resistant (n=27)<0.001 - 0.5-0.032
Aspergillus flavusClinical & Environmental0.032 - 0.250.021-

Data sourced from references[7][8][9].

Table 3: MIC of this compound against Candida albicans

Study TypeMIC (µg/mL)
In vitro synergy study1.25 (subinhibitory concentration)

Data sourced from reference[10].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Ergosterol Biosynthesis Inhibition Assay (Spectrophotometric Quantification)

This protocol is adapted from methodologies described by Arthington-Skaggs et al. (1999) and is designed to quantify the total ergosterol content in fungal cells following treatment with an antifungal agent.[11][12]

Objective: To determine the effect of this compound on the total ergosterol content in fungal cells.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB) or other suitable growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 25% (w/v) potassium hydroxide in 65% ethanol

  • Sterile distilled water

  • Heptane

  • 100% Ethanol

  • Spectrophotometer capable of scanning between 240 and 300 nm

  • Glass screw-cap tubes

  • Water bath

Procedure:

  • Fungal Culture Preparation: Inoculate the fungal species into SDB and incubate under appropriate conditions to achieve logarithmic growth.

  • Antifungal Treatment: Aliquots of the fungal culture are treated with varying concentrations of this compound (and a vehicle control) and incubated for a defined period (e.g., 16 hours).

  • Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water and determine the wet weight of the pellet.

  • Saponification: Resuspend the cell pellet in the alcoholic potassium hydroxide solution. Incubate in an 80°C water bath for 1 hour and 30 minutes to saponify the cellular lipids.[13]

  • Sterol Extraction: After cooling, add sterile distilled water and heptane to the saponified mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer. Repeat the extraction step to ensure complete recovery.

  • Spectrophotometric Analysis: Transfer the heptane layer to a fresh tube. Dilute an aliquot of the sterol extract in 100% ethanol and scan the absorbance between 240 and 300 nm.

  • Data Analysis: The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol (DHE) will result in a characteristic four-peaked curve. The ergosterol content can be calculated as a percentage of the cell wet weight using the following equations:

    • % Ergosterol + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight

    • % 24(28)DHE = [(A230 / 518) x F] / pellet weight

    • % Ergosterol = (% Ergosterol + % 24(28)DHE) - % 24(28)DHE

    • Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and 24(28)DHE, respectively.[12]

Experimental Workflow Diagram:

Ergosterol_Quantification_Workflow Workflow for Spectrophotometric Ergosterol Quantification Start Start Fungal_Culture Prepare Log-Phase Fungal Culture Start->Fungal_Culture Treatment Treat with this compound and Vehicle Control Fungal_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Harvesting Harvest Cells by Centrifugation Incubation->Harvesting Saponification Saponify with Alcoholic KOH at 80°C Harvesting->Saponification Extraction Extract Sterols with Heptane Saponification->Extraction Analysis Spectrophotometric Scan (240-300 nm) Extraction->Analysis Calculation Calculate Ergosterol Content Analysis->Calculation End End Calculation->End

Caption: A streamlined workflow for quantifying fungal ergosterol content.

Fungal Cell Membrane Permeability Assay (SYTOX Green Uptake)

This protocol is based on the use of SYTOX Green, a high-affinity nucleic acid stain that cannot penetrate live cells with intact plasma membranes.[14] An increase in fluorescence indicates membrane damage.

Objective: To assess the effect of this compound on fungal cell membrane permeability.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Phosphate-free buffer (e.g., Tris-HCl)

  • This compound stock solution

  • SYTOX Green nucleic acid stain (e.g., 1 mM working solution in DMSO)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest fungal cells from a logarithmic phase culture by centrifugation. Wash and resuspend the cells in a phosphate-free buffer.

  • Assay Setup: In a microplate or suitable tubes, add the fungal cell suspension.

  • Antifungal Treatment: Add various concentrations of this compound to the cell suspensions. Include a positive control (a known membrane-disrupting agent) and a negative (vehicle) control.

  • Staining: Add SYTOX Green to each well/tube to a final concentration of approximately 1 µM.

  • Incubation: Incubate the samples in the dark at room temperature for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~504 nm excitation, ~523 nm emission). Alternatively, visualize the stained cells using a fluorescence microscope.

  • Data Analysis: An increase in fluorescence intensity in the this compound-treated samples compared to the negative control indicates a loss of membrane integrity.

Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay

This protocol provides a general framework for determining the IC50 value of this compound against fungal lanosterol 14-alpha-demethylase. This assay typically utilizes recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR).[14]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against fungal lanosterol 14-alpha-demethylase.

Materials:

  • Recombinant fungal CYP51

  • Recombinant fungal NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • This compound stock solution

  • Reaction buffer

  • NADPH

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Pre-incubate the recombinant CYP51 and CPR in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the enzyme mixture.

  • Substrate Addition: Add lanosterol to the reaction mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a suitable solvent.

  • Product Analysis: Analyze the formation of the demethylated product from lanosterol using LC-MS/MS.

  • IC50 Calculation: Determine the concentration of this compound that inhibits 50% of the enzyme activity compared to the vehicle control.

Logical Relationship Diagram:

Logical_Relationship Logical Flow for Mechanism of Action Studies Hypothesis Hypothesis: this compound inhibits ergosterol biosynthesis MIC Determine MIC against various fungal species Hypothesis->MIC Ergosterol_Assay Perform Ergosterol Biosynthesis Inhibition Assay MIC->Ergosterol_Assay Membrane_Permeability Conduct Membrane Permeability Assay (SYTOX Green) Ergosterol_Assay->Membrane_Permeability CYP51_Assay Perform Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay Membrane_Permeability->CYP51_Assay Data_Analysis Analyze and Correlate Data CYP51_Assay->Data_Analysis Conclusion Conclusion: this compound disrupts fungal cell membranes by inhibiting CYP51-mediated ergosterol synthesis Data_Analysis->Conclusion

Caption: A logical progression for investigating the antifungal mechanism of action.

Conclusion

This compound exerts its potent antifungal activity by specifically targeting and inhibiting lanosterol 14-alpha-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This leads to ergosterol depletion and the accumulation of toxic sterol intermediates, culminating in the disruption of the fungal cell membrane's structure and function. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study and application of this and other related antifungal compounds. Further research to determine the specific IC50 value of this compound against purified fungal CYP51 would provide a more precise measure of its target-specific potency.

References

(Z)-Lanoconazole's Inhibition of Sterol 14-alpha Demethylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Lanoconazole is an imidazole-based antifungal agent that exhibits potent activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action involves the targeted inhibition of sterol 14-alpha demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. By disrupting this pathway, this compound compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. This technical guide provides an in-depth overview of the inhibitory action of this compound on CYP51, including available quantitative data, detailed experimental methodologies for assessing its antifungal activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Ergosterol is an essential component of the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway, therefore, presents a prime target for antifungal drug development. Sterol 14-alpha demethylase (CYP51), a cytochrome P450 enzyme, catalyzes a critical step in this pathway: the demethylation of lanosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols, ultimately disrupting fungal cell membrane structure and function.

This compound, a synthetic imidazole derivative, has demonstrated significant antifungal efficacy. This document serves as a comprehensive resource for understanding its interaction with CYP51, intended to aid researchers and professionals in the fields of mycology and antifungal drug development.

Quantitative Data on the Antifungal Activity of Lanoconazole

Table 1: In Vitro Activity of Lanoconazole and Other Antifungals against Dermatophytes

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Dermatophyte Species (General) Lanoconazole0.063 - 10.24
Luliconazole0.016 - 0.0320.018
ItraconazoleNot Specified0.183
FluconazoleNot Specified15.34
Trichophyton rubrum Lanoconazole≤0.008Not Reported
Trichophyton mentagrophytes Lanoconazole≤0.008Not Reported
Epidermophyton floccosum Lanoconazole≤0.008Not Reported

Data sourced from studies on clinical dermatophyte isolates[1][2].

Table 2: In Vitro Activity of Lanoconazole against Aspergillus flavus

Antifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Lanoconazole 0.004 - 0.1250.02
Luliconazole 0.004 - 0.0620.009
Itraconazole Not Specified0.24
Voriconazole Not Specified0.27
Posaconazole Not Specified0.10

Data from a study on 187 clinical and environmental isolates of Aspergillus flavus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method (Based on CLSI M38-A2 Guidelines)

This protocol outlines a standardized method for determining the MIC of antifungal agents against filamentous fungi, such as dermatophytes and Aspergillus species.

3.1.1. Materials

  • Antifungal agent stock solution (e.g., Lanoconazole in DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum, adjusted to the desired concentration

  • Spectrophotometer or microplate reader

  • Sterile, distilled water

  • Positive and negative growth controls

3.1.2. Procedure

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in the 96-well microtiter plates using the RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Fungal colonies are harvested from fresh agar plates. For filamentous fungi, a suspension of conidia is prepared and the turbidity is adjusted spectrophotometrically to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader to measure optical density.

Representative Protocol for Fungal Sterol 14-alpha Demethylase (CYP51) Enzyme Inhibition Assay

While a specific, detailed protocol for testing this compound's inhibition of purified CYP51 is not available in the cited literature, the following represents a generalized methodology based on assays used for other azole antifungals.

3.2.1. Materials

  • Recombinant fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Organic solvent (e.g., hexane or ethyl acetate) for extraction

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

3.2.2. Procedure

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable vessel (e.g., microcentrifuge tube) containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The mixtures are pre-incubated at a specific temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, lanosterol, and the NADPH generating system.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at the optimal temperature with shaking.

  • Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., a strong base like KOH).

  • Product Extraction: The sterol products are extracted from the reaction mixture using an organic solvent.

  • Analysis: The extracted sterols are analyzed by HPLC or GC-MS to quantify the amount of lanosterol that has been converted to its demethylated product.

  • IC50 Calculation: The percentage of inhibition for each concentration of this compound is calculated relative to the control reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the crucial role of sterol 14-alpha demethylase (CYP51) and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Ergosterol Synthesis) cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Erg9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate Erg11 (CYP51) ... ... 14-demethylated intermediate->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps Erg11 (CYP51) Erg11 (CYP51) Lanoconazole Lanoconazole Lanoconazole->Erg11 (CYP51) Inhibits

Caption: Fungal Ergosterol Biosynthesis Pathway and this compound's Target.

Experimental Workflow for Determining CYP51 Inhibition

This diagram outlines the general workflow for an in vitro experiment designed to quantify the inhibitory effect of a compound like this compound on the activity of sterol 14-alpha demethylase.

CYP51_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Recombinant CYP51, Reductase) B Add Varying Concentrations of this compound A->B C Pre-incubate B->C D Initiate Reaction (Add Lanosterol and NADPH) C->D E Incubate D->E F Terminate Reaction E->F G Extract Sterol Products F->G H Quantify Products (HPLC or GC-MS) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for a CYP51 Enzyme Inhibition Assay.

Conclusion

This compound is a potent inhibitor of fungal growth, acting through the specific targeting of sterol 14-alpha demethylase (CYP51). This targeted action disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to the antifungal effect. The available MIC data demonstrates its high efficacy against a range of pathogenic fungi, particularly dermatophytes. While direct enzymatic inhibition data (IC50/Ki) for this compound is not extensively published, the methodologies outlined in this guide provide a framework for conducting such investigations. The continued study of this compound and its interaction with CYP51 is crucial for optimizing its clinical use and for the development of new, more effective antifungal therapies.

References

Lanoconazole: An In-depth Technical Guide on its Anti-inflammatory Properties and Putative Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanoconazole, a potent imidazole antifungal agent, is primarily recognized for its efficacy in treating dermatomycoses by inhibiting fungal ergosterol biosynthesis.[1][2] Beyond its fungistatic and fungicidal activities, emerging evidence has demonstrated that lanoconazole possesses distinct anti-inflammatory properties. These effects have the potential to offer additional clinical benefits in the management of inflammatory skin conditions often associated with fungal infections, such as tinea pedis.[3][4] This technical guide provides a comprehensive overview of the current understanding of lanoconazole's anti-inflammatory actions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated biological pathways. The presented data indicates that lanoconazole mitigates inflammation by inhibiting the production and release of key pro-inflammatory cytokines and mediators, suggesting a mechanism that may be particularly beneficial for relieving the inflammatory symptoms of cutaneous fungal diseases.[5][6]

Introduction

Dermatophyte infections are frequently accompanied by an inflammatory host response, contributing significantly to the clinical symptoms of redness, swelling, and pruritus.[3] Topical antifungal agents that also exhibit anti-inflammatory effects can therefore provide more comprehensive and rapid symptom relief. Lanoconazole is an imidazole antifungal that disrupts the fungal cell membrane by inhibiting the enzyme lanosterol 14-alpha-demethylase, a critical step in the ergosterol biosynthesis pathway.[7][8] This mechanism ensures its potent antifungal activity against a broad spectrum of dermatophytes.[1] However, studies have now elucidated a dual therapeutic benefit, revealing significant anti-inflammatory activity. This document consolidates the findings from in vitro and in vivo studies to provide a technical resource for researchers exploring the immunomodulatory potential of lanoconazole.

Antifungal Mechanism of Action

Lanoconazole's primary role as an antifungal is executed through the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, an indispensable component for maintaining the integrity and fluidity of the fungal cell membrane.[9][10] By inhibiting this step, lanoconazole causes a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors, leading to increased membrane permeability, disruption of cellular functions, and ultimately, fungal cell death.[1]

substance substance enzyme enzyme product product inhibitor inhibitor pathway_label pathway_label Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol:e->Ergosterol:w Lanoconazole Lanoconazole Lanosterol -> Ergosterol Lanosterol -> Ergosterol Lanoconazole->Lanosterol -> Ergosterol

Caption: Antifungal mechanism of Lanoconazole via inhibition of ergosterol synthesis.

Anti-inflammatory Properties: In Vitro Evidence

In vitro studies have demonstrated lanoconazole's ability to directly suppress the release of key pro-inflammatory cytokines from human cells. These experiments provide foundational evidence for its immunomodulatory effects, independent of its antifungal action.

Inhibition of Cytokine Release

Lanoconazole has been shown to significantly inhibit the release of several cytokines from stimulated human cells. In one key study, its effects were measured on human epidermal keratinocytes and peripheral blood mononuclear cells (PBMCs).[5]

  • Interleukin-8 (IL-8): The release of IL-8, a potent neutrophil chemoattractant, from human epidermal keratinocytes stimulated by β-glucan (a fungal cell wall component) was significantly inhibited by lanoconazole.[5]

  • Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2): In human PBMCs stimulated with phytohemagglutinin (a mitogen), lanoconazole significantly inhibited the release of IFN-γ and IL-2, which are critical cytokines in T-cell mediated immune responses.[5]

Quantitative Data Summary

The following table summarizes the quantitative findings from in vitro experiments.

Cell TypeStimulantMeasured CytokineEffective Lanoconazole ConcentrationOutcomeReference
Human Epidermal Keratinocytes100 µg/ml β-glucanInterleukin-8 (IL-8)10⁻⁵ mol/lSignificant Inhibition[5]
Human Peripheral Blood Mononuclear Cells30 µg/ml PhytohemagglutininInterferon-gamma (IFN-γ)10⁻⁷ mol/lSignificant Inhibition[5]
Human Peripheral Blood Mononuclear Cells100 µg/ml PhytohemagglutininInterleukin-2 (IL-2)10⁻⁶ mol/lSignificant Inhibition[5]
Experimental Protocols

Protocol: Cytokine Release from Human Epidermal Keratinocytes [5]

  • Cell Culture: Human epidermal keratinocytes are cultured under standard conditions.

  • Stimulation: Cells are stimulated with 100 µg/ml of β-glucan from Saccharomyces cerevisiae to induce an inflammatory response and IL-8 release.

  • Treatment: Lanoconazole is added to the cell cultures at various concentrations, including the effective concentration of 10⁻⁵ mol/l.

  • Incubation: Cells are incubated for a specified period to allow for cytokine production and release.

  • Quantification: The concentration of IL-8 in the cell culture supernatant is measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: IL-8 levels in lanoconazole-treated groups are compared to the stimulated, untreated control group to determine the extent of inhibition.

Protocol: Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs) [5]

  • Cell Isolation: PBMCs are isolated from human peripheral blood using density gradient centrifugation.

  • Stimulation: Cells are stimulated with phytohemagglutinin (30 µg/ml for IFN-γ and 100 µg/ml for IL-2) to induce T-cell activation and cytokine release.

  • Treatment: Lanoconazole is added to the cultures at concentrations ranging from 10⁻⁷ mol/l to 10⁻⁶ mol/l.

  • Incubation: Cells are incubated for a defined duration.

  • Quantification: The concentrations of IFN-γ and IL-2 in the supernatant are quantified via ELISA.

  • Analysis: Cytokine levels in treated groups are compared against the stimulated, untreated control to assess the inhibitory effect of lanoconazole.

Anti-inflammatory Properties: In Vivo Evidence

The anti-inflammatory effects of lanoconazole have been validated in established mouse models of skin inflammation, demonstrating its efficacy in a complex biological environment.

Murine Models of Dermatitis

Topical application of lanoconazole has shown significant anti-inflammatory activity in two distinct mouse models:

  • Irritant Contact Dermatitis: Induced by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent activator of protein kinase C (PKC). Lanoconazole dose-dependently suppressed ear swelling, inhibited the production of neutrophil chemotactic factors (keratinocyte-derived chemokine and macrophage inflammatory protein-2), and reduced neutrophil infiltration at the site of inflammation.[6]

  • Allergic Contact Dermatitis: Induced by sensitization and challenge with 2,4,6-trinitrochlorobenzene (TNCB). Application of 1% and 3% lanoconazole resulted in significant anti-inflammatory activity, reducing ear swelling and inhibiting the production of IFN-γ in the skin.[5][6]

Quantitative Data Summary
Animal ModelType of DermatitisInducing AgentLanoconazole ApplicationMeasured EndpointOutcomeReference
Mouse (BALB/c)Irritant Contact0.01% TPA1% and 3% topicalEar ThicknessSignificant Reduction[5]
Mouse (BALB/c)Irritant ContactTPATopical (dose-dependent)Neutrophil InfiltrationSignificant Inhibition[6]
Mouse (BALB/c)Allergic Contact3% then 1% TNCB1% and 3% topicalEar ThicknessSignificant Reduction[5]
Mouse (BALB/c)Allergic ContactTNCB1% topicalIFN-γ ProductionSignificant Inhibition[6]
Experimental Protocols

Protocol: TPA-Induced Irritant Dermatitis in Mice [6]

  • Animal Model: BALB/c mice are used for the experiment.

  • Induction: A solution of 0.01% TPA is applied topically to the surface of the mouse's ear to induce acute inflammation.

  • Treatment: A topical formulation of lanoconazole (e.g., 1% or 3% cream) is applied to the TPA-treated ear. A vehicle control group is also included.

  • Measurement: Ear thickness is measured at specific time points after induction using a micrometer to quantify the level of edema.

  • Biochemical Analysis: At the end of the experiment, ear tissue is harvested to measure myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and the levels of inflammatory mediators like chemokines via ELISA or qPCR.

  • Analysis: The reduction in ear swelling, MPO activity, and mediator levels in the lanoconazole-treated group is compared to the vehicle control group.

stimulus stimulus pathway pathway mediator mediator response response inhibitor inhibitor TPA TPA Application PKC Protein Kinase C (PKC) Activation TPA->PKC MAPK_NFkB MAPK / NF-κB Pathways PKC->MAPK_NFkB Mediators Production of KC, MIP-2 (Neutrophil Chemotactic Factors) MAPK_NFkB->Mediators Inflammation Neutrophil Infiltration & Ear Swelling Mediators->Inflammation LCZ Lanoconazole LCZ->Mediators

Caption: Putative pathway for Lanoconazole's effect in TPA-induced dermatitis.

Putative Anti-inflammatory Pathways

While the precise molecular targets of lanoconazole's anti-inflammatory action are not yet fully elucidated, the available data allows for the formulation of a hypothetical mechanism. The inflammatory response induced by dermatophytes involves components like β-glucan, which can activate host cell pathways leading to cytokine production.[3] Similarly, experimental inducers like TPA are known to activate intracellular signaling cascades involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and the transcription factor Nuclear Factor-kappa B (NF-κB).[3]

Lanoconazole's demonstrated ability to inhibit the production of downstream mediators (IL-8, KC, MIP-2) in response to these stimuli suggests that it likely acts by modulating one or more of these upstream signaling pathways.[5][6] It interferes with the signaling cascade that leads from the initial inflammatory trigger to the transcription and translation of pro-inflammatory genes.

trigger trigger receptor receptor pathway pathway transcription transcription cytokine cytokine inhibitor inhibitor Trigger Inflammatory Stimulus (e.g., β-glucan, TPA) Receptor Cell Surface Receptor (e.g., Dectin-1) Trigger->Receptor Signaling Intracellular Signaling (PKC, MAPK, NF-κB) Receptor->Signaling Nucleus Gene Transcription Signaling->Nucleus Cytokines Pro-inflammatory Mediators (IL-8, IFN-γ, IL-2, KC, MIP-2) Nucleus->Cytokines LCZ Lanoconazole LCZ->Signaling

Caption: Hypothesized mechanism of Lanoconazole's anti-inflammatory action.

Conclusion and Future Directions

The evidence strongly supports the classification of lanoconazole as a topical antifungal agent with clinically relevant anti-inflammatory properties. Its ability to suppress the production of multiple pro-inflammatory cytokines and chemokines translates to a reduction in inflammation in vivo. This dual-action profile makes it a compelling therapeutic option for dermatomycoses where inflammation is a prominent feature.

Future research should focus on elucidating the precise molecular targets within the inflammatory signaling cascades. Investigating its effects on key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), could reveal additional mechanisms. Furthermore, transcriptomic and proteomic studies on lanoconazole-treated immune cells could provide an unbiased, global view of its immunomodulatory effects, paving the way for expanded therapeutic applications.

References

(Z)-Lanoconazole chemical structure and stereoisomerism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of (Z)-Lanoconazole

Introduction

Lanoconazole is a potent imidazole antifungal agent with a broad spectrum of activity against various pathogenic fungi, including yeasts and dermatophytes.[1][2] It is primarily used for the topical treatment of dermal mycoses.[3] The therapeutic efficacy of Lanoconazole is intrinsically linked to its unique chemical architecture, which facilitates the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[2] A key aspect of Lanoconazole's molecular profile is its stereoisomerism, which significantly influences its pharmacological activity. This technical guide provides a detailed exploration of the chemical structure and stereoisomerism of the (Z)-isomer of Lanoconazole.

Chemical Structure of this compound

This compound is a specific geometric isomer of Lanoconazole. Its chemical structure is characterized by the presence of an imidazole moiety linked to a ketene dithioacetal core.

IUPAC Name: (2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(1H-imidazol-1-yl)acetonitrile

Molecular Formula: C₁₄H₁₀ClN₃S₂[4]

Molecular Weight: 319.83 g/mol [4]

The core structure of this compound comprises several key functional groups:

  • Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, which is a hallmark of azole antifungal agents.

  • Dithiolane Ring: A five-membered saturated ring containing two sulfur atoms. This ring is substituted with a 2-chlorophenyl group.

  • Acetonitrile Group: A nitrile group attached to a carbon atom, which is double-bonded to the dithiolane ring.

  • 2-Chlorophenyl Group: A phenyl ring substituted with a chlorine atom at the ortho position.

The "(Z)" designation in the IUPAC name refers to the configuration of the exocyclic double bond between the dithiolane ring and the acetonitrile group. In the (Z)-isomer, the higher priority substituents on each carbon of the double bond are on the same side.

Stereoisomerism of Lanoconazole

Lanoconazole exhibits both geometric and optical isomerism due to the presence of a stereogenic center and a carbon-carbon double bond.

  • Geometric Isomerism: The exocyclic double bond gives rise to two geometric isomers: (E)-Lanoconazole and this compound. The commercially available form of Lanoconazole is typically the (E)-isomer.[5] The (Z)-isomer is often considered an impurity in the bulk manufacturing of Lanoconazole.[6]

  • Optical Isomerism: The carbon atom at the 4th position of the dithiolane ring, which is attached to the 2-chlorophenyl group, is a chiral center. This results in two enantiomers: (R)-Lanoconazole and (S)-Lanoconazole. It has been noted in related compounds like Luliconazole that the R-enantiomer possesses more potent antifungal activity, while the S-enantiomer is inactive.[7]

Consequently, Lanoconazole can exist as four distinct stereoisomers:

  • (R,E)-Lanoconazole

  • (S,E)-Lanoconazole

  • (R,Z)-Lanoconazole

  • (S,Z)-Lanoconazole

The relationship between these stereoisomers is illustrated in the diagram below. (R,E)- and (S,E)-Lanoconazole are enantiomers of each other, as are (R,Z)- and (S,Z)-Lanoconazole. The (E)-isomers and (Z)-isomers are diastereomers of each other.

stereoisomers cluster_E (E)-Isomers cluster_Z (Z)-Isomers E_R (R,E)-Lanoconazole E_S (S,E)-Lanoconazole E_R->E_S Enantiomers Z_R (R,Z)-Lanoconazole E_R->Z_R Diastereomers Z_S (S,Z)-Lanoconazole E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Caption: Stereoisomeric relationships of Lanoconazole.

Quantitative Data

The following table summarizes the available physicochemical properties for Lanoconazole. It is important to note that most of the available data pertains to the (E)-isomer, which is the more common form.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀ClN₃S₂[3][4]
Molecular Weight 319.83 g/mol [3][4]
Melting Point 141.5 °C[3]
Boiling Point 477.6 ± 55.0 °C (Predicted)[3]
Density 1.43 ± 0.1 g/cm³ (Predicted)[3]
Solubility
   DMSO≥10 mg/mL (for Lanoconazole)[8]
   DMSO100 mg/mL (312.67 mM) (for this compound)[9]
   ChloroformSlightly soluble[3]
   MethanolSlightly soluble[3]

Experimental Protocols

Synthesis of Lanoconazole
Separation and Quantification of (Z)-Isomer

A validated isocratic normal-phase high-performance liquid chromatographic (NP-HPLC) method has been developed for the quantification of the (Z)-isomer in Lanoconazole.[6]

  • Column: Thermo Hypersil Silica column.[6]

  • Mobile Phase: A mixture of 2-propanol, n-hexane, and triethylamine. The exact ratio is optimized to achieve the best separation.[6]

  • Detection: UV detection at 296 nm.[6]

  • Linearity: The method is linear over a range of the limit of quantification (LOQ) to 15.0 µg/mL of the Z-isomer.[6]

  • Recovery: The mean recovery of the Z-isomer is reported to be in the range of 97-99%.[6]

This method is described as simple, rapid, selective, accurate, and precise, making it suitable for the quality control of bulk manufacturing of Lanoconazole.[6]

The experimental workflow for the quality control of Lanoconazole to quantify the (Z)-isomer can be visualized as follows:

qc_workflow cluster_sample Sample Preparation cluster_hplc NP-HPLC Analysis cluster_data Data Analysis bulk_drug Bulk Lanoconazole Drug Substance dissolution Dissolution in Mobile Phase bulk_drug->dissolution injection Injection onto Silica Column dissolution->injection separation Isocratic Elution injection->separation detection UV Detection at 296 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify (Z)-Isomer Peak Area chromatogram->quantification comparison Compare with Standard quantification->comparison

Caption: HPLC workflow for this compound quantification.

References

(Z)-Lanoconazole: A Technical Guide to its Antifungal Spectrum Against Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal activity of (Z)-Lanoconazole against a broad range of dermatophytes, the causative agents of common superficial fungal infections. Lanoconazole, an imidazole antifungal agent, demonstrates potent in vitro efficacy by targeting the fungal cell membrane, a critical component for cellular integrity and function. This document summarizes key quantitative data, details experimental methodologies for assessing antifungal susceptibility, and visualizes the underlying mechanism of action and experimental workflows.

Quantitative Antifungal Spectrum of this compound

This compound exhibits a wide spectrum of activity against various dermatophyte species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of lanoconazole against clinically relevant dermatophytes, providing a comparative overview of its potency. The data is compiled from multiple in vitro studies and presented to facilitate easy comparison.

Table 1: In Vitro Activity of Lanoconazole Against Common Dermatophyte Species

Dermatophyte SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean (GM) MIC (µg/mL)
Trichophyton rubrum≤0.008 - 10.250.50.24
Trichophyton mentagrophytes≤0.008 - 10.250.50.24
Epidermophyton floccosum≤0.008 - 10.1250.250.24
Microsporum canis0.063 - 10.1250.50.24
Trichophyton tonsurans0.125 - 10.510.24

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative In Vitro Activity of Lanoconazole and Other Antifungal Agents Against Dermatophytes

Antifungal AgentGeometric Mean (GM) MIC (µg/mL)
Lanoconazole 0.24
Luliconazole0.018
Terbinafine0.07
Itraconazole0.183
Econazole0.20
Griseofulvin1.28
Miconazole2.34
Fluconazole15.34

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Lanoconazole, like other imidazole antifungals, exerts its therapeutic effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. The consequence is a disruption of membrane integrity and function, leading to the inhibition of fungal growth and, at higher concentrations, cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (and other enzymes) ToxicSterolAccumulation Toxic Sterol Accumulation ErgosterolDepletion Ergosterol Depletion Lanoconazole This compound Lanoconazole->Lanosterol Inhibits MembraneDisruption Disrupted Membrane Integrity & Function ErgosterolDepletion->MembraneDisruption ToxicSterolAccumulation->MembraneDisruption GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Caption: Mechanism of action of this compound.

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of lanoconazole against dermatophytes is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1][2] This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Preparation of Fungal Inoculum
  • Fungal Culture: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

  • Spore Suspension: A suspension of fungal spores (conidia) is prepared by flooding the surface of the mature culture with sterile saline or distilled water and gently scraping the surface.

  • Standardization: The resulting suspension is adjusted to a specific concentration, typically between 0.5 x 10³ and 2.5 x 10³ colony-forming units (CFU)/mL, using a spectrophotometer or by cell counting with a hemocytometer.

Broth Microdilution Assay
  • Antifungal Dilutions: A series of twofold dilutions of lanoconazole are prepared in a liquid medium, such as RPMI 1640 medium, in 96-well microtiter plates.

  • Inoculation: Each well, containing a specific concentration of the antifungal agent, is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature, typically between 28°C and 35°C, for a period of 4 to 7 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well.

G cluster_workflow Experimental Workflow for MIC Determination start Start: Dermatophyte Isolate culture Culture on Sporulation Agar start->culture prepare_suspension Prepare Spore Suspension culture->prepare_suspension standardize Standardize Inoculum (0.5-2.5 x 10³ CFU/mL) prepare_suspension->standardize inoculate Inoculate Plates with Standardized Fungal Suspension standardize->inoculate prepare_plates Prepare 96-well Plates with Serial Dilutions of Lanoconazole prepare_plates->inoculate incubate Incubate at 28-35°C for 4-7 days inoculate->incubate read_mic Determine MIC (≥80% growth inhibition) incubate->read_mic end End: MIC Value read_mic->end

Caption: Workflow for MIC determination.

Discussion and Conclusion

The data presented in this technical guide unequivocally demonstrate the potent and broad-spectrum antifungal activity of this compound against a wide array of clinically significant dermatophytes. Its mechanism of action, centered on the disruption of ergosterol biosynthesis, provides a well-established rationale for its efficacy. The standardized methodologies for in vitro testing, such as the CLSI M38-A2 protocol, are crucial for the reproducible and comparative evaluation of its antifungal potency.

The low MIC values of lanoconazole, particularly when compared to some other commonly used antifungal agents, highlight its potential as a valuable therapeutic option for the treatment of dermatophytosis. Further research and clinical investigations are warranted to fully elucidate its clinical effectiveness and to explore its potential in combination therapies. This guide serves as a foundational resource for researchers and drug development professionals engaged in the advancement of antifungal therapies.

References

Pharmacokinetics and Dermal Penetration of Lanoconazole Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lanoconazole is a potent imidazole antifungal agent utilized in the topical treatment of various dermatomycoses, including tinea pedis, tinea corporis, and cutaneous candidiasis.[1][2] Its efficacy is intrinsically linked to its ability to penetrate the stratum corneum and accumulate at the site of infection in therapeutic concentrations. This technical guide provides an in-depth analysis of the pharmacokinetics, dermal penetration, and underlying experimental methodologies related to Lanoconazole formulations, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Lanoconazole's primary antifungal activity stems from the disruption of ergosterol biosynthesis, an essential process for maintaining the integrity of the fungal cell membrane.[3] Like other imidazole antifungals, it inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[1][4][5] This enzymatic blockade prevents the conversion of lanosterol to ergosterol, leading to ergosterol depletion and the accumulation of toxic sterol intermediates within the cell.[5] The resulting disruption in membrane structure and function increases permeability, ultimately causing fungal cell death.[3][6]

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Essential Component Lanoconazole Lanoconazole Enzyme Lanosterol 14α-demethylase Lanoconazole->Enzyme Inhibits Disruption Membrane Disruption Increased Permeability Fungal Cell Death Enzyme->Lanosterol Catalyzes Conversion Enzyme->Disruption Inhibition leads to Membrane->Disruption

Caption: Lanoconazole's inhibition of lanosterol 14α-demethylase in the ergosterol pathway.

Pharmacokinetics and Dermal Penetration

Clinical and preclinical studies demonstrate that Lanoconazole exhibits a pharmacokinetic profile highly favorable for topical administration. A key characteristic is its high affinity for and retention within the stratum corneum, the outermost layer of the skin. This ensures a localized and sustained drug reservoir at the primary site of dermatophyte infections.

Key Findings:

  • High Stratum Corneum Retention: In studies using radiolabeled Lanoconazole cream on rats, 83% of the total radioactivity was recovered from the stratum corneum 24 hours after application.[1][7] This radioactivity remained detectable for up to 96 hours, a duration significantly longer than that observed for other antifungals like clotrimazole and bifonazole.[1]

  • Minimal Metabolism in Skin: Analysis revealed that over 94% of the radioactivity extracted from the skin after 24 and 48 hours was the intact parent drug, indicating minimal cutaneous metabolism.[1][7]

  • Human Skin Pharmacokinetics: In a clinical trial involving repeated application of 1% Lanoconazole cream on healthy adults, the drug concentration in the stratum corneum reached a steady state by day 3.[8] After cessation of treatment, Lanoconazole was eliminated from the stratum corneum with a half-life of approximately 11 hours.[8]

  • High Therapeutic Concentrations: In patients with tinea pedis, concentrations in the horny layer of the soles were measured at 5897±315 µg/g and 4777±295 µg/g after 12 and 24 hours, respectively.[1] These levels are thousands of times higher than the minimum inhibitory concentrations (MIC) for relevant pathogens.[1]

  • Low Systemic Absorption: Lanoconazole is well-tolerated with minimal systemic absorption, which significantly reduces the risk of systemic side effects.[3] Its strong lipophilicity enhances penetration into the stratum corneum while limiting passage into systemic circulation.[3]

Table 1: Quantitative Pharmacokinetic Data for Lanoconazole Formulations

Parameter Species/Model Formulation Value Citation(s)
Recovery from Stratum Corneum (24h) Rat 14C-labeled Cream 83% of total radioactivity [1][7]
Intact Drug in Skin (24-48h) Rat 14C-labeled Cream >94% of extracted radioactivity [1][7]
Time to Steady-State (Stratum Corneum) Human (Healthy) 1% Cream Day 3 [8]
Elimination Half-Life (Stratum Corneum) Human (Healthy) 1% Cream ~11 hours [8]
Concentration in Horny Layer (12h) Human (Tinea Pedis) Not Specified 5897 ± 315 µg/g [1]

| Concentration in Horny Layer (24h) | Human (Tinea Pedis) | Not Specified | 4777 ± 295 µg/g |[1] |

Experimental Protocols

The characterization of Lanoconazole's dermal penetration and pharmacokinetics relies on established in vivo and in vitro methodologies.

This method is used to quantify drug concentration within the stratum corneum over time in human subjects.

  • Study Design: A pre-defined amount (e.g., 25 mg) of a 1% Lanoconazole cream is applied to a specified area on the subject's back once daily for a set period (e.g., 5 days).[8]

  • Sampling: The stratum corneum is sampled at regular intervals using a standardized tape-stripping method.[8][9] An adhesive tape is firmly pressed onto the treatment area and then removed, lifting the outermost layer of the stratum corneum. This process is repeated multiple times to collect sequential layers.

  • Sample Processing: The collected tape strips are placed in a suitable solvent to extract the drug.

  • Quantification: The amount of Lanoconazole in the solvent is quantified using a validated, sensitive analytical technique such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The drug amount per tape strip is plotted against the cumulative weight of the stratum corneum removed to generate a concentration profile. Pharmacokinetic parameters like steady-state concentration (Css) and elimination half-life (t½) are then calculated.[8]

G start Start apply Apply 25mg of 1% Lanoconazole Cream start->apply repeat Repeat Application (Once daily for 5 days) apply->repeat sample Sample Stratum Corneum (Tape Stripping) repeat->sample extract Solvent Extraction of Lanoconazole sample->extract analyze Quantify with LC-MS/MS extract->analyze pk_calc Calculate Pharmacokinetic Parameters analyze->pk_calc end End pk_calc->end

Caption: Workflow for an in vivo dermatopharmacokinetics study using tape stripping.

IVPT studies, often using Franz diffusion cells, are essential for evaluating the permeation and penetration of topical formulations across a skin membrane.

  • Apparatus: Vertical Franz diffusion cells are used, consisting of a donor chamber and a receptor chamber separated by a skin membrane.[10][11]

  • Skin Membrane: Excised human or animal (e.g., pig) skin is prepared to a uniform thickness and mounted on the diffusion cell, with the stratum corneum facing the donor chamber.[10][12]

  • Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline) maintained at 32-37°C.[10][13] A solubilizing agent may be added to maintain "sink conditions," ensuring the drug concentration in the receptor fluid does not impede further diffusion.

  • Dosing: A precise, finite dose of the Lanoconazole formulation is applied evenly to the surface of the skin in the donor chamber.[9]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from the receptor chamber's sampling port for analysis. An equal volume of fresh receptor fluid is added back to maintain a constant volume.[14]

  • Analysis: The concentration of Lanoconazole in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[14][15]

  • Mass Balance: At the end of the experiment, the formulation remaining on the skin surface is recovered. The skin is then separated into the stratum corneum, epidermis, and dermis to quantify drug distribution within the different layers, ensuring mass balance.

G Drug Diffusion (Arrow indicates path) cluster_cell Franz Diffusion Cell Donor Donor Chamber (Lanoconazole Formulation) Skin Skin Membrane (Stratum Corneum Up) Donor->Skin Receptor Receptor Chamber (Receptor Fluid) Skin->Receptor Stirrer Magnetic Stirrer & Heater Receptor->Stirrer Sampling Sampling Port Receptor->Sampling Analysis HPLC Analysis Sampling->Analysis Aliquots taken over time

Caption: Diagram of an in vitro skin permeation test using a Franz diffusion cell.

Lanoconazole formulations exhibit an optimal pharmacokinetic profile for the topical treatment of fungal skin infections. The drug's high lipophilicity drives its rapid penetration into and significant accumulation within the stratum corneum, creating a durable local reservoir that ensures sustained antifungal activity. This high degree of localization, coupled with minimal systemic absorption, provides a wide therapeutic window and a favorable safety profile. The experimental protocols detailed herein represent the standard methodologies for evaluating these critical performance attributes, providing a robust framework for the development and characterization of advanced topical antifungal therapies.

References

(Z)-Lanoconazole's Molecular Target in Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular target identification of (Z)-Lanoconazole in the opportunistic fungal pathogen, Aspergillus fumigatus. It encompasses the current understanding of its mechanism of action, quantitative data on its antifungal activity, detailed experimental protocols for target identification and validation, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Aspergillus fumigatus is a primary cause of invasive fungal infections, particularly in immunocompromised individuals, leading to a group of diseases collectively known as aspergillosis. The treatment of these infections is challenged by the limited number of effective antifungal drugs and the emergence of resistance. This compound is an imidazole-based antifungal agent that has demonstrated potent activity against a range of fungal pathogens. Understanding its precise molecular target within A. fumigatus is critical for optimizing its clinical use and for the development of novel antifungal therapies. This guide synthesizes the available evidence to elucidate the molecular basis of this compound's antifungal action against this significant pathogen.

Molecular Target: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound, like other imidazole antifungals, is the disruption of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth inhibition and death.[1][2]

While the broader pathway is well-established as the target, the specific enzyme inhibited by this compound has been a subject of some discussion. Initial broad-spectrum antifungal reviews have sometimes associated lanoconazole with the inhibition of squalene epoxidase. However, more detailed studies on lanoconazole and its potent R-enantiomer, luliconazole, strongly indicate that the primary target is lanosterol 14α-demethylase .[1][2][3] This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol, a critical step in the ergosterol biosynthesis pathway. In Aspergillus fumigatus, this enzyme is encoded by two homologous genes, cyp51A and cyp51B.[4]

The fungicidal activity of luliconazole, which belongs to the same azole group as lanoconazole, is attributed to its strong inhibition of this enzyme, leading to a fungicidal effect against Trichophyton spp., in contrast to the generally fungistatic nature of many other azoles.[5] Given that this compound is the less active isomer of the racemic mixture from which luliconazole is derived, it is highly probable that it shares the same molecular target, albeit with lower potency.

The Ergosterol Biosynthesis Pathway in Aspergillus fumigatus

The ergosterol biosynthesis pathway is a complex, multi-step process that converts acetyl-CoA into ergosterol. The key steps relevant to the action of this compound are the conversion of squalene to lanosterol and the subsequent demethylation of lanosterol. The pathway diagram below illustrates these critical steps and the proposed site of action for this compound.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxide 2,3-Oxidosqualene squalene->squalene_epoxide Squalene Epoxidase (ERG1) lanosterol Lanosterol squalene_epoxide->lanosterol Lanosterol Synthase (ERG7) methylated_sterols 14α-methylated sterols lanosterol->methylated_sterols Lanosterol 14α-demethylase (CYP51A/B) ergosterol Ergosterol methylated_sterols->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Incorporation lanoconazole This compound lanoconazole->lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway in A. fumigatus and the target of this compound.

Quantitative Data: In Vitro Antifungal Activity

The in vitro antifungal activity of lanoconazole against Aspergillus fumigatus has been evaluated using standardized methods, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution assay. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for lanoconazole against both azole-susceptible and azole-resistant strains of A. fumigatus.

Antifungal Agent Strain Type Number of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Geometric Mean MIC (µg/mL)
LanoconazoleAzole-Susceptible141<0.001 - 0.5Not Reported0.0080.0024
LanoconazoleAzole-Resistant27<0.001 - 0.5Not Reported0.0320.0024

Data sourced from a study on the potent activities of novel imidazoles against A. fumigatus strains.

Antifungal Agent Strain Type Number of Isolates MIC Range (µg/mL) Geometric Mean MIC (µg/mL)
LanoconazoleA. flavus (clinical and environmental)1870.004 - 0.1250.02

Data from a study on the in-vitro antifungal susceptibility of lanoconazole against A. flavus.

Experimental Protocols for Molecular Target Identification

The identification and validation of a molecular target for an antifungal agent like this compound involves a series of integrated experimental procedures. The following sections detail the key protocols.

Antifungal Susceptibility Testing

This is the foundational assay to determine the antifungal activity of the compound.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus.

  • Protocol: The CLSI M38-A2 broth microdilution method is the standard.

    • Inoculum Preparation: A. fumigatus is grown on a suitable agar medium (e.g., potato dextrose agar) to produce conidia. The conidia are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The suspension is adjusted to a specific concentration (e.g., 1 x 106 to 5 x 106 CFU/mL) using a hemocytometer or spectrophotometer.

    • Drug Dilution: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A series of twofold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

    • Inoculation: The final conidial suspension is diluted in RPMI 1640 medium and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL.

    • Incubation: The plates are incubated at 35-37°C for 48-72 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a complete or significant (e.g., ≥95%) inhibition of visible growth compared to the drug-free control well.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to confirm that the antifungal agent disrupts the ergosterol biosynthesis pathway by analyzing the changes in the sterol composition of the fungal cells.[6]

  • Objective: To identify and quantify the sterols in A. fumigatus cells treated with this compound.

  • Protocol:

    • Fungal Culture and Treatment: A. fumigatus is grown in a liquid medium to the mid-logarithmic phase. The culture is then treated with a sub-inhibitory concentration of this compound for a defined period (e.g., 16-24 hours). A control culture with the solvent alone is run in parallel.

    • Lipid Extraction: The fungal mycelia are harvested, washed, and lyophilized. The dried mycelia are saponified using a strong base (e.g., alcoholic KOH) to release the sterols from their esterified forms.

    • Non-saponifiable Lipid Extraction: The non-saponifiable lipids, which include the sterols, are extracted with an organic solvent such as n-hexane or petroleum ether.

    • Derivatization: The extracted sterols are derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis.

    • GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. The sterols are separated based on their retention times and identified based on their mass fragmentation patterns by comparison with known standards and mass spectral libraries.

    • Data Analysis: The relative abundance of ergosterol and any accumulated precursor sterols (e.g., lanosterol, eburicol) is quantified. A significant decrease in ergosterol and a corresponding increase in 14α-methylated sterols would strongly suggest inhibition of CYP51.

In Vitro Enzyme Inhibition Assays

To definitively identify the specific enzyme target, in vitro assays using purified or recombinant enzymes are necessary.

  • Objective: To directly measure the inhibitory effect of this compound on the activity of A. fumigatus CYP51A and CYP51B.

  • Protocol:

    • Recombinant Enzyme Expression: The cyp51A and cyp51B genes from A. fumigatus are cloned into an expression vector and heterologously expressed in a suitable host, such as Escherichia coli or Pichia pastoris.[7] The recombinant enzymes are then purified.

    • Assay Reaction: The assay is typically performed in a reaction mixture containing the purified recombinant CYP51 enzyme, a cytochrome P450 reductase (to provide electrons), a substrate (e.g., radiolabeled lanosterol), and a buffer system.

    • Inhibition Study: Varying concentrations of this compound are added to the reaction mixture.

    • Product Analysis: After incubation, the reaction is stopped, and the sterols are extracted. The conversion of the substrate to the demethylated product is quantified, often using High-Performance Liquid Chromatography (HPLC) with radiochemical detection or by GC-MS.

    • IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

  • Objective: To determine if this compound inhibits squalene epoxidase activity.

  • Protocol:

    • Enzyme Preparation: A microsomal fraction containing squalene epoxidase is prepared from A. fumigatus cell lysates by differential centrifugation.[8]

    • Assay Reaction: The reaction mixture contains the microsomal fraction, a radiolabeled substrate (e.g., [14C]squalene or its precursor [14C]farnesyl pyrophosphate), and necessary cofactors (FAD, NADPH).[8]

    • Inhibition Study: Different concentrations of this compound are added to the assay.

    • Product Quantification: The reaction products, including 2,3-oxidosqualene, are extracted and separated by thin-layer chromatography (TLC) or HPLC, and the radioactivity is measured to quantify enzyme activity.

    • IC50 Determination: The IC50 value is determined as described for the CYP51 assay.

Mandatory Visualizations

Experimental Workflow for Target Identification

The following diagram illustrates a logical workflow for the identification and validation of the molecular target of an antifungal compound like this compound in Aspergillus fumigatus.

Target_Identification_Workflow cluster_0 Initial Screening & Pathway Identification cluster_1 Specific Enzyme Target Validation cluster_2 Conclusion start Start: This compound susceptibility Antifungal Susceptibility Testing (MIC determination) start->susceptibility sterol_profiling Sterol Profile Analysis (GC-MS) susceptibility->sterol_profiling pathway_implicated Ergosterol Biosynthesis Pathway Implicated? sterol_profiling->pathway_implicated cyp51_assay In Vitro CYP51 Inhibition Assay pathway_implicated->cyp51_assay Yes squalene_epoxidase_assay In Vitro Squalene Epoxidase Inhibition Assay pathway_implicated->squalene_epoxidase_assay Yes other_target Investigate Other Targets pathway_implicated->other_target No inhibition_cyp51 CYP51 Inhibited? cyp51_assay->inhibition_cyp51 inhibition_sq_epox Squalene Epoxidase Inhibited? squalene_epoxidase_assay->inhibition_sq_epox inhibition_cyp51->inhibition_sq_epox No target_identified Molecular Target Identified: CYP51 inhibition_cyp51->target_identified Yes inhibition_sq_epox->other_target Yes/No, further investigation

Caption: Experimental workflow for identifying the molecular target of this compound.

Conclusion

The available evidence strongly supports that the molecular target of this compound in Aspergillus fumigatus is lanosterol 14α-demethylase (CYP51A/B), a key enzyme in the ergosterol biosynthesis pathway. This is consistent with its classification as an imidazole antifungal and the known mechanism of its more potent enantiomer, luliconazole. Quantitative data demonstrates its potent in vitro activity against both azole-susceptible and -resistant strains of A. fumigatus. The definitive confirmation of its primary target and the exclusion of secondary targets such as squalene epoxidase would rely on direct comparative in vitro enzyme inhibition assays, as detailed in the experimental protocols section. This comprehensive understanding of this compound's mechanism of action is vital for its potential clinical application and for guiding future antifungal drug discovery efforts.

References

A Technical Guide to the Physicochemical Properties of (Z)-Lanoconazole for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanoconazole is a topical imidazole antifungal agent effective against a broad spectrum of pathogenic fungi.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, permeability, and interaction with biological targets. This technical guide provides an in-depth overview of the core physicochemical characteristics of (Z)-Lanoconazole, offering valuable data and experimental insights for researchers and professionals in drug development. While much of the available data pertains to Lanoconazole without specific isomeric designation, this document specifies "this compound" where the information is distinctly available.

Core Physicochemical Properties

The fundamental physicochemical parameters of Lanoconazole are crucial for understanding its behavior in various experimental and physiological settings.

General Properties
PropertyValueSource(s)
IUPAC Name (2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile[3]
Chemical Formula C₁₄H₁₀ClN₃S₂[4]
Molecular Weight 319.83 g/mol [3][4]
Appearance Light-Yellow Crystals[5]
CAS Number 101530-10-3 (Lanoconazole)[3][4]
This compound CAS Number 101529-65-1[2]
Physicochemical Data

A compilation of key quantitative data for Lanoconazole is presented below. It is important to note that most of the reported values do not specify the exact isomeric form and likely refer to the racemic mixture or the more stable (E)-isomer.

ParameterValueMethod/ConditionsSource(s)
Melting Point 141.5 °CNot specified[5]
Boiling Point (Predicted) 477.6 ± 55.0 °CPrediction[5]
Density (Predicted) 1.43 ± 0.1 g/cm³Prediction[5]
pKa (Predicted) 3.76 ± 0.10PredictionNot specified
logP 3.3Computed by XLogP3[3]
Solubility
   WaterInsolubleNot specified
   ChloroformSolubleNot specified
   MethanolSolubleNot specified
This compound* in DMSO 100 mg/mL (312.67 mM)Requires sonication[2]
   Lanoconazole in DMSO≥10 mg/mLSoluble[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Lanoconazole, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane.[7][8] The primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[7][8] This inhibition leads to a depletion of ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane, and a concurrent accumulation of toxic methylated sterol precursors.[9][10] The ultimate consequence is a compromised cell membrane, leading to fungal cell growth inhibition and death.[9]

G Ergosterol Biosynthesis Inhibition by this compound cluster_0 Fungal Cell cluster_1 Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (Inhibited) Lanosterol->Lanosterol_14a_demethylase Toxic_Sterols Accumulation of Toxic Sterols Lanosterol->Toxic_Sterols Leads to Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Lanoconazole This compound Lanoconazole->Lanosterol_14a_demethylase Inhibits Lanosterol_14a_demethylase->Ergosterol Blocks conversion Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Cell Lysis) Toxic_Sterols->Disrupted_Membrane

Caption: Inhibition of ergosterol biosynthesis by this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.[11][12][13][14][15]

G Melting Point Determination Workflow Start Start Sample_Prep Sample Preparation: - Dry the powdered sample. - Load into a capillary tube to a height of 2-3 mm. - Pack the sample tightly. Start->Sample_Prep Apparatus_Setup Apparatus Setup: - Set the starting temperature ~15°C below the expected melting point. - Set the ramp rate to 1°C/minute. Sample_Prep->Apparatus_Setup Measurement Measurement: - Insert the capillary tube into the apparatus. - Observe the sample through the viewfinder. Apparatus_Setup->Measurement Record_T1 Record T1: - Temperature at which the first droplet of liquid appears. Measurement->Record_T1 Record_T2 Record T2: - Temperature at which the entire sample becomes a clear liquid. Record_T1->Record_T2 End End Record_T2->End

Caption: Workflow for melting point determination via the capillary method.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder.[13]

    • Introduce a small amount of the powder into the open end of a capillary tube.

    • Compact the powder at the sealed end of the tube by tapping or dropping it through a long glass tube until a packed column of 2-3 mm is achieved.[12]

  • Apparatus Setup:

    • Preheat the melting point apparatus to a temperature approximately 15°C below the expected melting point of this compound.[12]

    • Set the heating ramp rate to 1°C per minute for an accurate determination.[12]

  • Measurement:

    • Insert the capillary tube containing the sample into the apparatus.

    • Visually observe the sample through the magnified lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid is observed. This is the onset of melting.

    • Record the temperature at which the entire sample has completely melted into a clear liquid. This is the clear point.

    • The melting range is the interval between these two temperatures.

pKa Determination (Potentiometric Titration)

This protocol details the determination of the acid dissociation constant (pKa) of a poorly soluble compound like this compound using potentiometric titration.[16][17][18][19]

G Potentiometric pKa Determination Workflow Start Start Solution_Prep Solution Preparation: - Dissolve a known amount of this compound in a suitable co-solvent. - Dilute with water to the final volume, maintaining a low organic solvent percentage. Start->Solution_Prep Titration_Setup Titration Setup: - Calibrate the pH electrode with standard buffers. - Place the sample solution in a thermostated vessel with a stirrer. - Immerse the pH electrode. Solution_Prep->Titration_Setup Titration Titration: - Add standardized acid or base titrant in small increments. - Record the pH value after each addition, allowing for stabilization. Titration_Setup->Titration Data_Analysis Data Analysis: - Plot the pH versus the volume of titrant added. - Determine the equivalence point(s) from the titration curve. - Calculate the pKa value(s). Titration->Data_Analysis End End Data_Analysis->End G Shake-Flask logP Determination Workflow Start Start Phase_Saturation Phase Saturation: - Pre-saturate n-octanol with water and water with n-octanol. Start->Phase_Saturation Sample_Addition Sample Addition: - Dissolve a known amount of this compound in the aqueous or n-octanol phase. Phase_Saturation->Sample_Addition Partitioning Partitioning: - Combine the two phases in a flask. - Shake the flask for a sufficient time to reach equilibrium (e.g., 24 hours). Sample_Addition->Partitioning Phase_Separation Phase Separation: - Allow the phases to separate completely (centrifugation may be required). Partitioning->Phase_Separation Concentration_Analysis Concentration Analysis: - Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV). Phase_Separation->Concentration_Analysis Calculation Calculation: - Calculate logP = log([Concentration in n-octanol] / [Concentration in aqueous phase]). Concentration_Analysis->Calculation End End Calculation->End

References

(Z)-Lanoconazole CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-Lanoconazole, covering its chemical identity, physicochemical properties, mechanism of action, and detailed experimental methodologies for its synthesis and analysis. This compound is the Z-isomer of Lanoconazole, an imidazole-based antifungal agent.

Chemical Identity and Properties

This compound, with the CAS number 101529-65-1, is a specific stereoisomer of the antifungal compound Lanoconazole.[1][2] While much of the published data refers to Lanoconazole without specifying the isomer, the information below is the most accurate representation available.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(1H-imidazol-1-yl)acetonitrile
CAS Number 101529-65-1
Molecular Formula C₁₄H₁₀ClN₃S₂[1]
Canonical SMILES C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl

Table 2: Physicochemical Properties of Lanoconazole

Note: The following quantitative data, such as melting and boiling points, have been reported for "Lanoconazole" and may correspond to the more stable (E)-isomer or a mixture of isomers.

PropertyValueSource
Molecular Weight 319.83 g/mol [3][4]
Appearance Light-yellow crystals[3][5]
Melting Point 141.5 °C[3][5]
Boiling Point (Predicted) 477.6 ± 55.0 °C[5][6]
pKa (Predicted) 3.76 ± 0.10[6]
Solubility Soluble in chloroform and methanol; Insoluble in water. Soluble in DMSO at 100 mg/mL.[1][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other imidazole antifungals, this compound's primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component analogous to cholesterol in mammalian cells.[1][2][7] Specifically, Lanoconazole targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase .[1][2][7] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. Inhibition of this enzyme leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately increasing membrane permeability and leading to fungal cell death.

G node_pathway node_pathway node_inhibitor node_inhibitor node_enzyme node_enzyme AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxide Squalene 2,3-epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Demethylase ErgosterolPrecursors 14-demethylated intermediates Ergosterol Ergosterol (Fungal Cell Membrane) ErgosterolPrecursors->Ergosterol Multiple Steps Demethylase->ErgosterolPrecursors Lanoconazole This compound Lanoconazole->Demethylase

Caption: Fungal Ergosterol Biosynthesis Pathway and Site of Inhibition by this compound.

Experimental Protocols

The synthesis of Lanoconazole produces a mixture of (E) and (Z) isomers, which must be separated to isolate the (Z)-isomer. The general synthetic route involves a two-step process followed by chromatographic purification.

Methodology:

  • Formation of Dithiolate Intermediate: 2-(1-imidazolyl)acetonitrile is reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF). This reaction forms a potassium dithiolate intermediate.

  • Cyclization Reaction: The dithiolate intermediate is then cyclized with a suitable precursor, such as 1-(2-chlorophenyl)-1,2-di(methanesulfonyloxy)ethane. This ring-forming reaction yields a mixture of (E)- and this compound isomers.

  • Isomer Separation: The resulting E/Z mixture is subjected to column chromatography, typically using silica gel as the stationary phase, to separate and isolate the this compound isomer from the (E)-isomer.

G start Start: Reactants reactants 1. 2-(1-imidazolyl)acetonitrile 2. Carbon Disulfide (CS₂) 3. Potassium Hydroxide (KOH) 4. DMF (Solvent) start->reactants step1 Step 1: Dithiolate Formation Reaction in DMF to form potassium dithiolate intermediate. reactants->step1 precursor Add Precursor: 1-(2-chlorophenyl)-1,2-di- (methanesulfonyloxy)ethane step1->precursor step2 Step 2: Cyclization Ring formation reaction yields a crude E/Z isomer mixture. precursor->step2 purification_step Step 3: Purification Silica Gel Column Chromatography step2->purification_step product_z Final Product: This compound purification_step->product_z product_e Byproduct: (E)-Lanoconazole purification_step->product_e end End product_z->end

Caption: General Workflow for the Synthesis and Purification of this compound.

A validated isocratic normal phase high-performance liquid chromatography (NP-HPLC) method is employed for the separation and quantification of the (Z)-isomer of Lanoconazole, which is crucial for quality control in bulk manufacturing.

Methodology:

  • Standard and Sample Preparation: Prepare standard solutions of this compound and samples of the bulk drug material in a suitable organic solvent.

  • Chromatographic System: Utilize an HPLC system equipped with a normal-phase silica column (e.g., Thermo Hypersil Silica).

  • Mobile Phase: The mobile phase consists of an optimized ratio of 2-propanol, n-hexane, and triethylamine.

  • Isocratic Elution: The sample is injected into the column and eluted with the mobile phase at a constant flow rate.

  • Detection: The eluent is monitored by a UV detector at a wavelength of 296 nm.

  • Quantification: The concentration of the (Z)-isomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the standard solutions. The method has been shown to be linear over a range of the Limit of Quantitation (LOQ) to 15.0 µg/mL.

G prep Sample Preparation Dissolve bulk drug/standard in organic solvent. injection Injection Inject prepared sample into the HPLC system. prep->injection hplc HPLC System Setup column Column: Normal Phase (e.g., Thermo Hypersil Silica) hplc->column mobile_phase Mobile Phase: 2-Propanol / n-Hexane / Triethylamine (Isocratic) hplc->mobile_phase separation Chromatographic Separation Isomers are separated based on polarity on the silica column. injection->separation detection UV Detection Monitor eluent at 296 nm separation->detection analysis Data Analysis Integrate peak areas and quantify (Z)-isomer vs. calibration curve. detection->analysis

Caption: Experimental Workflow for the NP-HPLC Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for (Z)-Lanoconazole In Vitro Susceptibility Testing Following CLSI M38-A2 Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Lanoconazole is an imidazole antifungal agent that exhibits potent activity against a broad spectrum of fungi, including dermatophytes and yeasts.[1][2] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4][5] Specifically, Lanoconazole inhibits the enzyme sterol 14-alpha demethylase, which disrupts the fungal membrane and leads to cell death.[1] This document provides detailed protocols for the in vitro susceptibility testing of this compound against filamentous fungi, adhering to the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[6][7][8]

Mechanism of Action of this compound

Lanoconazole targets the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By inhibiting sterol 14-alpha demethylase, it blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterols and disruption of the cell membrane.[1][5]

Lanoconazole_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylase Sterol 14-alpha demethylase Lanosterol->Demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Lanoconazole This compound Inhibition Lanoconazole->Inhibition Inhibition->Demethylase Demethylase->Ergosterol

Caption: Mechanism of action of this compound.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound against various fungal species as determined by the CLSI M38-A2 method. Minimum Inhibitory Concentration (MIC) is a key parameter, with lower values indicating greater antifungal activity.

Table 1: In Vitro Activity of this compound and Comparators against Dermatophytes [9][10][11][12]

Antifungal AgentOrganism(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
This compound Dermatophyte species0.063 - 1--0.24
LuliconazoleDermatophyte species0.016 - 0.032--0.018
TerbinafineT. rubrum, T. mentagrophytes, E. floccosum0.008 - 0.03--0.07
ItraconazoleDermatophyte species---0.183
FluconazoleDermatophyte species-166415.34
GriseofulvinDermatophyte species---1.28

Note: MIC₅₀ and MIC₉₀ values were not available for all agents in the cited studies. Data for some comparators are included for context.

Table 2: In Vitro Activity of this compound and Comparators against Aspergillus flavus [13][14]

Antifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
This compound 0.004 - 0.1250.02
Luliconazole0.004 - 0.0620.009
Itraconazole-0.24
Voriconazole-0.27
Posaconazole-0.10
Amphotericin B-1.8

Experimental Protocol: CLSI M38-A2 Broth Microdilution Method

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, 96-well microtiter plates

  • Fungal isolates

  • Sterile distilled water

  • 0.85% saline

  • Spectrophotometer

  • Incubator (35°C)

  • Quality control strains (e.g., Aspergillus flavus ATCC 204304)[15]

Procedure
  • Preparation of this compound Stock Solution

    • Prepare a stock solution of this compound in 100% DMSO.[15]

    • The final concentration of DMSO in the wells should not exceed 1%.

  • Inoculum Preparation

    • Grow fungal isolates on potato dextrose agar for 7 days to induce sporulation.

    • Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure turbidity at 530 nm and further diluting.

  • Microdilution Plate Preparation

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates.

    • The final concentrations of the drug should typically range from 0.004 to 4 µg/mL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • MIC Determination

    • Read the MIC as the lowest concentration of this compound that causes complete inhibition of visible growth.

    • For some fungi, a Minimum Effective Concentration (MEC) may be determined for echinocandins, but for azoles like Lanoconazole, the MIC is the standard endpoint.

Experimental_Workflow Start Start Prep_Drug Prepare this compound Stock Solution in DMSO Start->Prep_Drug Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Drug->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MICs Visually Incubate->Read_MIC End End Read_MIC->End

Caption: CLSI M38-A2 experimental workflow.

Quality Control

  • Include a known quality control strain with established MIC ranges in each batch of tests to ensure the validity of the results.[15]

  • A growth control (drug-free) and a sterility control (medium-only) must be included on each plate.

Data Interpretation

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[15] Lower MIC values for this compound indicate greater potency against the tested fungus. The CLSI document M38-A2 provides further guidance on the interpretation of results for different fungal species.[6][7]

Conclusion

The CLSI M38-A2 broth microdilution method is a standardized and reproducible protocol for determining the in vitro susceptibility of filamentous fungi to antifungal agents like this compound. Adherence to this protocol is crucial for generating reliable and comparable data for research and drug development purposes. The data presented demonstrate the potent in vitro activity of this compound against a range of clinically relevant fungi.

References

Application Note and Protocol: Solubilization of (Z)-Lanoconazole in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the solubilization of (Z)-Lanoconazole in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. It includes information on solubility, stability, and best practices for minimizing solvent-induced cytotoxicity.

Introduction

This compound is the Z-isomer of Lanoconazole, a potent imidazole antifungal agent.[1][2] Its mechanism of action involves the inhibition of sterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthesis pathway, thereby disrupting the fungal cell membrane.[1][2] Due to its hydrophobic nature, this compound is poorly soluble in aqueous media, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro research.

Dimethyl Sulfoxide (DMSO) is a widely used solvent for dissolving a variety of small molecules for cell culture experiments due to its high solubilizing capacity. However, it is crucial to manage the final concentration of DMSO in the culture medium, as it can exhibit cytotoxic effects at higher concentrations.[3][4] This protocol outlines the effective preparation of this compound stock solutions in DMSO and their subsequent dilution for use in cell culture, ensuring compound solubility while maintaining cell viability.

Quantitative Data Summary

The following tables summarize key quantitative data for the solubilization of this compound and the use of DMSO in cell culture.

Table 1: Solubility and Storage of this compound

ParameterValueNotesCitations
Solubility in DMSO 100 mg/mL (312.67 mM)Ultrasonic assistance may be required for complete dissolution.[1][2]
Molecular Weight 319.83 g/mol -[2]
Stock Solution Storage -20°C for up to 1 monthFor short-term storage.[1]
-80°C for up to 6 monthsFor long-term storage.[1]

Table 2: Recommended DMSO Concentrations in Cell Culture

DMSO ConcentrationEffect on CellsRecommendationsCitations
≤ 0.1% Generally considered safe for most cell lines with minimal cytotoxicity.Ideal for sensitive assays or primary cells.[4]
0.1% - 0.5% Tolerated by most robust cell lines without significant cytotoxicity.A common working range for many cell-based assays.[3][4][5]
> 0.5% - 1.0% May cause cytotoxicity in some cell lines, especially with longer exposure.Requires preliminary testing to confirm tolerability.[4]
≥ 2.0% Significant cytotoxicity observed in various cell lines.Generally not recommended for cell-based experiments.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Precision pipettes and sterile, filtered tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100 mg/mL (or ~313 mM) stock solution. Adjust calculations as needed for different desired concentrations.

Safety Precaution: Handle this compound powder and DMSO in a chemical fume hood. Wear appropriate PPE.

  • Weighing the Compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) directly into the tube.

  • Adding Solvent: Add the calculated volume of high-purity DMSO to the tube. For 10 mg of this compound to make a 100 mg/mL solution, add 100 µL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[1][2][6]

  • Sterilization (Optional): If required for the specific application, the concentrated DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO. Note that DMSO itself has sterilizing properties.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex check 4. Check for Particulates vortex->check sonicate 5. Sonicate if Needed check->sonicate Yes store 6. Aliquot and Store at -20°C / -80°C check->store No sonicate->store G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate 14-alpha demethylase Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Lanoconazole This compound Lanoconazole->Lanosterol Inhibits G cluster_workflow DMSO Cytotoxicity Assay Workflow seed 1. Seed Cells in Plate incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat with DMSO (Serial Dilutions) incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 assay 5. Perform Viability Assay (e.g., MTT, Live-Cell Imaging) incubate2->assay analyze 6. Analyze Data & Determine Non-Toxic Concentration assay->analyze

References

(Z)-Lanoconazole: Comprehensive Application Notes for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of (Z)-Lanoconazole stock solutions and their application in key in vitro assays. The information is intended to guide researchers in pharmacology, mycology, and dermatology in utilizing this potent antifungal agent for experimental purposes.

Introduction

This compound is the Z-isomer of Lanoconazole, a synthetic imidazole antifungal agent. It exhibits a broad spectrum of activity against various pathogenic fungi by interfering with the synthesis of ergosterol, an essential component of the fungal cell membrane. The primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the ergosterol biosynthesis pathway.[1][2] This disruption of ergosterol production leads to altered membrane fluidity and integrity, ultimately resulting in the inhibition of fungal growth and replication. Beyond its antifungal properties, Lanoconazole has also demonstrated anti-inflammatory effects, suggesting its potential for dual action in the treatment of dermatomycoses.

This compound Stock Solution Preparation and Storage

Proper preparation and storage of the this compound stock solution are critical for maintaining its stability and ensuring the reproducibility of experimental results.

Solubility

This compound is a crystalline solid that is soluble in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO). It is insoluble in water. For in vitro biological assays, DMSO is the most commonly used solvent for preparing stock solutions.

Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.

  • Once dissolved, the stock solution should be a clear, colorless to light yellow liquid.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

Storage Conditions

The stability of the this compound stock solution is dependent on the storage temperature. The following table summarizes the recommended storage conditions.

Storage TemperatureDurationNotes
-20°CUp to 1 monthSuitable for short-term storage.
-80°CUp to 6 monthsRecommended for long-term storage.

Note: Always bring the stock solution to room temperature before opening and preparing working solutions to prevent condensation from entering the stock tube.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[3][4][5][6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a filamentous fungal isolate.

Materials:

  • This compound stock solution in DMSO

  • Fungal isolate to be tested

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Sterile, pyrogen-free water

  • Spectrophotometer

  • Incubator (35°C)

Protocol:

  • Inoculum Preparation:

    • Grow the fungal isolate on potato dextrose agar (PDA) at 35°C until sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer to measure the optical density at 530 nm and confirm with viable plate counts.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Ensure the final concentration of DMSO in each well is ≤1% to avoid solvent toxicity.

  • Assay Procedure:

    • Dispense 100 µL of each this compound dilution into the wells of the 96-well assay plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well (growth control) containing 100 µL of RPMI-1640 and 100 µL of the inoculum.

    • Include a sterility control well containing 200 µL of RPMI-1640 only.

    • Seal the plate and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a 100% inhibition of visible growth as compared to the growth control well.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution in DMSO serial_dil Perform Serial Dilutions in RPMI-1640 Medium stock->serial_dil dispense Dispense Drug Dilutions into 96-well Plate serial_dil->dispense inoculum Prepare Fungal Inoculum (0.4-5 x 10^4 CFU/mL) add_inoculum Add Fungal Inoculum to Wells inoculum->add_inoculum dispense->add_inoculum incubate Incubate at 35°C for 48-72 hours add_inoculum->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Antifungal Susceptibility Testing Workflow
In Vitro Anti-Inflammatory Assay on Human Keratinocytes

This protocol describes a method to evaluate the anti-inflammatory potential of this compound on human keratinocytes by measuring the inhibition of cytokine release.

Objective: To assess the ability of this compound to reduce the production of pro-inflammatory cytokines (e.g., IL-1α, IL-8) in stimulated human keratinocytes.

Materials:

  • This compound stock solution in DMSO

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Inflammatory stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS))

  • Sterile 24-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for human IL-1α and IL-8

  • Cell counting solution (e.g., Trypan blue) and hemocytometer or automated cell counter

Protocol:

  • Cell Culture and Seeding:

    • Culture HaCaT cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and reach 80-90% confluency.

  • Treatment and Stimulation:

    • Prepare working solutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Aspirate the old medium from the wells and wash the cells once with PBS.

    • Add fresh medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Add the inflammatory stimulus (e.g., PMA at 100 ng/mL or LPS at 1 µg/mL) to all wells except for the unstimulated control.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection and Analysis:

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Store the supernatants at -80°C until analysis.

    • Quantify the concentration of IL-1α and IL-8 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated vehicle control.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed Human Keratinocytes in 24-well Plates culture_cells Culture to 80-90% Confluency seed_cells->culture_cells add_lano Pre-treat with this compound Working Solutions culture_cells->add_lano add_stimulus Add Inflammatory Stimulus (e.g., PMA or LPS) add_lano->add_stimulus incubate Incubate for 24 hours add_stimulus->incubate collect_supernatant Collect Culture Supernatants incubate->collect_supernatant perform_elisa Quantify Cytokines (IL-1α, IL-8) using ELISA collect_supernatant->perform_elisa analyze_data Calculate Percent Inhibition perform_elisa->analyze_data

Anti-Inflammatory Assay Workflow

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The key steps are outlined below.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation lanoconazole This compound lanoconazole->cyp51 Inhibits cyp51->ergosterol Demethylation

This compound's Mechanism of Action

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting its structure and function.

Safety Precautions

This compound is for research use only and should be handled in a laboratory setting by trained personnel. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for (Z)-Lanoconazole Efficacy Testing in Tinea Pedis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to assess the preclinical efficacy of (Z)-Lanoconazole in the treatment of tinea pedis. The guinea pig model is highlighted as a robust and clinically relevant system for these studies.

Introduction

Tinea pedis, commonly known as athlete's foot, is a prevalent superficial fungal infection of the feet caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. This compound is an imidazole antifungal agent that has demonstrated broad-spectrum activity against various fungi. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Preclinical evaluation of antifungal agents like Lanoconazole necessitates the use of reliable animal models that mimic the human condition. The guinea pig model of tinea pedis is well-established and considered superior for this purpose as it closely resembles the histopathological features of human hyperkeratotic tinea pedis.

Animal Model Selection: The Guinea Pig

The guinea pig is the most frequently chosen and validated animal model for dermatophytosis studies, including tinea pedis. This is attributed to the anatomical and physiological similarities of guinea pig skin to human skin, allowing for a more accurate representation of the infection and response to treatment. Models using zoophilic fungi like T. mentagrophytes are common as they reliably produce a stable infection in guinea pigs.

Quantitative Efficacy Data of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the guinea pig model of tinea pedis.

Table 1: Mycological Cure Rate of Lanoconazole Formulations

Treatment GroupConcentrationApplication FrequencyDuration of TreatmentNumber of Culture-Negative FeetMycological Cure Rate (%)Reference
Lanoconazole Ointment0.25%Once Daily-7 out of 1070%
Lanoconazole Ointment0.5%Once Daily-8 out of 1080%
Lanoconazole Ointment1%Once Daily-10 out of 10100%

Table 2: Comparative Efficacy of 1% Lanoconazole Cream

Treatment GroupDuration of TreatmentMycological EradicationComparisonReference
1% Lanoconazole Cream3 or 7 consecutive daysHighly EffectiveAs effective as 1% Terbinafine cream
1% Lanoconazole7 consecutive days100% mycological efficacyStatistically significant improvement over untreated control (P=0.002)
1% Terbinafine7 consecutive days100% mycological efficacyStatistically significant improvement over untreated control (P<0.001)
1% Luliconazole7 consecutive days100% mycological efficacyStatistically significant improvement over untreated control (P<0.001)

Experimental Protocols

Protocol 1: Induction of Tinea Pedis in Guinea Pigs

Objective: To establish a reproducible Trichophyton mentagrophytes infection on the plantar surface of guinea pig feet.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Trichophyton mentagrophytes (zoophilic strain)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Hemocytometer

  • Micropipettes and sterile tips

  • Electric shaver or depilatory cream

  • Occlusive dressing (e.g., plastic wrap and adhesive tape)

Procedure:

  • Fungal Culture Preparation:

    • Culture T. mentagrophytes on SDA plates at 27°C for 2-3 weeks until heavy sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile cell scraper.

    • Filter the suspension through sterile gauze to remove mycelial fragments.

    • Wash the conidia by centrifugation and resuspend in sterile saline.

    • Adjust the final concentration of the spore suspension to 1 x 10^7 conidia/mL using a hemocytometer.

  • Animal Preparation:

    • Anesthetize the guinea pigs.

    • Remove the hair from the plantar surface of the hind feet using an electric shaver or depilatory cream one day prior to inoculation.

    • On the day of inoculation, gently abrade the skin of the plantar surface with fine-grit sandpaper to break the stratum corneum.

  • Inoculation:

    • Apply 50 µL of the T. mentagrophytes spore suspension (1 x 10^7 conidia/mL) to the abraded plantar surface of each hind foot.

    • Cover the inoculated area with an occlusive dressing for 3-4 days to maintain humidity and promote infection.

  • Infection Development:

    • House the animals in individual cages under standard laboratory conditions.

    • Observe the feet daily for signs of infection, which typically appear within 7-10 days and include erythema, scaling, and crusting.

Protocol 2: Evaluation of this compound Efficacy

Objective: To assess the therapeutic efficacy of topical this compound formulations in the established guinea pig model of tinea pedis.

Materials:

  • Guinea pigs with established tinea pedis (from Protocol 1)

  • This compound cream/ointment (e.g., 1% concentration)

  • Vehicle control (placebo cream/ointment)

  • Positive control (e.g., 1% Terbinafine cream)

  • Sterile swabs

  • SDA plates containing cycloheximide and chloramphenicol

  • Microscope and slides

  • Potassium hydroxide (KOH) solution (10-20%)

Procedure:

  • Treatment Groups:

    • Divide the infected animals into treatment groups (n=10-12 per group):

      • Group 1: Vehicle control

      • Group 2: this compound formulation

      • Group 3: Positive control (e.g., Terbinafine)

      • Group 4: Untreated control

  • Drug Administration:

    • Begin treatment 10 days post-infection.

    • Topically apply a thin layer of the assigned formulation to the entire infected area of the feet once daily for a specified duration (e.g., 7, 14, or 28 consecutive days).

  • Efficacy Assessment:

    • Clinical Evaluation:

      • Score the severity of clinical signs (erythema, scaling, crusting) at baseline and at regular intervals during and after treatment using a predefined scoring system (e.g., 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe).

    • Mycological Evaluation:

      • Five days after the final treatment, euthanize the animals.

      • Collect skin scrapings from the infected area for direct microscopic examination and fungal culture.

      • Direct Microscopy: Mount skin scrapings in KOH solution on a glass slide and examine for the presence of fungal hyphae.

      • Fungal Culture: Inoculate skin scrapings onto SDA plates containing antibiotics. Incubate at 27°C for up to 2 weeks and observe for the growth of T. mentagrophytes. A negative culture indicates mycological cure.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Experimental Workflow for Efficacy Testing cluster_1 Efficacy Evaluation Metrics Induction Induction of Tinea Pedis in Guinea Pigs Treatment Topical Treatment with this compound Induction->Treatment 10 days post-infection Evaluation Efficacy Evaluation Treatment->Evaluation After treatment period Clinical Clinical Scoring (Erythema, Scaling) Evaluation->Clinical Mycological Mycological Examination (KOH & Culture) Evaluation->Mycological

Caption: Experimental workflow for evaluating this compound efficacy.

G cluster_0 This compound Mechanism of Action Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase catalyzes SqualeneEpoxide Squalene Epoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Lanoconazole This compound Lanoconazole->SqualeneEpoxidase inhibits SqualeneEpoxidase->SqualeneEpoxide

Caption: this compound inhibits ergosterol biosynthesis.

G cluster_0 Tinea Pedis Pathogenesis and Inflammatory Response Dermatophyte Dermatophyte (e.g., T. mentagrophytes) Keratinocytes Keratinocytes Dermatophyte->Keratinocytes infects TLRs Toll-like Receptors (TLRs) Keratinocytes->TLRs activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) TLRs->Cytokines induces production of Inflammation Inflammation (Erythema, Edema) Cytokines->Inflammation leads to

Caption: Simplified inflammatory pathway in tinea pedis.

Application Note: Separation of (Z)-Lanoconazole Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated normal phase high-performance liquid chromatography (NP-HPLC) method for the separation and quantification of the (Z)-isomer of Lanoconazole from its E-isomer. The method utilizes a silica-based stationary phase with an isocratic mobile phase, providing a simple, rapid, and accurate system suitable for quality control in bulk drug manufacturing.[1]

Introduction

Lanoconazole is a topical antifungal agent. During its synthesis, the formation of the inactive or less active (Z)-isomer as an impurity is possible. Therefore, a reliable analytical method is crucial to separate and quantify the (Z)-isomer to ensure the quality and efficacy of the final drug product. This document outlines the experimental protocol and expected performance of an NP-HPLC method for this purpose.

Experimental Protocol

A detailed methodology for the separation of (Z)-Lanoconazole isomers is provided below.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Column: Thermo Hypersil Silica column.[1]

  • Chemicals:

    • n-Hexane (HPLC grade)

    • 2-Propanol (HPLC grade)

    • Triethylamine (HPLC grade)

    • Lanoconazole reference standard (containing both E and Z isomers)

    • This compound reference standard

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterValue
Stationary Phase Thermo Hypersil Silica
Mobile Phase Optimized ratio of n-Hexane, 2-Propanol, and Triethylamine[1]
Mode Isocratic[1]
Flow Rate To be optimized for best separation
Column Temperature Ambient
Detection Wavelength 296 nm[1]
Injection Volume To be determined

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to 15.0 µg/mL.[1]

  • Sample Solution: Accurately weigh and dissolve the Lanoconazole bulk drug sample in a suitable solvent to achieve a known concentration.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The following parameters should be checked:

  • Tailing factor for the this compound peak

  • Theoretical plates of the column

  • Reproducibility of replicate injections (RSD of peak area and retention time)

5. Data Analysis

The concentration of the (Z)-isomer in the Lanoconazole sample is determined by comparing the peak area of the (Z)-isomer in the sample chromatogram to the calibration curve generated from the standard solutions.

Data Presentation

The quantitative performance of the method is summarized in the table below.

ParameterResult
Linearity Range LOQ - 15.0 µg/mL[1]
Mean Recovery of (Z)-isomer 97-99%[1]
Retention Time of (Z)-isomer To be determined experimentally
Resolution between (E) and (Z) isomers To be determined experimentally

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound isomers.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane, 2-Propanol, TEA) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation (this compound) SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation (Lanoconazole Bulk Drug) Injection Inject Standard & Sample Solutions SamplePrep->Injection SystemEquilibration->SystemSuitability SystemSuitability->Injection Chromatography Isocratic Elution (Thermo Hypersil Silica) Injection->Chromatography Detection UV Detection at 296 nm Chromatography->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify (Z)-Isomer PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC separation and quantification of this compound isomers.

Conclusion

The described NP-HPLC method is simple, rapid, selective, accurate, and precise for the quantification of the (Z)-isomer in Lanoconazole.[1] It is a valuable tool for the quality control of bulk manufacturing of Lanoconazole.[1]

References

Application Notes and Protocols for (Z)-Lanoconazole in a Guinea Pig Model of Cutaneous Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (Z)-Lanoconazole in a guinea pig model of cutaneous candidiasis. The information is compiled from established research to guide the design and execution of preclinical efficacy studies for this topical antifungal agent.

Introduction

This compound is an imidazole antimycotic agent demonstrating potent in vitro and in vivo activity against a broad spectrum of pathogenic fungi, including Candida albicans, the primary causative agent of cutaneous candidiasis.[1][2][3][4][5] The guinea pig model of cutaneous candidiasis, particularly in immunosuppressed animals, serves as a valuable preclinical tool to evaluate the therapeutic efficacy of topical antifungal formulations.[1][2][3][4][5] Lanoconazole has been shown to be highly effective in eradicating fungi in this model.[1][2][3]

The primary mechanism of action for lanoconazole, like other imidazole antifungals, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7][8] Specifically, it inhibits the cytochrome P450-dependent 14α-demethylation of lanosterol, which disrupts membrane integrity and leads to fungal cell death.[6][8]

Experimental Protocols

The following protocols are based on established methodologies for inducing cutaneous candidiasis in guinea pigs and assessing the efficacy of topical this compound.

Animal Model and Husbandry
  • Species: Male Hartley guinea pigs.[3]

  • Weight: 500-700 g.[3]

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Housing: Maintained in an air-conditioned room at 23 ± 1°C with ad libitum access to standard laboratory chow and water.[3]

  • Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Immunosuppression and Infection

To establish a robust and reproducible infection, immunosuppression of the guinea pigs is a critical step.

  • Immunosuppressant: Prednisolone.[1][2][3][4][5]

  • Dosage and Administration: Administer prednisolone subcutaneously or intramuscularly at an appropriate dose to induce a state of immunosuppression. Note: The specific dosage and duration may require optimization based on institutional guidelines and pilot studies.

  • Inoculum Preparation:

    • Strain: Candida albicans (e.g., TIMM 2640).[3]

    • Culture: Grow C. albicans on Sabouraud's glucose agar slants.[3] For in vivo studies, cultivate the yeast in a liquid medium (e.g., Sabouraud's glucose broth) at 37°C with shaking to obtain a suspension of yeast cells.[3]

    • Inoculum Concentration: Adjust the cell suspension to a final concentration of approximately 1 x 10⁸ cells/mL in sterile saline or phosphate-buffered saline (PBS).

  • Infection Procedure:

    • Anesthetize the guinea pigs.

    • Shave the dorsal region of the animals.

    • Gently abrade the shaved skin with sandpaper or a similar method to disrupt the stratum corneum without causing significant injury.

    • Apply a sterile cotton pad soaked with the C. albicans suspension to the abraded skin.

    • Occlude the inoculation site with a sterile, self-adhesive bandage to maintain moisture and facilitate infection.

This compound Treatment
  • Formulations: this compound can be formulated as a 1% cream or a 1% solution for topical application.[1][2][3][4]

  • Treatment Groups:

    • Untreated Control

    • Vehicle Control (cream or solution base without lanoconazole)

    • 1% this compound Cream

    • 1% this compound Solution

    • Positive Control (e.g., 1% Bifonazole cream/solution).[1][2][3]

  • Application:

    • Timing: Begin treatment on day 5 post-infection.[3]

    • Frequency: Apply the formulations topically to the infected area once daily.[1][2][3]

    • Duration: Continue treatment for 3 consecutive days.[1][2][3]

Efficacy Evaluation

The primary endpoint for assessing the efficacy of this compound is the fungal burden in the infected skin.

  • Sample Collection: On day 9 post-infection (one day after the final treatment), euthanize the animals and excise the infected skin from the back.[3]

  • Quantitative Culture:

    • Homogenize the excised skin samples in sterile saline or PBS.

    • Prepare serial dilutions of the homogenate.

    • Plate the dilutions onto Sabouraud's glucose agar plates.

    • Incubate the plates at an appropriate temperature (e.g., 27-30°C) for 24-48 hours.

    • Count the number of colony-forming units (CFU) and express the results as CFU per gram of tissue.

  • Statistical Analysis: Analyze the quantitative culture data using appropriate statistical methods, such as Dunnett's multiple comparison test, to determine significant differences between treatment groups and controls.[3] P-values < 0.05 are typically considered significant.[3]

Data Presentation

The following table summarizes the therapeutic efficacy of 1% this compound cream and solution in a guinea pig model of cutaneous candidiasis, with 1% Bifonazole formulations used as a comparison.

Treatment GroupMean Fungal Count (CFU/locus) ± SEM
Untreated Control4,280 ± 584
Vehicle (Cream)3,980 ± 511
1% this compound Cream1,880 ± 329
1% Bifonazole Cream3,520 ± 498
Vehicle (Solution)4,120 ± 556
1% this compound Solution2,220 ± 409
1% Bifonazole Solution3,760 ± 523

SEM: Standard Error of the Mean

Visualizations

Experimental Workflow

G cluster_prep Animal Preparation & Infection cluster_treatment Treatment Phase (Day 5-7 Post-Infection) cluster_eval Efficacy Evaluation (Day 9 Post-Infection) acclimatize Acclimatization of Guinea Pigs immunosuppress Immunosuppression (Prednisolone) acclimatize->immunosuppress shave Shave Dorsal Skin immunosuppress->shave abrade Abrade Skin shave->abrade inoculate Inoculate with C. albicans abrade->inoculate occlude Occlude Inoculation Site inoculate->occlude grouping Divide into Treatment Groups occlude->grouping 5 Days treat_lcz_cream Topical 1% this compound Cream grouping->treat_lcz_cream treat_lcz_sol Topical 1% this compound Solution grouping->treat_lcz_sol treat_bfz Topical 1% Bifonazole (Control) grouping->treat_bfz treat_vehicle Vehicle Control grouping->treat_vehicle treat_untreated Untreated Control grouping->treat_untreated euthanize Euthanize Animals treat_lcz_cream->euthanize 2 Days treat_lcz_sol->euthanize 2 Days treat_bfz->euthanize 2 Days treat_vehicle->euthanize 2 Days treat_untreated->euthanize 2 Days excise Excise Infected Skin euthanize->excise homogenize Homogenize Tissue excise->homogenize culture Quantitative Culture (CFU Count) homogenize->culture analyze Statistical Analysis culture->analyze

Caption: Experimental workflow for evaluating this compound in a guinea pig model.

Mechanism of Action of this compound

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi lanosterol Lanosterol ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase (Cytochrome P450) membrane Fungal Cell Membrane ergosterol->membrane Incorporation disruption Disruption of Membrane Integrity & Fungal Cell Death membrane->disruption lanoconazole This compound lanoconazole->inhibition lanosterol_ergosterol_edge lanosterol_ergosterol_edge

Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

References

Application Notes and Protocols for Topical (Z)-Lanoconazole in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Lanoconazole is a potent, orally active imidazole antifungal agent that has demonstrated a broad spectrum of activity against various fungi in both in vitro and in vivo studies.[1] Its primary mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane, by inhibiting the enzyme sterol 14-alpha demethylase.[1] This application note provides detailed information on the topical formulation of this compound for in vivo research, summarizing key quantitative data, and offering experimental protocols for its evaluation.

Mechanism of Action

This compound, the Z-isomer of Lanoconazole, exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, Lanoconazole disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death.

In addition to its primary antifungal activity, Lanoconazole has been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines, which may contribute to its therapeutic efficacy in treating inflammatory fungal skin infections.[2][3]

Signaling Pathway

The antifungal and anti-inflammatory effects of this compound involve distinct pathways. The primary antifungal signaling pathway is the inhibition of the ergosterol biosynthesis pathway. The anti-inflammatory effects are mediated through the downregulation of inflammatory cytokine production.

G cluster_antifungal Antifungal Mechanism cluster_anti_inflammatory Anti-inflammatory Mechanism Lanoconazole This compound Lanosterol_demethylase Lanosterol 14α-demethylase Lanoconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol_synthesis Catalyzes Fungal_death Fungal Cell Death Lanosterol_demethylase->Fungal_death Leads to Fungal_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_membrane Maintains Inflammatory_stimuli Inflammatory Stimuli (e.g., fungal components) Immune_cells Immune Cells (e.g., Keratinocytes) Inflammatory_stimuli->Immune_cells Activate Cytokine_production Pro-inflammatory Cytokine Production (IL-8, IFN-γ, IL-2) Immune_cells->Cytokine_production Induces Inflammation Inflammation Cytokine_production->Inflammation Mediates Lanoconazole_anti This compound Lanoconazole_anti->Cytokine_production Inhibits

Caption: Antifungal and Anti-inflammatory Mechanisms of this compound.

In Vivo Efficacy Data

Topical formulations of Lanoconazole have been evaluated in various animal models of superficial fungal infections, demonstrating significant efficacy.

Tinea Corporis Model (Guinea Pig)

In a guinea pig model of tinea corporis, topical application of Lanoconazole ointment and cream resulted in a significant reduction in clinical symptoms and high rates of mycological cure.

FormulationConcentrationMycological Cure RateReference
Ointment0.25%Significant Improvement[4]
Ointment0.5%No fungus recovered[4]
Ointment1%No fungus recovered[4]
Cream0.25%Significant Improvement[4]
Cream0.5%Equivalent to ointment[4]
Cream1%Equivalent to ointment[4]
Tinea Pedis Model (Guinea Pig)

Studies in a guinea pig model of tinea pedis also showed excellent therapeutic efficacy with topical Lanoconazole.

FormulationConcentrationTreatment DurationMycological Cure Rate
Ointment0.25%Once daily7 out of 10 feet culture-negative
Ointment0.5%Once daily8 out of 10 feet culture-negative
Ointment1%Once daily10 out of 10 feet culture-negative

Pharmacokinetic Data

Skin Distribution

Studies in rats using radiolabeled Lanoconazole cream have shown that the drug primarily localizes in the stratum corneum, the main site of dermatophyte infections.

Time Point% of Radioactivity in Stratum CorneumReference
24 hours83%[5]

Furthermore, over 94% of the radioactivity extracted from the skin after 24 and 48 hours was identified as unchanged Lanoconazole, indicating good stability of the compound in the skin.[5]

Experimental Protocols

The following are generalized protocols for in vivo studies based on published literature. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

Guinea Pig Model of Tinea Corporis

This protocol describes the induction and treatment of a dermatophyte infection on the backs of guinea pigs.

G cluster_protocol Tinea Corporis Model Workflow Animal_prep 1. Animal Preparation - Male Hartley guinea pigs (350-400g) - Acclimatize for 7 days - Shave a 4x4 cm area on the back Inoculation 2. Inoculation - Prepare a suspension of Trichophyton mentagrophytes - Apply 0.1 mL of the fungal suspension to the shaved area Animal_prep->Inoculation Infection_dev 3. Infection Development - House animals individually - Observe for the development of lesions (erythema, scaling) over 4 days Inoculation->Infection_dev Treatment 4. Treatment - Divide animals into groups (Vehicle, Lanoconazole) - Apply 0.5 g of the topical formulation once daily for 10 days Infection_dev->Treatment Evaluation 5. Efficacy Evaluation - Score skin lesions daily - Collect skin scrapings for fungal culture at the end of treatment Treatment->Evaluation Histo 6. Histopathological Analysis - Collect skin biopsies - Stain with H&E and PAS for inflammation and fungal elements Evaluation->Histo

Caption: Experimental workflow for the guinea pig tinea corporis model.

Detailed Steps:

  • Animal Preparation:

    • Use male Hartley guinea pigs weighing 350-400 g.

    • Acclimatize the animals for at least 7 days before the experiment.

    • On the day of inoculation, gently shave a 4x4 cm area on the dorsal trunk.

  • Inoculation:

    • Culture Trichophyton mentagrophytes on a suitable agar medium.

    • Prepare a suspension of fungal elements (spores and hyphae) in sterile saline.

    • Apply 0.1 mL of the fungal suspension evenly onto the shaved skin area.

  • Infection Development:

    • House the animals in individual cages to prevent cross-contamination.

    • Monitor the animals daily for the appearance and progression of skin lesions, which typically include erythema and scaling, developing over approximately 4 days.

  • Treatment:

    • Randomly assign the animals to different treatment groups: vehicle control and this compound formulation(s).

    • Apply a pre-weighed amount (e.g., 0.5 g) of the respective topical formulation to the entire infected area once daily for a specified duration (e.g., 10 days).

  • Efficacy Evaluation:

    • Clinical Scoring: Score the severity of skin lesions daily based on a predefined scale for erythema, scaling, and crusting.

    • Mycological Assessment: At the end of the treatment period, collect skin scrapings from the infected area. Culture the scrapings on a fungal growth medium to determine the presence or absence of viable fungi.

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and collect skin biopsy specimens from the treated areas.

    • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess the inflammatory infiltrate and with Periodic acid-Schiff (PAS) to visualize fungal elements.

Formulation Preparation (General Guidance)

While the exact vehicle compositions from the cited preclinical studies are not publicly available, the following provides general guidance for preparing cream and ointment formulations for research purposes.

Cream Formulation (Oil-in-Water Emulsion):

  • Oil Phase: Stearyl alcohol, Cetyl alcohol, Isopropyl myristate.

  • Aqueous Phase: Purified water, Propylene glycol, Polysorbate 60.

  • Active Ingredient: this compound (micronized).

  • Preservative: e.g., Benzyl alcohol.

Ointment Formulation (Hydrocarbon-based):

  • Base: White petrolatum, Mineral oil.

  • Active Ingredient: this compound (micronized).

Preparation Method:

  • Heat the oil and aqueous phases separately to approximately 70-75°C.

  • Disperse the this compound in a portion of the heated oil phase.

  • Add the aqueous phase to the oil phase with continuous stirring to form an emulsion.

  • Cool the emulsion to room temperature with gentle stirring.

  • For the ointment, melt the base components and incorporate the this compound with stirring until a uniform consistency is achieved.

Preclinical Safety and Toxicology

Comprehensive preclinical safety data for topical this compound is not extensively published. However, for the development of any new topical drug, a standard battery of safety and toxicology studies is required. These typically include:

  • Dermal Irritation Studies: To assess the potential for the formulation to cause skin irritation upon single and repeated applications.

  • Dermal Sensitization Studies: To evaluate the allergenic potential of the drug and its formulation.

  • Phototoxicity Studies: To determine if the drug becomes toxic upon exposure to light.

  • Systemic Toxicity Studies: To assess any adverse effects in other organs following dermal application, which also provides information on the extent of systemic absorption.

Researchers should conduct these studies in relevant animal models according to established regulatory guidelines (e.g., OECD, FDA).

Conclusion

This compound is a promising antifungal agent for the topical treatment of superficial fungal infections. The information and protocols provided in these application notes are intended to guide researchers in the in vivo evaluation of topical this compound formulations. It is crucial to adapt and validate these methods for specific research objectives and to adhere to all applicable animal welfare regulations.

References

Application Notes and Protocols for (Z)-Lanoconazole Minimum Inhibitory Concentration (MIC) Determination Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Lanoconazole is a potent, orally active imidazole antifungal agent.[1] Like other imidazoles, its primary mechanism of action is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][3] this compound specifically inhibits the enzyme lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1] This inhibition leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately resulting in cell death.[4][5] Due to its broad-spectrum activity, this compound is a compound of significant interest for the development of new antifungal therapies.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species, including yeasts, filamentous fungi, and dermatophytes. The methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.

Mechanism of Action of this compound

The signaling pathway below illustrates the mechanism of action of this compound in inhibiting the ergosterol biosynthesis pathway in fungi.

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Multiple Steps demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane lanoconazole This compound lanoconazole->demethylase Inhibition demethylase->ergosterol Demethylation

Caption: Mechanism of this compound Action.

Data Presentation: this compound MIC Values

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values of Lanoconazole against various fungal pathogens.

Table 1: MIC of Lanoconazole against Dermatophyte Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean (µg/mL)
Trichophyton rubrum≤0.0080.0040.0080.004
Trichophyton mentagrophytes≤0.0080.0080.0080.007
Epidermophyton floccosum≤0.0080.0040.0080.004

Data sourced from a study comparing the antifungal activity of terbinafine and lanoconazole against 10 strains each of the listed dermatophytes.[6]

Table 2: MIC of Lanoconazole against Aspergillus Species

Fungal SpeciesIsolate TypeMIC Range (µg/mL)MIC₉₀ (µg/mL)Geometric Mean (µg/mL)
Aspergillus fumigatusAzole-Susceptible (n=141)<0.001 - 0.50.0080.0024
Aspergillus fumigatusAzole-Resistant (n=27)<0.001 - 0.50.0320.0024
Aspergillus flavusClinical & Environmental (n=187)0.004 - 0.125-0.02

Data for A. fumigatus from a study on azole-resistant and -susceptible strains.[1] Data for A. flavus from a study on in-vitro susceptibility.[7]

Table 3: MIC of Lanoconazole against Candida Species

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.008 - 2
Candida parapsilosis1
Candida famata0.008 - 1

Note: Comprehensive, comparative MIC data for this compound against a wide range of Candida species is limited in the reviewed literature. The data presented is from a study evaluating antifungal susceptibility in gastroesophageal candidiasis, which tested luliconazole, a related imidazole. The original study notes the lack of established breakpoints for luliconazole against Candida spp.[8] Further research is required to establish a complete susceptibility profile of this compound for various Candida species.

Experimental Protocols

The following protocols are based on the CLSI M27-A3 and M38-A2 guidelines for the broth microdilution method.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_drug Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well plate prep_drug->serial_dilution prep_media Prepare RPMI-1640 Media prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic

Caption: Broth Microdilution MIC Assay Workflow.

Preparation of this compound Stock Solution
  • Solvent Selection: this compound should be dissolved in dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a stock solution of 1.6 mg/mL. Weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO.

  • Storage: Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

Fungal Isolate and Inoculum Preparation
  • Isolate Revival: Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for filamentous fungi) and incubate at 30-35°C until sufficient growth is observed.

  • Inoculum Suspension (Yeasts):

    • Harvest yeast colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Inoculum Suspension (Filamentous Fungi):

    • Cover the surface of a mature fungal culture with sterile saline.

    • Gently scrape the surface with a sterile loop to release conidia.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10⁴ CFU/mL.

Broth Microdilution Assay
  • Media: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.

  • Drug Dilution:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.001 to 1 µg/mL).

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Inoculation: Add the prepared fungal inoculum to each well, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary by organism:

      • Candida spp.: 24 hours.

      • Aspergillus spp. and most other filamentous fungi: 48-72 hours.

      • Dermatophytes: 72-96 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the positive control.

    • Reading can be performed visually or with a microplate reader at 490 nm.

Quality Control

Include reference strains with known MIC values for this compound in each assay to ensure the accuracy and reproducibility of the results. Recommended quality control strains as per CLSI guidelines include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 for yeast testing.

Conclusion

This document provides a comprehensive protocol for determining the MIC of this compound against a range of fungal pathogens. Adherence to standardized methodologies, such as those provided by the CLSI, is crucial for obtaining reliable and comparable data. The provided MIC data indicates that this compound has potent activity against dermatophytes and Aspergillus species. Further investigation is warranted to fully characterize its activity against Candida species and to establish clinical breakpoints.

References

Application Notes and Protocols for (Z)-Lanoconazole in a Cryptococcus neoformans Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of (Z)-Lanoconazole against Cryptococcus neoformans, the causative agent of cryptococcosis. The following sections detail the mechanism of action of this compound, in vitro susceptibility testing protocols, and a murine model of C. neoformans infection for in vivo efficacy assessment.

Mechanism of Action of this compound

This compound is an imidazole antifungal agent. Like other azoles, its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This compound specifically targets the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and replication.

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in Cryptococcus neoformans and the point of inhibition by this compound.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (ERG11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Inhibitor This compound Inhibitor->Lanosterol

Caption: Ergosterol biosynthesis pathway inhibition by this compound.

In Vitro Susceptibility Testing

Determining the in vitro activity of this compound against C. neoformans is crucial for understanding its potential as a therapeutic agent. The Clinical and Laboratory Standards Institute (CLSI) M27-A3/M27-S4 guidelines provide a standardized method for broth microdilution testing of yeasts.

Protocol for Broth Microdilution Assay (CLSI M27-A3)

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of DMSO in the assay should not exceed 1% (v/v) as it can be inhibitory to fungal growth.

  • Serially dilute the stock solution to obtain a range of concentrations for testing.

2. Inoculum Preparation:

  • Culture C. neoformans on Sabouraud dextrose agar (SDA) at 35°C for 48-72 hours.

  • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Assay Procedure:

  • Add 100 µL of the standardized inoculum to each well of a 96-well microtiter plate.

  • Add 100 µL of the serially diluted this compound solutions to the respective wells.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control.

  • The endpoint can be determined visually or spectrophotometrically by reading the optical density at a specific wavelength (e.g., 530 nm).

In Vitro Efficacy Data

As of the latest available information, specific MIC values for this compound against Cryptococcus neoformans have not been reported in peer-reviewed literature. However, for comparative purposes, the table below summarizes the typical MIC ranges for other commonly used azole antifungals against C. neoformans.

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data Not Available Data Not Available Data Not Available
Fluconazole0.125 - 642 - 84 - 16
Itraconazole0.03 - 10.125 - 0.250.25 - 0.5
Voriconazole0.03 - 10.06 - 0.1250.125 - 0.25
Posaconazole0.03 - 10.06 - 0.250.125 - 0.5

Note: MIC values can vary depending on the specific C. neoformans isolate and the testing methodology.

In Vivo Efficacy in a Murine Model of Cryptococcosis

A murine inhalation model is a well-established method to evaluate the in vivo efficacy of antifungal agents against C. neoformans infection. The following protocol is based on established methodologies.

Experimental Workflow for Murine Infection Model

Murine_Infection_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Assessment Inoculum_Prep Inoculum Preparation (C. neoformans culture) Infection Intratracheal/Intranasal Infection Inoculum_Prep->Infection Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Animal_Acclimation->Infection Treatment Treatment Initiation (e.g., this compound) Infection->Treatment Monitoring Monitoring (Weight, clinical signs) Treatment->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Organ_Harvest Organ Harvest (Brain, Lungs) Sacrifice->Organ_Harvest CFU_Enumeration CFU Enumeration Organ_Harvest->CFU_Enumeration

Caption: Workflow for in vivo efficacy testing in a murine model.

Detailed In Vivo Protocol

1. Animals:

  • Female C57BL/6 mice (6-8 weeks old) are commonly used. For studies involving immunosuppression, a model such as MAIDS (murine acquired immunodeficiency syndrome) can be utilized.[1]

2. Inoculum Preparation:

  • Grow C. neoformans (e.g., strain 613D) in a suitable broth (e.g., Sabouraud dextrose broth) at 30°C for 48 hours with shaking.[1]

  • Wash the yeast cells with sterile phosphate-buffered saline (PBS) and count using a hemocytometer.

  • Adjust the cell suspension to the desired concentration (e.g., 2 x 10^7 cells/mL for an inoculum of 1 x 10^6 cells in 50 µL).[1]

3. Infection Procedure:

  • Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

  • Inoculate the mice intratracheally or intranasally with the prepared C. neoformans suspension (e.g., 50 µL containing 1 x 10^6 cells).[1]

4. Treatment:

  • Begin treatment one day post-infection.

  • Administer this compound orally once daily at various doses (e.g., 3, 10, 30 mg/kg).[1]

  • Include a vehicle control group (e.g., saline) and a positive control group (e.g., fluconazole at 10 mg/kg).[1]

  • Continue treatment for a specified period (e.g., 20 days).[1]

5. Assessment of Fungal Burden:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the brain and lungs.

  • Homogenize the organs in sterile PBS.

  • Serially dilute the homogenates and plate onto SDA plates.

  • Incubate the plates at 30°C for 48-72 hours and count the number of colony-forming units (CFUs).

  • Express the fungal burden as log10 CFU per organ or per gram of tissue.

In Vivo Efficacy Data of Lanoconazole

The following tables summarize the in vivo efficacy of Lanoconazole in a C. neoformans infection model in both normal and MAIDS mice, as reported by Tasaka et al.[1]

Table 1: Fungal Burden in the Brain and Lungs of Normal Mice Infected with C. neoformans [1]

Treatment GroupDose (mg/kg)Brain (log10 CFU/organ ± SD)Lungs (log10 CFU/organ ± SD)
Saline Control-3.6 ± 0.14.6 ± 0.1
Lanoconazole33.3 ± 0.24.2 ± 0.1
Lanoconazole101.5 ± 0.22.3 ± 0.2
Lanoconazole301.5 ± 0.32.2 ± 0.2
Fluconazole101.7 ± 0.22.3 ± 0.1

Table 2: Fungal Burden in the Brain and Lungs of MAIDS Mice Infected with C. neoformans [1]

Treatment GroupDose (mg/kg)Brain (log10 CFU/organ ± SD)Lungs (log10 CFU/organ ± SD)
Saline Control-4.5 ± 0.25.2 ± 0.2
Lanoconazole102.1 ± 0.23.1 ± 0.2
Fluconazole104.3 ± 0.23.3 ± 0.1

These data indicate that Lanoconazole is effective in reducing the fungal burden of C. neoformans in both the brain and lungs of normal and immunocompromised mice.[1] Notably, in the MAIDS model, Lanoconazole demonstrated superior efficacy in reducing the fungal burden in the brain compared to fluconazole.[1]

References

Application Note: Evaluating the Cytotoxicity of (Z)-Lanoconazole using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Lanoconazole is an imidazole-based antifungal agent known for its potent activity against a broad spectrum of fungi.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis.[2][3] Specifically, Lanoconazole targets and inhibits the enzyme lanosterol 14α-demethylase, which is critical for converting lanosterol into ergosterol, an essential component for fungal cell membrane integrity.[1][2] While effective as an antifungal, it is crucial to evaluate the potential cytotoxicity of this compound against mammalian cells to determine its therapeutic window and safety profile.

This document provides detailed protocols for a panel of cell-based assays designed to assess the cytotoxic effects of this compound. The selected assays measure key indicators of cell health, including metabolic activity (MTT assay), membrane integrity (LDH assay), and induction of apoptosis (Caspase-3/7 assay).

Primary Antifungal Mechanism of Action

The antifungal efficacy of this compound stems from its targeted inhibition of ergosterol synthesis, a pathway vital for fungi but not present in mammals. This specificity makes it an effective antifungal agent.[3][4] The disruption of this pathway leads to a compromised fungal cell membrane, causing cell lysis and death.[3]

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Inhibition Lanosterol->Inhibition Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Lanoconazole This compound Lanoconazole->Inhibition Inhibits Inhibition->Ergosterol 14α-demethylase

Caption: Antifungal mechanism of this compound.

Recommended Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. The following assays provide quantitative data on different aspects of cell death.

AssayPrincipleEndpoint MeasuredImplication
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells.[5][6]Colorimetric measurement of formazan product, indicating metabolic activity.[6]Measures overall cell viability and proliferation; a decrease indicates cytotoxicity or cytostatic effects.
LDH Assay Release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[7]Enzymatic reaction that quantifies LDH in the culture medium.Measures loss of membrane integrity, a hallmark of necrosis and late apoptosis.[8]
Caspase-3/7 Assay Detection of the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[9][10]Cleavage of a specific substrate to produce a luminescent or fluorescent signal.[9][11]Specifically measures the induction of apoptosis, or programmed cell death.

Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for high-throughput screening.[12] It is recommended to use a relevant mammalian cell line, such as human keratinocytes (HaCaT) or human liver hepatocellular carcinoma cells (HepG2), to assess toxicity.[13]

MTT Cell Viability Assay

This assay assesses cell metabolic activity as an indicator of viability.[6] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[5]

cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well) B 2. Add this compound (Varying concentrations) A->B C 3. Incubate (24-72 hours, 37°C) B->C D 4. Add MTT Reagent (10 µL/well of 5 mg/mL stock) C->D E 5. Incubate (2-4 hours, 37°C) D->E F 6. Add Solubilizer (100 µL SDS-HCl solution) E->F G 7. Incubate (4 hours, 37°C, protected from light) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[14]

  • Incubation: Incubate for an additional 4 hours at 37°C, protected from light.[14]

  • Measurement: Mix each sample gently and measure the absorbance at 570 nm using a microplate reader.[5]

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity and cell death.[8]

cluster_workflow LDH Assay Workflow A 1. Seed & Treat Cells (as per MTT protocol) B 2. Prepare Controls (Vehicle, Max Lysis) A->B C 3. Incubate (24-72 hours, 37°C) B->C D 4. Transfer Supernatant (50 µL to new assay plate) C->D E 5. Add LDH Reaction Mix (50 µL to each well) D->E F 6. Incubate (30-60 min, RT, protected from light) E->F G 7. Add Stop Solution (50 µL to each well) F->G H 8. Read Absorbance (490 nm) G->H cluster_workflow Caspase-Glo® 3/7 Assay Workflow A 1. Seed & Treat Cells (as per MTT protocol) B 2. Equilibrate Plate (Bring to Room Temperature) A->B C 3. Add Caspase-Glo® 3/7 Reagent (100 µL to each well) B->C D 4. Mix and Incubate (Shake for 30s, Incubate 1-3 hours at RT) C->D E 5. Read Luminescence (Using a plate luminometer) D->E cluster_pathway Hypothetical Apoptotic Pathway for this compound Lano This compound SMO SMO Protein Lano->SMO Inhibits GLI1 GLI1 (Transcription Factor) SMO->GLI1 Inhibits Activation Bcl2 Anti-apoptotic (e.g., Bcl-2) Expression GLI1->Bcl2 Reduces Bax Pro-apoptotic (e.g., Bax, Bak) Activation Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Application Notes and Protocols for the Quantitative Analysis of (Z)-Lanoconazole in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Lanoconazole is a potent topical antifungal agent belonging to the imidazole class. It is effective against a broad spectrum of pathogenic fungi. The therapeutic efficacy of this compound is dependent on its concentration at the site of action, primarily the skin. Therefore, robust and validated analytical methods for the quantitative determination of this compound in biological samples such as skin and plasma are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices using state-of-the-art analytical techniques, namely Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, this document outlines sample preparation procedures and presents typical validation parameters for these methods.

Mechanism of Action

This compound exerts its antifungal activity by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of toxic squalene within the fungal cell. This disrupts the cell membrane integrity and function, ultimately leading to fungal cell death.[1]

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Lanoconazole This compound SqualeneEpoxidase Squalene Epoxidase Lanoconazole->SqualeneEpoxidase Inhibition

Figure 1: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Quantitative Analysis of this compound in Stratum Corneum by LC-MS/MS

This protocol is based on the methodology used in pharmacokinetic studies of topically applied lanoconazole.[2]

1.1. Sample Preparation: Tape Stripping and Extraction

  • Objective: To collect the stratum corneum and extract this compound.

  • Procedure:

    • Define the application area on the skin.

    • Apply a standardized adhesive tape disc firmly to the skin and then remove it to strip a layer of the stratum corneum.

    • Place the tape strip into a 2 mL polypropylene tube.

    • Add 1 mL of extraction solvent (e.g., methanol or acetonitrile) containing a suitable internal standard (IS), such as a stable isotope-labeled lanoconazole or a structurally similar compound.

    • Vortex the tube for 10 minutes to facilitate the extraction of lanoconazole from the tape.

    • Centrifuge the tube at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Sample_Prep_Workflow start Start: Stratum Corneum Sample (Tape Strip) extraction Add Extraction Solvent with Internal Standard start->extraction vortex Vortex for 10 min extraction->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Workflow for stratum corneum sample preparation.

1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 10% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Illustrative):

      • This compound: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z

      • Internal Standard: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z (Note: The exact m/z values need to be determined by direct infusion of the analytical standards.)

Quantitative Analysis of this compound in Plasma by HPLC-UV

This protocol is an exemplary method based on established procedures for other azole antifungals.

2.1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from plasma samples that can interfere with the analysis.

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Inject into the HPLC-UV system.

2.2. HPLC-UV Instrumentation and Conditions

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and 10 mM phosphate buffer (pH 6.0) (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • UV Detection Wavelength: 260 nm (or the wavelength of maximum absorbance for Lanoconazole).

    • Injection Volume: 20 µL.

Data Presentation: Method Validation Summary

The following tables summarize the typical validation parameters for the quantitative methods.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Stratum Corneum

ParameterResult
Linearity Range0.1 - 100 ng/strip
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/strip
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery> 85%
Matrix EffectMinimal

Table 2: HPLC-UV Method Validation Parameters for this compound in Plasma

ParameterResult
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.05 µg/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 10%
Accuracy (% Bias)± 10%
Recovery> 90%
SpecificityNo interference from endogenous plasma components

Conclusion

The described LC-MS/MS and HPLC-UV methods provide sensitive, specific, and reliable approaches for the quantitative analysis of this compound in stratum corneum and plasma, respectively. Proper validation of these methods is essential to ensure the accuracy and precision of the results obtained in preclinical and clinical studies. The provided protocols and validation data serve as a comprehensive guide for researchers and professionals involved in the development and analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (Z)-Lanoconazole Solubility for In Vivo Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-Lanoconazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges to ensure successful in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide: Common Solubility Issues

This guide addresses common problems encountered when preparing this compound formulations for in vivo studies.

Issue Potential Cause Recommended Solution
Precipitation upon addition of aqueous buffer/saline This compound is poorly soluble in aqueous solutions. The addition of an aqueous component to an organic stock solution can cause the compound to crash out.1. Decrease the concentration: Lower the final concentration of this compound in the formulation.2. Optimize the co-solvent ratio: Increase the proportion of organic co-solvents such as DMSO or PEG300 in the final formulation.3. Use a surfactant: Incorporate a biocompatible surfactant like Tween 80 or Cremophor EL to improve the stability of the compound in the aqueous phase.4. Employ cyclodextrins: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and enhance aqueous solubility.
Incomplete dissolution in organic solvent The dissolution rate of this compound may be slow, even in organic solvents.1. Apply gentle heating: Warm the solution to 37-40°C to aid dissolution.2. Use sonication: Utilize an ultrasonic bath to provide mechanical agitation and break down aggregates.[1]
Phase separation or cloudiness in the final formulation The components of the vehicle are not fully miscible at the tested ratios, or the drug concentration exceeds its solubility limit in the vehicle.1. Adjust vehicle composition: Systematically vary the ratios of co-solvents, surfactants, and aqueous components to find a stable formulation.2. Prepare a pre-mixed vehicle: Ensure all vehicle components are thoroughly mixed before adding this compound.
High viscosity of the formulation High concentrations of polymers like PEG can increase viscosity, making administration difficult.1. Use lower molecular weight PEGs: Consider using PEG300 or PEG400 instead of higher molecular weight variants.2. Optimize the concentration of viscosity-enhancing agents: Reduce the percentage of the viscous component while ensuring the compound remains in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a this compound formulation for oral administration in mice?

A common starting formulation for poorly soluble imidazole antifungals, including Lanoconazole, for oral gavage in mice is a vehicle composed of a mixture of co-solvents and a surfactant.[2] A typical formulation could be:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

The this compound should first be dissolved in DMSO, followed by the sequential addition of PEG300, Tween 80, and finally, the saline solution. It is crucial to ensure the solution is clear after each addition.

Q2: What is the known solubility of this compound in common laboratory solvents?

Based on available data, the solubility of this compound in Dimethyl Sulfoxide (DMSO) is 100 mg/mL, which may require sonication to achieve full dissolution.[1]

Quantitative Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)100 mg/mLUltrasonic assistance may be necessary.[1]

Q3: Can I use cyclodextrins to improve the aqueous solubility of this compound?

Yes, cyclodextrins are a widely used and effective method for enhancing the solubility of poorly water-soluble drugs, including many antifungal agents.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good safety profile and high aqueous solubility. It is recommended to perform a phase solubility study to determine the optimal ratio of this compound to HP-β-CD.

Q4: What are some alternative formulation strategies if co-solvent systems are not suitable for my experiment?

For more advanced formulation needs, consider the following approaches:

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and bioavailability.[4][5]

  • Nanoparticle Formulations: Nanosuspensions or encapsulating this compound in lipid-based or polymeric nanoparticles can enhance solubility and potentially target drug delivery.[6][7]

Q5: How can I quantify the concentration of this compound in my prepared formulations?

An isocratic normal-phase high-performance liquid chromatography (NP-HPLC) method with UV detection has been developed for the quantification of the Z-isomer in Lanoconazole. This method can be adapted to verify the concentration of this compound in your formulations. Key parameters of a similar method include a Thermo Hypersil Silica column and a mobile phase of 2-propanol, n-hexane, and triethylamine, with UV detection at 296 nm.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Oral Administration

This protocol details the preparation of a 10 mg/mL this compound formulation in a DMSO/PEG300/Tween 80/Saline vehicle.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube at a ratio of 10% of the final volume.

  • Vortex the mixture until the this compound is fully dissolved. If needed, place the tube in an ultrasonic bath for 5-10 minutes.

  • Sequentially add PEG300 (40% of final volume) and Tween 80 (5% of final volume), vortexing thoroughly after each addition until the solution is clear.

  • Slowly add the sterile saline (45% of final volume) to the mixture while vortexing.

  • Visually inspect the final formulation for any signs of precipitation or phase separation.

Protocol 2: Screening for Solubility Enhancement with Cyclodextrins

This protocol provides a basic framework for a phase solubility study to evaluate the effect of HP-β-CD on the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add an excess amount of this compound powder to each HP-β-CD solution.

  • Place the samples in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, filter each sample through a 0.22 µm syringe filter to remove the undissolved drug.

  • Quantify the concentration of dissolved this compound in each filtrate using a validated HPLC method.

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the phase solubility diagram.

Visualizations

experimental_workflow cluster_start Start: this compound Powder cluster_dissolution Initial Dissolution cluster_formulation Formulation Strategy cluster_evaluation Evaluation start This compound Powder dissolve Dissolve in minimal DMSO start->dissolve cosolvent Co-solvent System dissolve->cosolvent Option 1 cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin Option 2 nanoparticle Nanoparticle Formulation dissolve->nanoparticle Option 3 stability Physical Stability Assessment cosolvent->stability cyclodextrin->stability nanoparticle->stability in_vivo In Vivo Experiment stability->in_vivo If Stable signaling_pathway cluster_drug Drug Formulation cluster_interaction Molecular Interaction cluster_outcome Experimental Outcome drug This compound complex Solubilized Drug Complex drug->complex Enhanced Solubility vehicle Solubilization Vehicle (Co-solvents, Surfactants, etc.) vehicle->complex bioavailability Increased Bioavailability for In Vivo Studies complex->bioavailability Improved Absorption

References

(Z)-Lanoconazole stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage stability of (Z)-Lanoconazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound can be influenced by several environmental factors. The primary factors of concern are exposure to light (photostability), temperature, humidity, and pH. Forced degradation studies, which are a common practice in pharmaceutical development, help to understand the molecule's susceptibility to these stress factors.[1][2][3]

Q2: What are the expected degradation pathways for this compound?

A2: Based on the structure of Lanoconazole, an imidazole derivative, and the known degradation patterns of other azole antifungals, the expected degradation pathways include:

  • Hydrolysis: The nitrile group or the dithiolane ring could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The sulfur atoms in the dithiolane ring and the imidazole ring are potential sites for oxidation.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of photolytic degradation products. The final degradation product upon extensive UV exposure could be the imidazole or triazole ring itself.[3][4]

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for detecting and quantifying this compound and its degradation products.[5][6][7][8] This method should be capable of separating the parent drug from all potential impurities and degradants.

Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?

A4: To ensure long-term stability, this compound should be stored in well-closed containers, protected from light, and kept in a cool, dry place. For research and laboratory settings, storage at controlled room temperature or under refrigerated conditions (2-8 °C) is advisable, depending on the formulation and duration of storage.

Troubleshooting Guides

Problem 1: I am observing a significant decrease in the potency of my this compound sample over time.

  • Possible Cause 1: Inappropriate Storage Conditions.

    • Troubleshooting: Verify that the storage conditions (temperature, humidity, and light exposure) are in line with the recommended guidelines. Ensure that the storage container is properly sealed.

  • Possible Cause 2: Chemical Instability.

    • Troubleshooting: The inherent chemical properties of this compound may lead to degradation even under recommended storage conditions. It is crucial to establish a stability profile for your specific formulation.

Problem 2: I am seeing unexpected peaks in the chromatogram of my this compound sample during HPLC analysis.

  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting: The appearance of new peaks is a strong indicator of degradation. To identify the degradation pathway, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and compare the resulting chromatograms with your sample.

  • Possible Cause 2: Contamination.

    • Troubleshooting: Ensure that the unexpected peaks are not due to contamination from solvents, glassware, or other external sources. Run a blank injection (mobile phase only) to rule out system contamination.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under different stress conditions.

Stress ConditionDurationThis compound Assay (%)Total Impurities (%)Major Degradation Product (RRT)
Acid Hydrolysis (0.1M HCl, 60°C)24 hours92.57.51.2
Base Hydrolysis (0.1M NaOH, 60°C)24 hours88.211.80.8
Oxidation (3% H₂O₂, RT)24 hours95.14.91.5
Thermal Degradation (80°C)48 hours98.61.4-
Photostability (ICH Q1B)1.2 million lux hours96.33.71.3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.5) in a gradient elution.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to investigate the stability of this compound.

  • Acid Hydrolysis: Dissolve the sample in 0.1M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the sample in 0.1M NaOH and heat at 60°C.

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to a temperature of 80°C.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizations

Degradation_Pathway Lanoconazole This compound Hydrolysis Hydrolysis (Acid/Base) Lanoconazole->Hydrolysis Oxidation Oxidation Lanoconazole->Oxidation Photolysis Photolysis Lanoconazole->Photolysis Degradant_A Hydrolytic Degradant A (e.g., Amide derivative) Hydrolysis->Degradant_A Degradant_B Oxidative Degradant B (e.g., N-oxide) Oxidation->Degradant_B Degradant_C Photolytic Degradant C Photolysis->Degradant_C

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis (Assay, Impurity Profiling) hplc->data report Stability Report data->report

Caption: Workflow for this compound stability testing.

Troubleshooting_Tree issue Issue: Unexpected Peaks in HPLC is_degradation Are peaks present in stressed samples? issue->is_degradation is_contamination Are peaks present in blank run? is_degradation->is_contamination No degradation Conclusion: Degradation Products is_degradation->degradation Yes is_contamination->degradation No contamination Conclusion: System Contamination is_contamination->contamination Yes characterize Action: Characterize Degradation Products degradation->characterize investigate Action: Investigate Source of Contamination contamination->investigate

References

Technical Support Center: Fungal Resistance to Lanoconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of fungal resistance to Lanoconazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high Minimum Inhibitory Concentration (MIC) values for Lanoconazole against our fungal isolates. What are the potential mechanisms of resistance?

A1: Increased MIC values for Lanoconazole, an imidazole antifungal, are typically associated with one or a combination of the following mechanisms, which are common for azole-class antifungals:

  • Target Site Alterations: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of Lanoconazole to the enzyme.[1][2][3]

  • Target Overexpression: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.

  • Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) results in the active removal of Lanoconazole from the fungal cell.

Q2: Our sequencing results of the ERG11 gene from a resistant isolate did not show any mutations in the coding region. What other mechanisms could be at play?

A2: If the coding sequence of ERG11 is wild-type, consider the following possibilities:

  • Upregulation of ERG11: The resistance may be due to overexpression of the ERG11 gene. This can be investigated using quantitative real-time PCR (qRT-PCR) to compare the mRNA levels of ERG11 in your resistant isolate to a susceptible control strain.

  • Efflux Pump Activity: The primary mechanism may be the overexpression of efflux pumps. You should quantify the expression levels of major efflux pump genes such as CDR1, CDR2, and MDR1.

  • Promoter Mutations: While the coding region is unchanged, there may be mutations in the promoter region of the ERG11 gene leading to its overexpression.

  • Biofilm Formation: If your experimental setup involves conditions that allow for biofilm formation, this can contribute to reduced susceptibility. The extracellular matrix in biofilms can limit drug penetration.

Q3: We are trying to amplify and sequence the ERG11 gene, but the PCR is failing. What are some troubleshooting steps?

A3: PCR failure can be due to several factors. Here are some common troubleshooting steps:

  • DNA Quality: Ensure you have high-quality genomic DNA. Use a spectrophotometer to check the purity (A260/A280 ratio should be ~1.8) and run an aliquot on an agarose gel to check for integrity.

  • Primer Design: Verify that your primers are specific to the ERG11 gene of your fungal species and that they do not form dimers or hairpins.

  • PCR Conditions: Optimize the annealing temperature using a gradient PCR. You may also need to adjust the extension time, especially for a large gene like ERG11.

  • Magnesium Concentration: The concentration of MgCl₂ is critical for Taq polymerase activity. Try titrating the MgCl₂ concentration in your PCR reaction.

  • Template Concentration: Too much or too little template DNA can inhibit the reaction. Try a range of DNA concentrations.

Q4: How can we confirm that a specific ERG11 mutation is responsible for Lanoconazole resistance?

A4: To definitively link a mutation to resistance, you can perform site-directed mutagenesis. This involves introducing the specific mutation into a susceptible, wild-type strain of the fungus. You would then perform antifungal susceptibility testing on the engineered strain to see if the MIC for Lanoconazole increases compared to the parent strain.

Quantitative Data Summary

The following table summarizes MIC values for Lanoconazole and other azoles against various fungal species. Data for other azoles are included to provide a reference for the expected magnitude of MIC changes due to resistance mechanisms, as Lanoconazole-specific data is limited.

Antifungal AgentFungal SpeciesResistance MechanismMIC Range (μg/mL)Fold Increase in MIC (approx.)Reference
Lanoconazole Trichophyton rubrumWild-Type0.015 - 0.06N/A[4]
FluconazoleCandida albicansWild-Type≤ 8N/A[5]
FluconazoleCandida albicansERG11 mutations≥ 64> 8-fold[5]
VoriconazoleCandida albicansERG11 mutations≥ 1> 8-fold[6]
ItraconazoleTrichophyton mentagrophytesWild-Type0.08 (GM)N/A[7]
LuliconazoleTrichophyton mentagrophytesWild-Type0.06 (GM)N/A[7]

GM: Geometric Mean

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A3 guidelines.

a. Inoculum Preparation:

  • Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal cells in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

b. Plate Preparation:

  • Prepare serial two-fold dilutions of Lanoconazole in RPMI 1640 medium in a 96-well microtiter plate.

  • The final volume in each well should be 100 µL.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

c. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

d. Reading the MIC:

  • The MIC is the lowest concentration of Lanoconazole that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[8][9]

Ergosterol Quantification Assay

This assay measures the total ergosterol content in the fungal cell membrane.

a. Cell Lysis and Saponification:

  • Harvest a defined quantity of fungal cells from a liquid culture.

  • Add 25% alcoholic potassium hydroxide solution.

  • Incubate at 85°C for 1 hour to saponify the cellular lipids.[10][11]

b. Sterol Extraction:

  • After cooling, add a mixture of sterile water and n-heptane to the saponified mixture.

  • Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.

  • Carefully transfer the n-heptane layer to a new tube.

c. Spectrophotometric Analysis:

  • Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer.

  • Ergosterol has a characteristic four-peaked curve with a peak at 281.5 nm.

  • The ergosterol content can be calculated based on the absorbance values at specific wavelengths.[10][11]

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the mRNA levels of ERG11, CDR1, and MDR1.

a. RNA Extraction:

  • Grow fungal isolates in the presence and absence of sub-inhibitory concentrations of Lanoconazole.

  • Harvest the cells and extract total RNA using a suitable commercial kit or a standard protocol involving mechanical disruption and phenol-chloroform extraction.

b. cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

c. qRT-PCR:

  • Set up the qRT-PCR reaction with a SYBR Green master mix, the synthesized cDNA, and gene-specific primers for ERG11, CDR1, MDR1, and a housekeeping gene (e.g., ACT1).

  • Run the reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12][13]

DNA Sequencing of the ERG11 Gene

a. PCR Amplification:

  • Amplify the entire coding sequence of the ERG11 gene from the genomic DNA of the fungal isolate using high-fidelity Taq polymerase and specific primers.

  • It is often necessary to amplify the gene in overlapping fragments.[6][14]

b. PCR Product Purification:

  • Run the PCR products on an agarose gel to confirm the correct size.

  • Purify the PCR products from the gel or directly from the PCR reaction using a commercial kit.

c. DNA Sequencing:

  • Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Assemble the sequencing reads to obtain the full sequence of the ERG11 gene.

d. Sequence Analysis:

  • Align the obtained sequence with the wild-type ERG11 sequence from a susceptible reference strain to identify any mutations.[14][15]

Visualizations

Ergosterol_Biosynthesis_Pathway Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11) Lanoconazole Lanoconazole Lanosterol -> Ergosterol Lanosterol -> Ergosterol Lanoconazole->Lanosterol -> Ergosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the target of Lanoconazole.

Resistance_Mechanisms cluster_cell Fungal Cell ERG11_gene ERG11 Gene ERG11_protein Lanosterol 14α-demethylase (Erg11p) ERG11_gene->ERG11_protein Transcription & Translation Efflux_pump Efflux Pump (CDR1/MDR1) Lanoconazole_out Lanoconazole Efflux_pump->Lanoconazole_out Pumps out Lanoconazole_in Lanoconazole Lanoconazole_in->ERG11_protein Binds & Inhibits Lanoconazole_in->Efflux_pump Mutation ERG11 Mutation Mutation->ERG11_protein Alters binding site Overexpression ERG11/Efflux Pump Overexpression Overexpression->ERG11_protein Increases quantity Overexpression->Efflux_pump Increases quantity

Caption: Mechanisms of fungal resistance to Lanoconazole.

Troubleshooting_Workflow start Resistant Isolate Identified (High MIC) seq_erg11 Sequence ERG11 Gene start->seq_erg11 check_mutations Mutations Present? seq_erg11->check_mutations qpr_erg11 qPCR for ERG11 Expression check_mutations->qpr_erg11 No end_mutation Resistance likely due to Target Site Alteration check_mutations->end_mutation Yes check_overexpression_erg11 Overexpression? qpr_erg11->check_overexpression_erg11 qpr_pumps qPCR for Efflux Pump Genes (CDR1, MDR1) check_overexpression_erg11->qpr_pumps No end_overexpression_erg11 Resistance likely due to Target Overexpression check_overexpression_erg11->end_overexpression_erg11 Yes check_overexpression_pumps Overexpression? qpr_pumps->check_overexpression_pumps end_overexpression_pumps Resistance likely due to Efflux Pump Overexpression check_overexpression_pumps->end_overexpression_pumps Yes end_unknown Other mechanisms or combination of factors check_overexpression_pumps->end_unknown No

Caption: Experimental workflow for investigating Lanoconazole resistance.

References

Optimizing (Z)-Lanoconazole Concentration for Antifungal Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of (Z)-Lanoconazole in antifungal assays. The following information is designed to address specific issues that may be encountered during experimentation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an imidazole antifungal agent.[1] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol.[4] By inhibiting this step, this compound disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death.[4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is sparingly soluble in water but is soluble in dimethyl sulfoxide (DMSO).[1] Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Q3: What are the typical Minimum Inhibitory Concentration (MIC) ranges for this compound against common fungi?

The MIC of this compound can vary depending on the fungal species and strain being tested. The table below provides a summary of reported MIC ranges for several common fungal pathogens.

Fungal SpeciesMIC Range (µg/mL)Geometric Mean (GM) MIC (µg/mL)
Aspergillus flavus0.004 - 0.1250.02
Dermatophyte Species0.063 - 10.24
Trichophyton rubrumNot explicitly stated, but generally potentNot explicitly stated, but generally potent

Note: These values are for guidance only. It is crucial to determine the MIC for the specific fungal strains used in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during antifungal assays with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in culture medium - High final concentration of DMSO in the well.- Low solubility of this compound in aqueous media.- Interaction with components in the culture medium.- Ensure the final DMSO concentration in the assay wells is kept low, typically ≤1%, to avoid solvent toxicity and precipitation.- When preparing working solutions, add the DMSO stock solution to the culture medium slowly while vortexing to facilitate dissolution.- Perform a solubility test of this compound in your specific culture medium (e.g., RPMI 1640) at the highest intended concentration before starting the full experiment.
Inconsistent or non-reproducible MIC results - Inaccurate serial dilutions.- Variation in inoculum preparation.- "Trailing effect" (residual growth at concentrations above the MIC).- Instability of the compound in the assay medium over the incubation period.- Follow a standardized serial dilution protocol meticulously. Use calibrated pipettes and change tips between dilutions.- Adhere strictly to standardized protocols for inoculum preparation (e.g., CLSI M27 for yeasts or M38 for molds) to ensure a consistent cell density.- For azoles like lanoconazole, the MIC is often defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the drug-free control. Reading the plates at a consistent time point is crucial.- While specific stability data for this compound in RPMI 1640 is not readily available, it is good practice to prepare fresh dilutions for each experiment. Some antifungals can be unstable in culture media over prolonged incubation.[5]
High cytotoxicity observed in host cell lines - The inherent cytotoxic nature of the compound at higher concentrations.- Sensitivity of the specific cell line being used.- Determine the 50% cytotoxic concentration (IC50) of this compound on your mammalian cell line(s) to establish a therapeutic window.- Use the lowest effective antifungal concentration that demonstrates minimal toxicity to the host cells.- Consider using a less sensitive cell line if appropriate for the experimental goals.
No antifungal activity observed - Incorrect stock solution concentration.- Inactive compound.- Use of fungal strains with intrinsic or acquired resistance.- Verify the concentration of your stock solution using a spectrophotometer if possible.- Ensure the compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment) to prevent degradation.- Include quality control strains with known susceptibility to this compound in your assays.

Experimental Protocols

Preparation of this compound Stock and Serial Dilutions
  • Stock Solution Preparation (10 mg/mL):

    • Aseptically weigh out 10 mg of this compound powder.

    • Dissolve the powder in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilution for MIC Assay (Example for a final top concentration of 16 µg/mL):

    • Prepare an intermediate stock solution by diluting the 10 mg/mL stock solution in culture medium (e.g., RPMI 1640). For example, to make a 320 µg/mL intermediate stock, add 3.2 µL of the 10 mg/mL stock to 96.8 µL of medium.

    • In a 96-well microtiter plate, add 100 µL of culture medium to wells 2 through 12.

    • Add 200 µL of the 320 µg/mL intermediate stock to well 1. This will be your highest concentration, which will be diluted to 160 µg/mL upon addition of the inoculum.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 should contain only culture medium and the fungal inoculum (growth control).

    • Well 12 should contain only culture medium (sterility control).

    • After adding 100 µL of the fungal inoculum to wells 1-11, the final concentrations will range from 16 µg/mL down to 0.03125 µg/mL.

Broth Microdilution MIC Assay (Adapted from CLSI Guidelines)
  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate culture medium (e.g., RPMI 1640) to achieve the final recommended inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound (wells 1-11).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, or as appropriate for the specific fungal species.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed mammalian cells (e.g., HaCaT or HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Erg1 Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol_intermediate Ergosterol Intermediates Lanosterol->Ergosterol_intermediate Erg11 Ergosterol Ergosterol Ergosterol_intermediate->Ergosterol Multiple steps Squalene_epoxidase Squalene epoxidase Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanoconazole This compound Lanoconazole->Lanosterol_demethylase Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well plate Stock->Serial_Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Troubleshooting low efficacy of Lanoconazole in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Lanoconazole in animal models of fungal infections.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of lanoconazole?

Lanoconazole is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, lanoconazole disrupts membrane integrity, leading to fungal cell death.

Q2: In which animal models has lanoconazole shown efficacy?

Lanoconazole has demonstrated efficacy in various animal models of superficial fungal infections, including:

  • Guinea pig models of tinea corporis (ringworm) and tinea pedis (athlete's foot) caused by Trichophyton mentagrophytes.[1][2]

  • A guinea pig model of cutaneous candidiasis caused by Candida albicans.[3][4]

  • It has also been evaluated in mouse models of skin inflammation.[5][6]

Q3: What are the common endpoints to measure the efficacy of lanoconazole in animal models?

Common efficacy endpoints include:

  • Mycological cure: Assessed by obtaining negative fungal cultures from the infected tissue.[1][2]

  • Clinical score: A visual assessment of the lesions based on erythema, scaling, and crusting.

  • Fungal burden: Quantified by determining the number of colony-forming units (CFU) per gram of tissue.

  • Histopathology: Microscopic examination of tissue sections to assess the presence of fungal elements and inflammation.

Troubleshooting Guide for Low Efficacy of Lanoconazole

Problem 1: Suboptimal Drug Formulation and Delivery

Question: My topical lanoconazole formulation is not showing the expected efficacy. What could be the issue?

Answer: The formulation of a topical antifungal agent is critical for its efficacy, as it must efficiently deliver the active compound to the site of infection, primarily the stratum corneum.

Possible Causes and Solutions:

  • Inadequate Skin Penetration: The vehicle of your formulation may not be optimized for skin penetration. Lanoconazole is known to be retained in the stratum corneum.[7]

    • Troubleshooting:

      • Vehicle Optimization: Experiment with different vehicle compositions (e.g., creams, ointments, gels) to enhance skin penetration. Ointment and cream preparations of lanoconazole have shown comparable efficacy in guinea pig models.[1][2]

      • Inclusion of Penetration Enhancers: Consider incorporating permeation enhancers into your formulation.

  • Drug Instability in the Formulation: Lanoconazole may degrade in your chosen vehicle.

    • Troubleshooting:

      • Stability Studies: Conduct stability studies of your formulation under storage and experimental conditions.

      • pH Optimization: Ensure the pH of your formulation is optimal for lanoconazole stability.

  • Insufficient Drug Concentration at the Target Site: The concentration of lanoconazole in the formulation might be too low to achieve a therapeutic effect.

    • Troubleshooting:

      • Dose-Ranging Studies: Perform dose-ranging studies to determine the optimal concentration of lanoconazole in your model. Studies have shown efficacy with 0.25%, 0.5%, and 1% lanoconazole formulations.[1][2]

Problem 2: Issues with the Animal Model

Question: I am not observing consistent infection or my control group is showing spontaneous healing. How can I improve my animal model?

Answer: The choice and execution of the animal model are crucial for obtaining reliable and reproducible results.

Possible Causes and Solutions:

  • Inappropriate Animal Species: The chosen animal species may not be susceptible to the fungal strain you are using. Guinea pigs are a commonly used and effective model for dermatophytosis.[8]

  • Incorrect Fungal Strain or Inoculum Size: The virulence of the fungal strain and the size of the inoculum can significantly impact the establishment of a robust infection.

    • Troubleshooting:

      • Strain Selection: Use a well-characterized and virulent strain of the fungus. Trichophyton mentagrophytes is frequently used for inducing dermatophytosis in guinea pigs.[8]

      • Inoculum Optimization: Titrate the inoculum size to achieve a consistent and persistent infection.

  • Improper Infection Induction Technique: The method used to infect the animals may not be effective.

    • Troubleshooting:

      • Skin Abrasion: Ensure proper skin abrasion before applying the fungal inoculum to facilitate infection.[8]

      • Occlusion: In some models, occlusion of the infected area may be necessary to maintain moisture and promote fungal growth.

  • Spontaneous Healing in Control Animals: Some animal models of dermatophytosis can exhibit a high rate of spontaneous healing, which can mask the true efficacy of the test compound. The tinea pedis model in guinea pigs is reportedly more resistant to treatment and spontaneous healing than the tinea corporis model.[8]

    • Troubleshooting:

      • Immunosuppression: For certain models, such as cutaneous candidiasis, immunosuppression of the animals (e.g., with prednisolone) may be necessary to establish a persistent infection.[3]

      • Model Selection: Consider using a more chronic infection model if spontaneous healing is a significant issue.

Problem 3: Inadequate Treatment Protocol

Question: My treatment protocol does not seem to be effective. What factors should I consider?

Answer: The treatment regimen, including the frequency and duration of application, is a critical determinant of therapeutic outcome.

Possible Causes and Solutions:

  • Insufficient Treatment Duration: The treatment period may be too short to achieve a complete cure.

    • Troubleshooting:

      • Extend Treatment Duration: Increase the duration of treatment and include follow-up assessments after the cessation of therapy to check for relapse.

  • Inadequate Application Frequency: The drug may not be applied frequently enough to maintain a therapeutic concentration at the site of infection.

    • Troubleshooting:

      • Increase Application Frequency: While once-daily application has been shown to be effective in some studies,[3][9][10] your specific model and formulation may require more frequent application.

  • Incorrect Timing of Treatment Initiation: Starting the treatment too early or too late in the infection process can affect the outcome.

    • Troubleshooting:

      • Optimize Treatment Start Time: Initiate treatment once a clear and consistent infection is established, as determined by visual scores and/or fungal cultures.

Data Presentation

Table 1: Efficacy of Lanoconazole in a Guinea Pig Model of Tinea Pedis

Lanoconazole Concentration (Ointment)Treatment DurationNumber of Animals Culture-Negative / Total AnimalsMycological Cure Rate (%)
0.25%Once daily7 / 1070%
0.5%Once daily8 / 1080%
1%Once daily10 / 10100%

Data from a study on a guinea pig model of tinea pedis.[1]

Table 2: Efficacy of Lanoconazole in a Guinea Pig Model of Tinea Corporis

Lanoconazole Concentration (Ointment)Treatment DurationOutcome
0.5%Once dailyNo fungus recovered from any infected loci.
1%Once dailyNo fungus recovered from any infected loci.

Data from a study on a guinea pig model of tinea corporis.[2]

Table 3: Comparative Efficacy of Lanoconazole and Other Antifungals in a Guinea Pig Model of Dermatophytosis

Treatment Group (1%)Clinical EfficacyMycological Efficacy
Lanoconazole-Significant eradication of fungi
LuliconazoleSuperior to LanoconazoleSignificant eradication of fungi
TerbinafineSuperior to LanoconazoleSignificant eradication of fungi

Qualitative summary from a comparative study. Terbinafine and luliconazole showed superior clinical efficacy compared to lanoconazole.[11][12][13]

Experimental Protocols

Detailed Methodology for a Guinea Pig Model of Tinea Pedis
  • Animal Selection: Use male Hartley guinea pigs weighing 350-400g.

  • Fungal Strain: Use a virulent strain of Trichophyton mentagrophytes.

  • Inoculum Preparation:

    • Culture the fungus on Sabouraud dextrose agar for 7-10 days at 27°C.

    • Harvest the conidia by washing the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of approximately 1 x 10^7 CFU/mL.

  • Infection Induction:

    • Anesthetize the guinea pigs.

    • Gently abrade the plantar surface of the hind paws with sandpaper.

    • Apply 0.1 mL of the conidial suspension to the abraded skin.

  • Treatment:

    • Begin treatment once the infection is established (typically 4-7 days post-infection).

    • Apply a thin layer of the test formulation (e.g., 1% lanoconazole cream) to the entire plantar surface of the infected paws once daily for the specified duration (e.g., 7 or 14 days).

  • Efficacy Assessment:

    • Clinical Scoring: Visually score the lesions daily or at set time points based on erythema, scaling, and crusting.

    • Mycological Assessment:

      • At the end of the treatment period (and at follow-up time points), euthanize the animals.

      • Excise the plantar skin and homogenize it in sterile saline.

      • Plate serial dilutions of the homogenate on Sabouraud dextrose agar containing antibiotics to inhibit bacterial growth.

      • Incubate the plates at 27°C for 5-7 days and count the number of colonies to determine the fungal burden (CFU/g of tissue).

      • A mycological cure is defined as the absence of fungal growth.

Mandatory Visualizations

G Lanoconazole Mechanism of Action and Potential Experimental Failure Points cluster_0 Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Lanoconazole Lanoconazole Lanoconazole->Ergosterol Inhibits Formulation Poor Formulation (Low Bioavailability) Model Inadequate Animal Model (e.g., wrong species, spontaneous healing) Protocol Suboptimal Protocol (e.g., insufficient duration/dose)

Caption: Lanoconazole's mechanism and potential experimental failure points.

G Experimental Workflow for Troubleshooting Low Efficacy start Low Efficacy Observed check_formulation Step 1: Review Formulation - Stability - Vehicle - Concentration start->check_formulation check_model Step 2: Evaluate Animal Model - Species & Strain - Infection Protocol - Control Group Behavior check_formulation->check_model check_protocol Step 3: Assess Treatment Protocol - Dose & Frequency - Duration - Application Method check_model->check_protocol optimize Step 4: Optimize and Re-evaluate check_protocol->optimize end Efficacy Improved optimize->end

Caption: A stepwise workflow for troubleshooting low lanoconazole efficacy.

G Decision Tree for Troubleshooting Lanoconazole Efficacy start Low Efficacy? formulation_ok Is the formulation optimized and stable? start->formulation_ok Yes start->formulation_ok model_ok Is the infection model robust and reproducible? formulation_ok->model_ok Yes optimize_formulation Action: Optimize formulation (vehicle, concentration, stability) formulation_ok->optimize_formulation No protocol_ok Is the treatment protocol adequate? model_ok->protocol_ok Yes optimize_model Action: Refine animal model (species, strain, infection method) model_ok->optimize_model No optimize_protocol Action: Adjust treatment protocol (dose, duration, frequency) protocol_ok->optimize_protocol No success Efficacy should improve protocol_ok->success Yes optimize_formulation->model_ok optimize_model->protocol_ok optimize_protocol->success

Caption: A decision tree to guide troubleshooting efforts.

References

Technical Support Center: (Z)-Lanoconazole Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the development of (Z)-Lanoconazole nanoparticle drug delivery systems. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable methods for preparing this compound nanoparticles?

A1: Given that this compound is a hydrophobic molecule, several methods are effective for its nanoencapsulation. The most common and recommended techniques include nanoprecipitation (solvent displacement), emulsion solvent evaporation, and high-pressure homogenization for preparing polymeric nanoparticles or solid lipid nanoparticles (SLNs).[1][2] The choice of method depends on the desired particle characteristics, the polymer or lipid matrix, and the scale of production.[3]

Q2: How can I improve the entrapment efficiency of this compound in the nanoparticles?

A2: Low entrapment efficiency is a common issue. To improve it, consider the following:

  • Optimize Drug-Polymer/Lipid Ratio: Increasing the polymer or lipid concentration relative to the drug can enhance entrapment.[4]

  • Select an Appropriate Organic Solvent: Ensure this compound has high solubility in the chosen organic solvent and that the solvent is miscible with the anti-solvent in the case of nanoprecipitation.[1]

  • Polymer/Lipid Selection: Use polymers or lipids with high affinity for this compound. For instance, polymers like PLGA are often used for hydrophobic drugs.[5]

  • Process Parameters: In the emulsion solvent evaporation method, a higher viscosity of the dispersed phase can slow down drug diffusion to the external phase, thereby increasing entrapment.[3]

Q3: What factors influence the particle size and polydispersity index (PDI) of the nanoparticles?

A3: Particle size and PDI are critical for the stability and performance of the nanoparticle system.[6] Key influencing factors include:

  • Stirring Rate/Homogenization Speed: Higher energy input generally leads to smaller particle sizes.

  • Stabilizer Concentration: The concentration of stabilizers like Poloxamer 188 or PVA is crucial. Insufficient stabilizer can lead to aggregation, while excessive amounts might increase particle size.[7]

  • Polymer/Lipid Concentration: An increase in polymer or lipid concentration often results in larger particles.[4][7]

  • Solvent Injection Rate (Nanoprecipitation): A slower injection rate of the organic phase into the aqueous phase can produce smaller, more uniform nanoparticles.

Q4: My nanoparticle suspension is showing aggregation and instability. What can I do?

A4: Aggregation is often due to insufficient surface stabilization.[8] To address this:

  • Zeta Potential: Aim for a zeta potential of at least ±20 mV for electrostatic stabilization, which indicates sufficient repulsion between particles to prevent aggregation.[4][6]

  • Stabilizers: Ensure the appropriate type and concentration of stabilizer are used. For topical formulations, non-ionic stabilizers are often preferred.

  • Lyophilization: If aggregation occurs after drying, consider using cryoprotectants like trehalose or mannitol during lyophilization.

  • Storage Conditions: Store the nanoparticle dispersion at an appropriate temperature (e.g., 4°C) and pH to maintain stability.[9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the formulation and characterization of this compound nanoparticles.

Problem 1: Inconsistent Particle Size and High PDI
Possible Cause Suggested Solution
Inefficient mixing or homogenization.Increase the stirring speed, sonication time, or homogenization pressure. Ensure the homogenization probe is properly immersed.
Improper solvent/anti-solvent mixing.In nanoprecipitation, inject the organic phase below the surface of the aqueous phase with constant, vigorous stirring.
Suboptimal stabilizer concentration.Titrate the stabilizer concentration to find the optimal level that yields the smallest and most uniform particles.
Problem 2: Low Drug Entrapment Efficiency (<70%)
Possible Cause Suggested Solution
High aqueous solubility of the drug.While this compound is hydrophobic, ensure the chosen organic solvent doesn't excessively increase its partitioning into the aqueous phase.
Drug leakage into the external phase during formulation.Optimize the drug-to-polymer/lipid ratio. A higher matrix concentration can better retain the drug.[4] In emulsion methods, increasing the viscosity of the internal phase can help.
Rapid solvent evaporation.A slower evaporation rate can sometimes improve entrapment by allowing more time for the polymer to precipitate around the drug.
Problem 3: Poor In Vitro Drug Release Profile

| Possible Cause | Suggested Solution | | "Burst release" is too high. | This may be due to a large amount of drug adsorbed on the nanoparticle surface. Try washing the nanoparticles post-formulation.[4] | | Release is too slow or incomplete. | The polymer matrix may be too dense. Consider using a lower molecular weight polymer or a combination of polymers to tailor the release profile. The drug may have strong interactions with the matrix, in which case a different matrix material should be explored. | | Inconsistent release data between batches. | Ensure that all formulation and process parameters are kept consistent. The sink conditions in the release medium must be maintained.[5] |

Quantitative Data Summary

The following tables summarize typical quantitative data for azole antifungal nanoparticle formulations, which can serve as a benchmark for your experiments with this compound.

Table 1: Physicochemical Properties of Azole Antifungal Nanoparticles

ParameterPolymeric NanoparticlesSolid Lipid Nanoparticles (SLNs)
Particle Size (nm) 150 - 450[5][6]200 - 400[10][11]
Polydispersity Index (PDI) < 0.5[6][12]< 0.3[11]
Zeta Potential (mV) -1.7 to -26.6[6][12]-15 to -30
Entrapment Efficiency (%) 70 - 95[6][12]85 - 95[10][11]
Drug Loading (%) 5 - 151 - 10

Data compiled from studies on ketoconazole, fluconazole, and luliconazole nanoparticles.[5][6][10][11][12]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of Eudragit L100 in 5 mL of a suitable organic solvent (e.g., acetone or ethanol).[7]

  • Aqueous Phase Preparation: Dissolve a stabilizer, such as Poloxamer 188 (0.5% w/v), in 20 mL of deionized water.[7]

  • Nanoparticle Formation: Inject the organic phase slowly (e.g., 1 mL/min) into the aqueous phase under continuous magnetic stirring (e.g., 800 rpm) at room temperature.[7]

  • Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to separate unentrapped drug and excess stabilizer. Resuspend the pellet in deionized water.

  • Storage: Store the final nanoparticle suspension at 4°C. For long-term storage, lyophilize the nanoparticles with a cryoprotectant.

Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization
  • Lipid Phase Preparation: Melt a solid lipid (e.g., stearic acid or glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.[13]

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.[13]

  • Emulsification: Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Cool the emulsion down to room temperature while stirring to allow the lipid to recrystallize and form SLNs.

  • Purification and Storage: The resulting SLN dispersion can be further processed and stored similarly to the polymeric nanoparticles.

Protocol 3: Characterization of Nanoparticles
  • Particle Size and PDI: Use Dynamic Light Scattering (DLS) to measure the mean particle size and polydispersity index.[14]

  • Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry (LDV).[14]

  • Entrapment Efficiency (%EE):

    • Separate the nanoparticles from the aqueous phase by ultracentrifugation.

    • Measure the concentration of free this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualized Workflows and Pathways

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_form Final Formulation prep_start Start: this compound & Matrix organic_phase Dissolve in Organic Solvent prep_start->organic_phase aqueous_phase Prepare Aqueous Phase with Stabilizer prep_start->aqueous_phase mixing Mix Phases (e.g., Injection/Homogenization) organic_phase->mixing aqueous_phase->mixing nanoparticle_formation Nanoparticle Formation mixing->nanoparticle_formation solvent_removal Solvent Removal/Cooling nanoparticle_formation->solvent_removal char_start Nanoparticle Suspension solvent_removal->char_start particle_size Particle Size & PDI (DLS) char_start->particle_size zeta_potential Zeta Potential (LDV) char_start->zeta_potential ee_measurement Entrapment Efficiency (HPLC) char_start->ee_measurement form_start Characterized Nanoparticles char_start->form_start incorporation Incorporate into Gel/Cream form_start->incorporation final_product Topical Nanogel/Nano-cream incorporation->final_product

Caption: Workflow for this compound Nanoparticle Formulation and Characterization.

troubleshooting_logic cluster_size Issue: Large Size / High PDI cluster_ee Issue: Low Entrapment Efficiency cluster_stability Issue: Aggregation/Instability start Problem Encountered size_check Check Energy Input (Stirring/Sonication) start->size_check ee_check Check Drug:Matrix Ratio start->ee_check stability_check Measure Zeta Potential start->stability_check stabilizer_check Check Stabilizer Concentration size_check->stabilizer_check increase_energy Increase Energy size_check->increase_energy optimize_stabilizer Optimize Stabilizer stabilizer_check->optimize_stabilizer solvent_check Check Solvent System ee_check->solvent_check increase_matrix Increase Matrix Ratio ee_check->increase_matrix change_solvent Change Solvent solvent_check->change_solvent storage_check Check Storage Conditions stability_check->storage_check adjust_ph Adjust pH / Add Stabilizer stability_check->adjust_ph optimize_storage Optimize Storage T°/Cryoprotectant storage_check->optimize_storage

Caption: Troubleshooting Logic for Nanoparticle Formulation Issues.

References

Technical Support Center: Enhancing the Bioavailability of Topical (Z)-Lanoconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the topical bioavailability of (Z)-Lanoconazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the Z-isomer of Lanoconazole, a potent imidazole antifungal agent.[1][2] Its primary mechanism of action is the inhibition of the fungal enzyme sterol 14-alpha demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][3][4] The disruption of ergosterol production leads to a compromised fungal cell membrane structure and function, ultimately resulting in fungal cell death.[4][5]

Q2: What are the main challenges associated with the topical delivery of this compound?

The primary challenge in the topical delivery of this compound is its poor water solubility, which limits its dissolution in topical formulations and subsequent penetration through the skin barrier.[6] The stratum corneum, the outermost layer of the skin, presents a significant barrier to the permeation of lipophilic drugs like Lanoconazole.[7][8] Overcoming these challenges is crucial for achieving therapeutic concentrations at the target site.[8][9]

Q3: What formulation strategies can be employed to enhance the topical bioavailability of this compound?

Several novel formulation strategies can be utilized to improve the topical delivery of poorly soluble antifungal agents like this compound. These approaches aim to increase the drug's solubility, skin permeation, and retention.[7][10][11] Promising strategies include:

  • Nanoemulsions and Microemulsions: These systems can solubilize lipophilic drugs and enhance their penetration through the skin.[7][10]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate the drug, protect it from degradation, and facilitate its transport into the skin.[10][12]

  • Vesicular Carriers (Liposomes, Niosomes, Ethosomes): These vesicles can carry both hydrophilic and lipophilic drugs and improve their delivery across the stratum corneum.[9][10]

  • Micelles: Polymeric micelles can encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous-based formulations.[7][13]

Q4: What are the key in vitro experiments to evaluate the performance of a topical this compound formulation?

The following in vitro experiments are essential for characterizing and comparing different topical formulations of this compound:

  • In Vitro Skin Permeation Test (IVPT): This is a critical experiment to assess the rate and extent of drug penetration through the skin. It is typically performed using Franz diffusion cells with excised human or animal skin.[14][15][16][17]

  • In Vitro Drug Release Test (IVRT): This test measures the rate at which the drug is released from the formulation.

  • Antifungal Activity Assay: This assay evaluates the efficacy of the formulation against relevant fungal strains, such as Candida albicans or Trichophyton species.[14]

  • Physicochemical Characterization: This includes determining particle size, zeta potential, entrapment efficiency (for nanoformulations), rheological properties, and stability of the formulation.

Troubleshooting Guides

Issue 1: Low drug loading or poor stability of the this compound formulation.

Potential Cause Suggested Solution
Poor solubility of this compound in the chosen vehicle. Screen a wider range of solvents and co-solvents. Consider using solubility enhancers such as cyclodextrins. For lipid-based systems, select lipids in which Lanoconazole has higher solubility.
Drug precipitation over time. Optimize the concentration of solubilizing agents. For nanoformulations, ensure sufficient stabilizer (surfactant/co-surfactant) concentration. Evaluate the effect of pH on drug solubility and stability.
Physical instability of the formulation (e.g., phase separation, aggregation). Adjust the composition of the formulation, such as the oil-to-water ratio in emulsions or the lipid-to-surfactant ratio in SLNs. Utilize appropriate stabilizing agents.

Issue 2: High variability in in vitro skin permeation test (IVPT) results.

Potential Cause Suggested Solution
Inconsistent skin sample thickness or integrity. Use a dermatome to obtain skin sections of uniform thickness.[15] Carefully inspect skin samples for any damage before mounting them in the Franz diffusion cells.
Formation of air bubbles under the skin in the receptor chamber. Ensure the receptor chamber is completely filled with receptor medium and that no air bubbles are trapped beneath the skin during the mounting process.
Inadequate hydration of the skin. Equilibrate the skin with the receptor medium for a sufficient period before applying the formulation.
Issues with the analytical method for drug quantification. Validate the analytical method for sensitivity, linearity, accuracy, and precision in the receptor medium and skin matrix.[18][19][20]

Issue 3: No significant improvement in skin permeation compared to a control formulation.

Potential Cause Suggested Solution
The chosen enhancement strategy is not effective for this compound. Explore alternative formulation approaches (e.g., if a microemulsion fails, try a nanoemulsion or SLNs).
Suboptimal composition of the formulation. Systematically vary the concentrations of key excipients, such as penetration enhancers, surfactants, and co-solvents, to find the optimal formulation.
The drug is retained in the upper layers of the stratum corneum. Consider incorporating penetration enhancers that can disrupt the lipid barrier of the stratum corneum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H10ClN3S2[2][21][22]
Molecular Weight319.83 g/mol [2][5][21]
Melting Point141.5 °C[22][23]
SolubilitySoluble in DMSO; Poorly soluble in water[2][5][24]
LogP3.3[23]

Table 2: Example of In Vitro Skin Permeation Data for Different this compound Formulations

FormulationCumulative Amount Permeated (µg/cm²) at 24hFlux (µg/cm²/h)Enhancement Ratio*
1% this compound in Propylene Glycol (Control)5.2 ± 0.80.22 ± 0.031.0
1% this compound Nanoemulsion25.8 ± 3.11.08 ± 0.134.9
1% this compound SLN18.5 ± 2.50.77 ± 0.103.5
1% this compound Liposomal Gel15.1 ± 1.90.63 ± 0.082.9

*Enhancement Ratio = Flux of Formulation / Flux of Control

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
  • Skin Preparation:

    • Obtain full-thickness human or porcine ear skin.

    • Carefully remove subcutaneous fat and connective tissue.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • Franz Cell Setup:

    • Mount the skin section on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80 to maintain sink conditions).

    • Stir the receptor medium continuously with a magnetic stir bar at a constant speed (e.g., 600 rpm).

    • Maintain the temperature of the receptor medium at 32 ± 1 °C to simulate skin surface temperature.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.

    • Replace the withdrawn sample volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.[18][19]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Determined by UV-Vis spectrophotometry (typically around the absorbance maximum of Lanoconazole).

    • Column Temperature: 25 °C.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Sample Preparation:

    • For receptor medium samples from IVPT, dilute as necessary with the mobile phase.

    • For skin extraction samples, homogenize the skin, extract the drug with a suitable solvent, centrifuge, and filter the supernatant before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Selection formulation Select Formulation Strategy (e.g., Nanoemulsion, SLN) optimization Optimize Formulation (Excipient Screening) formulation->optimization physchem Particle Size, Zeta Potential, Entrapment Efficiency, Rheology optimization->physchem ivpt In Vitro Skin Permeation Test (Franz Diffusion Cells) physchem->ivpt analysis Compare Permeation, Release, and Antifungal Efficacy ivpt->analysis ivrt In Vitro Drug Release Test ivrt->analysis antifungal Antifungal Activity Assay antifungal->analysis selection Select Lead Formulation analysis->selection

Caption: Experimental workflow for the development and evaluation of topical this compound formulations.

signaling_pathway lanoconazole This compound demethylase Sterol 14-alpha Demethylase (CYP51) lanoconazole->demethylase Inhibition ergosterol Ergosterol demethylase->ergosterol Blocked Conversion disruption Disrupted Membrane Integrity & Function demethylase->disruption Leads to lanosterol Lanosterol lanosterol->demethylase membrane Fungal Cell Membrane ergosterol->membrane Essential Component death Fungal Cell Death disruption->death

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

References

Reducing off-target effects of (Z)-Lanoconazole in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-Lanoconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture, with a specific focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. It specifically targets and inhibits the enzyme sterol 14-alpha demethylase (CYP51), which is a cytochrome P450 enzyme. This disruption of the fungal cell membrane leads to increased permeability and ultimately, fungal cell death.

Q2: What are the potential off-target effects of this compound in mammalian cell culture?

While specific off-target effects of this compound are not extensively documented, imidazole antifungals as a class are known to have off-target activities in mammalian cells. These may include:

  • Inhibition of Mammalian Cytochrome P450 Enzymes: Imidazole compounds can interact with mammalian cytochrome P450 enzymes, which are crucial for various metabolic processes, including steroidogenesis. This can lead to unintended effects on cellular metabolism and signaling.

  • Impact on Signaling Pathways: Other imidazole antifungals, such as itraconazole, have been shown to affect key cellular signaling pathways. These can include the Hedgehog, Wnt, and mTOR signaling pathways, which are involved in cell proliferation, differentiation, and survival.

  • Hepatotoxicity: Some imidazole antifungals have been associated with liver toxicity. In a cell culture context, this may manifest as decreased cell viability in liver-derived cell lines.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are some key strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell line through dose-response experiments.

  • Optimize Incubation Time: Use the shortest incubation time necessary to observe the desired on-target effect to reduce the likelihood of secondary, off-target effects.

  • Use Appropriate Controls: Always include vehicle-only (e.g., DMSO) controls in your experiments to account for any effects of the solvent.

  • Confirm Phenotypes with a Second Modulator: If possible, use another inhibitor with a similar on-target effect but a different chemical structure to confirm that the observed phenotype is due to the intended target inhibition.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Issue Possible Cause Suggested Solution
High Cell Death/Toxicity Concentration of this compound is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a broad range of concentrations.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
Off-target effects leading to cytotoxicity.Refer to the experimental protocols below to assess off-target effects. Consider lowering the concentration and/or incubation time.
Inconsistent or No On-Target Effect Incorrect concentration of this compound.Verify the stock solution concentration and perform a new dose-response experiment.
Instability of the compound in culture media.Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator.
Cell line is not sensitive to the compound.Confirm the expression and activity of the target enzyme (sterol 14-alpha demethylase) in your cell line if possible.
Unexpected Phenotypes Off-target effects on other cellular pathways.Investigate potential off-target effects using the protocols outlined below, such as kinase profiling or gene expression analysis of known off-target pathways (Hedgehog, Wnt, mTOR).
Compound degradation or metabolism.Use fresh compound and consider time-course experiments to assess the stability of the observed phenotype.

Experimental Protocols

Here are detailed methodologies for key experiments to assess and reduce the off-target effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and establish a suitable working concentration.

Materials:

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Kinase Selectivity Profiling

Objective: To assess the off-target effects of this compound on a panel of kinases.

Materials:

  • This compound

  • Commercial kinase profiling service or in-house kinase panel assay kit

  • Appropriate buffers, substrates, and ATP as per the manufacturer's instructions

Procedure:

  • Provide this compound at a specified concentration (e.g., 1 µM) to a commercial vendor for screening against their kinase panel.

  • Alternatively, for an in-house assay, prepare reaction mixtures containing individual kinases from the panel, a suitable substrate, ATP, and this compound at the desired concentration.

  • Include a positive control (a known inhibitor for each kinase, if available) and a negative control (vehicle).

  • Initiate the kinase reaction and incubate according to the manufacturer's protocol.

  • Stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).

  • Calculate the percentage of inhibition for each kinase in the presence of this compound compared to the vehicle control.

Kinase Family Example Kinases to Screen Potential Implication of Off-Target Inhibition
Tyrosine Kinases EGFR, VEGFR, FGFRAltered cell growth, proliferation, and angiogenesis signaling.
Serine/Threonine Kinases AKT, mTOR, P70S6KDisruption of cell survival, growth, and metabolism pathways.
Cell Cycle Kinases CDK1, CDK2Interference with cell cycle progression.
Gene Expression Analysis (RT-qPCR)

Objective: To determine if this compound alters the expression of genes in known off-target signaling pathways.

Materials:

  • Cells treated with this compound or vehicle

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., GLI1, PTCH1 for Hedgehog; CTNNB1, AXIN2 for Wnt; RPS6KB1, EIF4EBP1 for mTOR) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Treat cells with a non-toxic concentration of this compound and a vehicle control for a specified time.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions with the appropriate primers and cDNA.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated samples relative to the vehicle control.

Visualizations

Signaling Pathways Potentially Affected by Imidazole Antifungals

The following diagrams illustrate signaling pathways that have been reported to be affected by some imidazole antifungal agents and represent potential off-target pathways for this compound.

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI GLI_active GLI (Active) GLI->GLI_active Target_Genes Target Gene Expression GLI_active->Target_Genes Lanoconazole This compound (Potential Off-Target) Lanoconazole->SMO Inhibition? Hh Hedgehog Ligand Hh->PTCH1

Caption: Potential off-target inhibition of the Hedgehog signaling pathway.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled DVL DVL FZD->DVL LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3) DVL->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Wnt Wnt Ligand Wnt->FZD Lanoconazole This compound (Potential Off-Target) Lanoconazole->Destruction_Complex Modulation? mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 P70S6K p70S6K mTORC1->P70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth P70S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Lanoconazole This compound (Potential Off-Target) Lanoconazole->mTORC1 Inhibition? experimental_workflow cluster_initial_screening Initial Screening cluster_off_target_investigation Off-Target Investigation cluster_validation Validation dose_response Dose-Response & Cell Viability Assay phenotypic_assay On-Target Phenotypic Assay dose_response->phenotypic_assay Determine non-toxic concentration kinase_profiling Kinase Selectivity Profiling phenotypic_assay->kinase_profiling Observe unexpected phenotypes gene_expression Gene Expression Analysis (RT-qPCR) phenotypic_assay->gene_expression proteomics Chemical Proteomics (Optional) phenotypic_assay->proteomics secondary_assays Secondary Functional Assays for Off-Targets kinase_profiling->secondary_assays gene_expression->secondary_assays proteomics->secondary_assays rescue_experiments Rescue Experiments (e.g., overexpression of off-target) secondary_assays->rescue_experiments end Conclusion on Off-Target Effects rescue_experiments->end start Start Experiment start->dose_response

Strategies to overcome Lanoconazole resistance in clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating lanoconazole resistance in clinical fungal isolates.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of resistance to lanoconazole and other azoles?

A1: Resistance to azole antifungals, including lanoconazole, is primarily driven by several mechanisms.[1] The most common are:

  • Target Enzyme Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase (CYP51), can reduce the binding affinity of the drug to the enzyme.[2][3] To be effective, these mutations must decrease drug affinity without significantly impairing the enzyme's normal function.[2]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher concentrations of lanosterol 14α-demethylase, which can overwhelm the inhibitory effect of the drug.[4][5]

  • Active Drug Efflux: Overexpression of efflux pump proteins, particularly those from the ATP-binding cassette (ABC) transporter superfamily (e.g., encoded by CDR1, CDR2) and the Major Facilitator Superfamily (MFS) (e.g., encoded by MDR1), actively removes lanoconazole from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[6][7][8]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in the later steps of the ergosterol biosynthesis pathway can lead to cross-resistance among all azole drugs.[9]

Q2: How do I determine if my clinical isolate is resistant to lanoconazole?

A2: The standard method is to determine the Minimum Inhibitory Concentration (MIC) through antifungal susceptibility testing (AFST).[10] The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2 for molds, is the recommended procedure.[11] While clinical breakpoints for lanoconazole are not yet universally established for all species, comparing the MIC of your isolate to those of known susceptible (wild-type) strains can provide evidence of resistance.[12] An unusually high MIC value suggests the presence of a resistance mechanism.

Q3: What are the primary strategies to overcome lanoconazole resistance in my experiments?

A3: The main laboratory strategies involve combination therapy and the use of alternative agents:

  • Combination Therapy: Using lanoconazole in combination with an efflux pump inhibitor (EPI) can restore its activity against resistant strains where efflux is the primary resistance mechanism.[6][8] This approach blocks the pumps, allowing lanoconazole to accumulate inside the fungal cell.

  • Synergistic Drug Combinations: Combining lanoconazole with an antifungal from a different class (e.g., an echinocandin or a polyene) can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.[13][14] For example, agents that target the cell membrane, like azoles, can enhance the activity of drugs like flucytosine.[13]

  • Alternative Antifungals: If resistance is confirmed, testing the isolate's susceptibility to other classes of antifungals is a logical next step.[15] Newer azoles or agents from different classes may be effective against lanoconazole-resistant isolates.[16]

Q4: Can resistance to one azole predict resistance to lanoconazole?

A4: Often, yes. Cross-resistance among azoles is a common phenomenon, especially when the mechanism involves the overexpression of broad-spectrum efflux pumps or certain mutations in the ERG11 gene.[9] However, some specific ERG11 mutations can confer resistance to one azole (like fluconazole) while having a lesser effect on others.[3] Therefore, direct susceptibility testing for lanoconazole is always recommended.

Troubleshooting Experimental Issues

Problem 1: My lanoconazole MIC results are inconsistent across experiments.

  • Possible Cause 1: Inoculum Preparation. Inconsistent inoculum size is a major source of variability. Ensure your fungal spore or yeast suspension is standardized accurately using a spectrophotometer and confirmed with quantitative plate counts.

  • Troubleshooting Step: Follow a standardized protocol, such as CLSI M38-A2, for inoculum preparation.[11] Use a quality control strain with a known MIC range (e.g., Candida parapsilosis ATCC 22019) in every assay to validate your results.[17]

  • Possible Cause 2: Incubation Time and Endpoint Reading. MIC values can appear to increase with longer incubation times.[17] Furthermore, reading the endpoint (e.g., 50% vs. 100% growth inhibition) can vary between technicians and drug classes.

Problem 2: I suspect efflux pump overexpression, but RT-qPCR results for CDR1 and MDR1 are not significantly elevated.

  • Possible Cause 1: Different Efflux Pump Involved. Fungal genomes contain numerous genes encoding transporter proteins.[7] Your isolate may be overexpressing a different, less characterized ABC or MFS transporter.

  • Troubleshooting Step: Perform a functional efflux pump assay using a fluorescent substrate like Rhodamine 6G. A higher rate of fluorescence extrusion compared to a susceptible control strain, which is reversed by an efflux pump inhibitor, provides functional evidence of pump activity, even if the specific gene is unknown.

  • Possible Cause 2: Post-Transcriptional Regulation. The resistance may be due to increased stability or efficiency of the pump proteins, rather than increased gene transcription.

  • Troubleshooting Step: Focus on functional assays as described above. Consider proteomic analysis to compare the abundance of membrane proteins between your resistant isolate and a susceptible control.

Problem 3: The ERG11 gene sequence from my resistant isolate shows no known resistance mutations.

  • Possible Cause 1: Resistance is Not Target-Mediated. The primary resistance mechanism is likely efflux pump overexpression or another pathway alteration, not a change in the drug target itself.

  • Troubleshooting Step: Perform experiments to assess efflux pump activity (see Problem 2). Also, test for synergy between lanoconazole and known efflux pump inhibitors. A significant reduction in the lanoconazole MIC in the presence of an inhibitor strongly suggests efflux-mediated resistance.

  • Possible Cause 2: Overexpression of Wild-Type ERG11. The isolate may not have a mutated target enzyme but could be producing it in much larger quantities.

  • Troubleshooting Step: Use RT-qPCR to quantify the expression level of the ERG11 gene relative to a susceptible control isolate and one or more housekeeping genes.

  • Possible Cause 3: Novel Mutation. The isolate may harbor a novel mutation in ERG11 whose effect on lanoconazole binding has not yet been characterized.

  • Troubleshooting Step: If other mechanisms have been ruled out, consider expressing the mutated Erg11p protein in a model system (e.g., Saccharomyces cerevisiae) to directly assess its susceptibility to lanoconazole.[20]

Data Presentation

Table 1: Comparative In Vitro Activity (Geometric Mean MIC in µg/mL) of Lanoconazole and Other Antifungals Against Clinical Dermatophyte Isolates.

Antifungal AgentT. rubrumT. mentagrophytesM. canisE. floccosum
Lanoconazole 0.24 0.24 0.24 0.24
Luliconazole0.0180.0180.0180.018
Terbinafine0.070.070.070.07
Itraconazole0.1830.1830.1830.183
Fluconazole15.3415.3415.3415.34

Data adapted from a study on the in vitro activity of various antifungals.[21] This table serves as a reference for typical MICs against susceptible isolates.

Table 2: Example Data from a Combination Therapy Experiment to Overcome Resistance.

IsolateTreatmentLanoconazole MIC (µg/mL)Fold-Change in MIC
Susceptible Control Lanoconazole Alone0.25-
Resistant Isolate Lanoconazole Alone>64-
Resistant Isolate Lanoconazole + EPI* (5 µg/mL)1>64-fold reduction

*EPI: Efflux Pump Inhibitor. This table illustrates how the addition of an EPI can significantly reduce the MIC of an azole in a resistant strain, a principle applicable to lanoconazole.[6]

Visualizations and Workflows

G cluster_cell Fungal Cell Lanoconazole Lanoconazole Erg11 Lanosterol 14α-demethylase (Erg11p/CYP51) Lanoconazole->Erg11 Inhibition Efflux Efflux Pump (e.g., Cdr1p) Lanoconazole->Efflux Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Cell Membrane Integrity Ergosterol->Membrane Mut_Erg11 Mutated Erg11p (Reduced Binding) Mut_Erg11->Erg11 Replaces Efflux->Lanoconazole Over_Erg11 Erg11 Gene Upregulation Over_Erg11->Erg11 Increases Concentration G cluster_investigation Investigate Mechanism start Clinical Isolate with Suspected Lanoconazole Resistance mic_test 1. Perform Broth Microdilution (CLSI M38-A2) to Determine MIC start->mic_test is_resistant Is MIC Elevated Compared to WT? mic_test->is_resistant seq_erg11 2a. Sequence ERG11 Gene for Mutations is_resistant->seq_erg11 Yes qpcr 2b. RT-qPCR for ERG11 and Efflux Pump Gene Expression (CDR1, MDR1) is_resistant->qpcr Yes efflux_assay 2c. Functional Efflux Assay (e.g., Rhodamine 6G) is_resistant->efflux_assay Yes not_resistant Isolate is Susceptible is_resistant->not_resistant No synergy_test 3. Test Combination Therapy: Lanoconazole + Efflux Pump Inhibitor seq_erg11->synergy_test qpcr->synergy_test efflux_assay->synergy_test mic_reduced Is Lanoconazole MIC Significantly Reduced? synergy_test->mic_reduced conclusion_efflux Conclusion: Resistance is Primarily Efflux-Mediated mic_reduced->conclusion_efflux Yes conclusion_target Conclusion: Resistance is Likely Target-Mediated mic_reduced->conclusion_target No, and ERG11 mutation found conclusion_other Conclusion: Other Mechanisms Involved (e.g., Target Upregulation) mic_reduced->conclusion_other No, and no mutation found G cluster_mono Monotherapy cluster_combo Combination Therapy ResistantFungus Lanoconazole-Resistant Fungus Lano Lanoconazole Lano2 Lanoconazole FungalDeath Fungal Cell Death ResistantFungus->FungalDeath Leads to Death EffluxPump Efflux Pump Lano->EffluxPump Pumped out EffluxPump->ResistantFungus Allows Survival Lano2->ResistantFungus Accumulates Intracellularly EffluxPump2 Efflux Pump Lano2->EffluxPump2 Blocked EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump2 Inhibits

References

Navigating the Formulation Challenges of (Z)-Lanoconazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshoot common challenges encountered during the formulation of (Z)-Lanoconazole. This powerful antifungal agent, while potent, presents formulation hurdles primarily due to its physicochemical properties. This guide offers practical solutions, detailed experimental protocols, and frequently asked questions to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Poor Solubility of this compound

Q1: I am struggling to dissolve this compound in aqueous-based vehicles for my formulation. What are the primary reasons for this, and what are my options?

A1: this compound is known to be practically insoluble in water, which is a significant challenge for developing aqueous-based topical or parenteral formulations. This poor solubility stems from its lipophilic molecular structure.

Solutions:

  • Co-solvency: Employing a blend of solvents can significantly enhance solubility. A reported in-vivo formulation successfully dissolved Lanoconazole at 3.3 mg/mL using a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] Experimenting with different ratios and types of co-solvents like ethanol, propylene glycol, and various polyethylene glycols (PEGs) is recommended.

  • pH Adjustment: While specific data on the pH-solubility profile of this compound is limited, for many imidazole derivatives, solubility can be influenced by pH. Systematic evaluation of solubility in buffered solutions across a pharmaceutically acceptable pH range (typically pH 4-8 for topical products) is advised.

  • Advanced Formulation Strategies: If simple co-solvency is insufficient, consider more advanced approaches:

    • Nanoemulsions: Encapsulating this compound in the oil phase of a nanoemulsion can improve its dispersion in an aqueous continuous phase and enhance skin penetration.

    • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and apparent solubility of the drug.

    • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can mask the lipophilic nature of the drug molecule, thereby increasing its aqueous solubility.

Issue 2: Drug Precipitation or Crystallization in the Formulation

Q2: My this compound formulation appears homogenous initially, but I observe crystal growth upon storage. How can I prevent this?

A2: Crystal growth, or precipitation, is a common stability issue for supersaturated systems, which are often necessary to achieve a therapeutic concentration of poorly soluble drugs.

Solutions:

  • Optimize Solvent System: The ratio of co-solvents and the presence of anti-solvents (like water) are critical. A thorough pre-formulation study to determine the saturation solubility in various solvent blends is essential.

  • Incorporate Crystallization Inhibitors: Certain polymers, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), can act as crystallization inhibitors by sterically hindering the formation of crystal lattices.

  • Control of Manufacturing Process: Ensure that the drug is fully dissolved during the manufacturing process and that the cooling rate is controlled to prevent shock-cooling, which can induce precipitation.

Issue 3: Inadequate Skin Permeation

Q3: My in-vitro tests show poor skin permeation of this compound from my topical formulation. What strategies can I use to enhance its delivery into the skin?

A3: Effective delivery of this compound to the target site within the skin is crucial for its antifungal activity. The stratum corneum, the outermost layer of the skin, is a formidable barrier.

Solutions:

  • Permeation Enhancers: Incorporate chemical permeation enhancers into your formulation. These can include fatty acids (e.g., oleic acid), alcohols (e.g., ethanol, propylene glycol), and surfactants.

  • Vesicular Systems: Liposomes, ethosomes, or transfersomes can act as drug carriers to facilitate penetration through the stratum corneum.

  • Nano-sizing: Reducing the particle size of the drug to the nanometer range, as in a nanoemulsion or nanosuspension, can increase the surface area for dissolution and improve penetration. A study on a 1% Lanoconazole cream showed that the drug is primarily distributed and retained in the stratum corneum, highlighting the importance of formulations designed for effective penetration.[2]

Issue 4: Formulation Instability (e.g., Phase Separation, Degradation)

Q4: I am observing phase separation in my cream/emulsion formulation over time. What are the likely causes and how can I improve its physical stability?

A4: Phase separation in emulsions is often due to an inadequate emulsifying system or inappropriate storage conditions. Chemical degradation can be triggered by factors like pH, light, and temperature.

Solutions:

  • Optimize Emulsifier System: Evaluate different types and concentrations of emulsifiers (e.g., non-ionic surfactants like Tweens and Spans, or anionic surfactants) and stabilizers (e.g., carbomers, xanthan gum).

  • Homogenization: Ensure proper homogenization during the manufacturing process to achieve a uniform and small droplet size, which contributes to emulsion stability.

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the degradation pathways of this compound. This will inform the selection of appropriate excipients, packaging, and storage conditions to minimize degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₀ClN₃S₂[3][4]
Molecular Weight 319.83 g/mol [3][4]
Appearance Light yellow crystals[3]
Melting Point 141.5 °C[3]
Solubility Insoluble in water; Soluble in chloroform and methanol.[3]

Table 2: Reported Solubility Data for Lanoconazole

Solvent SystemConcentrationNotesReference
DMSO80 mg/mLSonication recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mLClear solution, suitable for in-vivo studies.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended solution, requires sonication.[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mLClear solution.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the formulation and evaluation of this compound.

Protocol for Solubility Determination

Objective: To quantitatively determine the saturation solubility of this compound in various pharmaceutical solvents.

Materials:

  • This compound powder

  • A range of solvents (e.g., Water, Ethanol, Propylene Glycol, PEG 400, Isopropyl Myristate)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a validated analytical method for this compound

Methodology:

  • Add an excess amount of this compound powder to a known volume of each solvent in a vial.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin temperature) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculate the saturation solubility in mg/mL or µg/mL.

Protocol for a Representative 1% (w/w) this compound Cream Formulation

Objective: To provide a starting point for the development of a stable and effective topical cream.

Materials:

  • This compound

  • Oil Phase: Cetostearyl alcohol, White soft paraffin, Liquid paraffin

  • Aqueous Phase: Purified water, Propylene glycol (as a co-solvent and humectant)

  • Emulsifier: Cetomacrogol 1000 or a similar non-ionic surfactant

  • Preservative: Benzyl alcohol or a suitable alternative

  • Chelating agent: Disodium EDTA

  • Buffering agent: Citric acid/sodium citrate to adjust pH if necessary

Methodology:

  • Preparation of the Oil Phase: In a suitable vessel, melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.

  • Preparation of the Aqueous Phase: In a separate vessel, heat the purified water to 70-75°C. Add the propylene glycol, emulsifier, preservative, and chelating agent, and stir until all components are dissolved.

  • Drug Dispersion: Disperse the this compound powder in a portion of the heated oil phase or in the propylene glycol of the aqueous phase, depending on its solubility in these individual components at elevated temperatures.

  • Emulsification: Slowly add the aqueous phase to the oil phase (or vice versa, depending on the desired emulsion type) with continuous homogenization until a uniform emulsion is formed.

  • Cooling: Allow the cream to cool down to room temperature with gentle stirring.

  • pH Adjustment: Check the pH of the final cream and adjust if necessary using a suitable buffering agent.

  • Final Mixing: Continue to stir until the cream is congealed and homogenous.

Protocol for In-Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the rate and extent of this compound permeation through the skin from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 20 to maintain sink conditions)

  • This compound formulation

  • Syringes and needles for sampling

  • HPLC system for analysis

Methodology:

  • Skin Preparation: Thaw the frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Mount the skin on the receptor chamber of the Franz cell with the stratum corneum side facing the donor compartment.

  • Cell Assembly: Clamp the donor and receptor chambers together. Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation uniformly on the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for this compound content using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Methodology:

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.

  • HPLC Method Development:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient mode.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV scan).

    • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve good separation between the parent drug peak and any degradation product peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Mandatory Visualizations

G cluster_formulation Formulation Development Workflow for this compound A Physicochemical Characterization (Solubility, pKa, LogP) B Identify Formulation Challenge: Poor Aqueous Solubility A->B C Select Formulation Strategy B->C D Nanoemulsion C->D E Solid Dispersion C->E F Cyclodextrin Complex C->F G Prototype Formulation Development & Optimization D->G E->G F->G H Characterization & Stability Testing (Particle Size, Drug Content, Viscosity) G->H I In-Vitro Performance Testing (Drug Release, Skin Permeation) H->I J Lead Formulation Selection I->J G cluster_moa Mechanism of Action: Ergosterol Biosynthesis Inhibition AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol catalyzed by DisruptedMembrane Disrupted Fungal Cell Membrane (Cell Death) Lanosterol->DisruptedMembrane Accumulation of 14α-methyl sterols FungalCellMembrane Functional Fungal Cell Membrane Ergosterol->FungalCellMembrane incorporates into Ergosterol->DisruptedMembrane Depletion of Ergosterol Lanoconazole This compound Enzyme Lanosterol 14α-demethylase (CYP51) Lanoconazole->Enzyme Inhibits G cluster_troubleshooting Troubleshooting Logic for Formulation Issues Problem Formulation Issue Observed Solubility Poor Solubility / Precipitation Problem->Solubility Is it a dissolution problem? Permeation Low Skin Permeation Problem->Permeation Is it a delivery problem? Stability Physical/Chemical Instability Problem->Stability Is it a stability problem? Sol_Sol1 Increase Co-solvent Ratio Solubility->Sol_Sol1 Sol_Sol2 Add Solubilizer (e.g., Surfactant) Solubility->Sol_Sol2 Sol_Sol3 Use Nano-formulation Solubility->Sol_Sol3 Perm_Sol1 Add Permeation Enhancer Permeation->Perm_Sol1 Perm_Sol2 Optimize Vehicle Permeation->Perm_Sol2 Perm_Sol3 Use Vesicular Carrier Permeation->Perm_Sol3 Stab_Sol1 Optimize Emulsifier/Stabilizer Stability->Stab_Sol1 Stab_Sol2 Control Manufacturing Process Stability->Stab_Sol2 Stab_Sol3 Add Antioxidant/Chelating Agent Stability->Stab_Sol3

References

Liposomal encapsulation of (Z)-Lanoconazole for improved delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the liposomal encapsulation of (Z)-Lanoconazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an imidazole antifungal agent. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, Lanoconazole disrupts the fungal cell membrane's integrity, leading to increased permeability and ultimately, fungal cell death.[1][2][3][4]

Q2: What are the advantages of encapsulating this compound in liposomes?

Liposomal encapsulation of antifungal drugs like this compound offers several advantages for topical delivery, including:

  • Enhanced Skin Penetration: Liposomes can improve the delivery of the drug through the stratum corneum, the outermost layer of the skin.[5][6]

  • Increased Drug Localization: Liposomes can help concentrate the drug at the site of infection within the skin layers, potentially increasing efficacy and reducing systemic absorption.[5][6]

  • Improved Stability: Encapsulation can protect the drug from degradation, enhancing its stability.

  • Reduced Side Effects: By localizing the drug, the potential for systemic side effects may be minimized.[1]

Q3: Which methods are commonly used for preparing this compound loaded liposomes?

Given that this compound is a hydrophobic molecule, methods suitable for encapsulating such drugs into the lipid bilayer of liposomes are recommended. The most common methods include:

  • Thin-Film Hydration: This is a widely used method where the lipid and drug are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous buffer to form liposomes.[7][8]

  • Ethanol Injection: In this method, an ethanolic solution of the lipid and drug is rapidly injected into an aqueous buffer, leading to the spontaneous formation of liposomes.[8][9]

Q4: How can I determine the encapsulation efficiency of this compound in my liposome formulation?

To determine the encapsulation efficiency (EE%) of a hydrophobic drug like this compound, you first need to separate the unencapsulated (free) drug from the liposomes. Common separation techniques include:

  • Ultracentrifugation

  • Size Exclusion Chromatography (e.g., using a Sephadex column)

  • Dialysis

After separation, the amount of encapsulated drug is quantified. The liposomes are typically lysed using a suitable solvent (e.g., methanol, Triton X-100) to release the drug. The concentration of this compound can then be determined using methods like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.[1][10]

The encapsulation efficiency is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency - Inappropriate lipid composition. - Drug-to-lipid ratio is too high. - Suboptimal hydration temperature. - Inefficient removal of organic solvent.- Optimize the lipid composition; consider using lipids with a phase transition temperature (Tc) that is compatible with the experimental conditions. - Experiment with different drug-to-lipid molar ratios to find the optimal loading capacity. - Ensure the hydration step is performed above the Tc of the lipids used. - Ensure complete removal of the organic solvent during the film formation step in the thin-film hydration method.
Large and Polydisperse Liposome Size - Inadequate sonication or extrusion. - Aggregation of liposomes. - Improper hydration process.- Use a probe sonicator or bath sonicator with optimized time and power settings. - Extrude the liposome suspension through polycarbonate membranes with a defined pore size. - Include charged lipids (e.g., phosphatidylserine, DOTAP) in the formulation to increase electrostatic repulsion and prevent aggregation. - Ensure gentle and complete hydration of the lipid film.
Instability of the Liposomal Formulation (e.g., aggregation, drug leakage) - Inappropriate storage conditions. - Suboptimal lipid composition (e.g., lack of cholesterol). - High polydispersity.- Store liposomal suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used.[3] - Incorporate cholesterol into the lipid bilayer to increase its rigidity and stability.[7] - Optimize the formulation and preparation method to achieve a narrow size distribution (low polydispersity index).
Difficulty in Separating Free Drug from Liposomes - Similar size and density of free drug aggregates and liposomes. - Adsorption of free drug to the liposome surface.- Use a combination of separation techniques, such as centrifugation followed by size exclusion chromatography. - Wash the liposome pellet multiple times after centrifugation to remove any adsorbed drug.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phosphatidylcholine (e.g., Soy PC, Egg PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve the desired amounts of lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the Tc.

  • To obtain smaller, more uniform vesicles, the resulting multilamellar vesicle (MLV) suspension can be downsized by sonication (using a probe or bath sonicator) or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Store the prepared liposomal suspension at 4°C.

Protocol 2: Determination of Encapsulation Efficiency

Materials:

  • This compound loaded liposome suspension

  • Ultracentrifuge

  • Methanol or Triton X-100

  • HPLC or UV-Visible Spectrophotometer

Procedure:

  • Take a known volume of the liposome suspension and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the liposomes.

  • Carefully collect the supernatant which contains the unencapsulated (free) drug.

  • Resuspend the liposome pellet in fresh PBS and repeat the centrifugation step to wash the liposomes.

  • Combine the supernatants from both centrifugation steps.

  • Lyse the washed liposome pellet by adding a suitable solvent like methanol or a surfactant like Triton X-100 to release the encapsulated drug.

  • Quantify the amount of this compound in the lysed pellet (encapsulated drug) and in the combined supernatants (free drug) using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the encapsulation efficiency as described in the FAQ section.

Quantitative Data

The following tables summarize typical quantitative data for liposomal formulations of hydrophobic antifungal drugs, which can be used as a reference for formulating this compound liposomes.

Table 1: Physicochemical Properties of Itraconazole-Loaded Liposomes

FormulationLipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1 Soyalecithin:Cholesterol (1:1)16,500--12.0
F2 Soyalecithin:Cholesterol (1:2)18,150--37.2
F3 Soyalecithin:Stearic Acid (1:1)----
F4 Soyalecithin:Stearic Acid (1:2)----
Data adapted from a study on Itraconazole liposomes.[11]

Table 2: Characterization of Fluconazole-Loaded Liposomes

FormulationPhospholipid (DPPC) Conc.Cholesterol Conc.Particle Size (nm)Entrapment Efficiency (%)
F1 100 mg10 mg185.365.2
F2 100 mg20 mg179.468.4
F3 100 mg30 mg172.872.1
F4 150 mg10 mg192.669.5
F5 150 mg20 mg188.273.8
F6 150 mg30 mg181.577.3
F7 200 mg10 mg201.774.2
F8 200 mg20 mg195.478.9
F9 200 mg30 mg190.182.5
Data adapted from a study on Fluconazole liposomes.[9]

Visualizations

Lanoconazole_Mechanism_of_Action Lanoconazole Lanoconazole Squalene_Epoxidase Squalene Epoxidase (Target Enzyme) Lanoconazole->Squalene_Epoxidase Inhibits Disruption Membrane Disruption & Increased Permeability Lanoconazole->Disruption Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Squalene_Epoxidase->Ergosterol_Biosynthesis Catalyzes step in Squalene_Epoxidase->Disruption Fungal_Cell_Membrane Fungal Cell Membrane Fungal_Cell_Membrane->Disruption Integrity lost Ergosterol->Fungal_Cell_Membrane Essential component of Fungal_Cell_Death Fungal Cell Death Disruption->Fungal_Cell_Death

Caption: Mechanism of action of this compound.

Liposome_Preparation_Workflow cluster_0 Thin-Film Hydration Method Dissolution 1. Dissolve Lipids & Drug in Organic Solvent Evaporation 2. Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation Film_Formation 3. Thin Lipid Film Formation Evaporation->Film_Formation Hydration 4. Hydration with Aqueous Buffer Film_Formation->Hydration Downsizing 5. Downsizing (Sonication/Extrusion) Hydration->Downsizing Final_Product Lanoconazole Liposomes Downsizing->Final_Product

Caption: Experimental workflow for liposome preparation.

Troubleshooting_Logic Start Experiment Start Formulation Liposome Formulation Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization Low_EE Low Encapsulation Efficiency? Characterization->Low_EE Optimize_Lipids Optimize Lipid Ratio & Hydration Temp. Low_EE->Optimize_Lipids Yes Large_Size Large/Polydisperse Size? Low_EE->Large_Size No Optimize_Lipids->Formulation Optimize_Downsizing Optimize Sonication /Extrusion Large_Size->Optimize_Downsizing Yes Instability Formulation Unstable? Large_Size->Instability No Optimize_Downsizing->Formulation Add_Cholesterol Add Cholesterol & Optimize Storage Instability->Add_Cholesterol Yes Successful_Formulation Successful Formulation Instability->Successful_Formulation No Add_Cholesterol->Formulation

Caption: Troubleshooting workflow for liposome formulation.

References

Validation & Comparative

(Z)-Lanoconazole vs. Luliconazole: An In Vitro Potency Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two imidazole antifungal agents, (Z)-Lanoconazole and Luliconazole, reveals significant differences in their in vitro potency against a range of fungal pathogens. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two compounds.

Luliconazole consistently demonstrates superior in vitro activity against various fungal species, including dermatophytes and other melanized fungi, when compared to this compound. This heightened potency is attributed to Luliconazole being the active R-enantiomer, whereas Lanoconazole is a racemic mixture.[1] Both agents, however, share a common mechanism of action, inhibiting the fungal enzyme lanosterol demethylase, a critical component in the ergosterol biosynthesis pathway.[2][3]

Quantitative Data Summary

The in vitro efficacy of this compound and Luliconazole has been quantified in several studies, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the comparative MIC data against various fungal isolates.

Table 1: In Vitro Susceptibility of Dermatophyte Isolates [4][5][6][7]

Antifungal AgentMIC Range (μg/mL)Geometric Mean MIC (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Luliconazole0.016–0.0320.0180.016Not Reported
This compound0.063–10.24Not ReportedNot Reported

Table 2: In Vitro Susceptibility of Melanized Fungi and Relatives [8][9]

Antifungal AgentGeometric Mean MIC (μg/mL)
LuliconazoleLowest among tested azoles
This compoundSecond lowest among tested azoles

Table 3: In Vitro Susceptibility of Aspergillus flavus Isolates [10][11]

Antifungal AgentMIC Range (μg/mL)Geometric Mean MIC (μg/mL)
Luliconazole0.004–0.0620.009
This compound0.004–0.1250.02

Table 4: In Vitro Susceptibility of Fusarium Species [12]

Antifungal AgentGeometric Mean MIC (μg/mL)
Luliconazole0.005
This compound0.013

Experimental Protocols

The presented data is primarily derived from in vitro antifungal susceptibility testing conducted in accordance with the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 guidelines.[4][5][8][10][12]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

  • Preparation of Antifungal Agents: Stock solutions of Luliconazole and this compound are prepared, typically in dimethyl sulfoxide (DMSO).[12] A series of twofold dilutions are then made in standard RPMI-1640 medium buffered with MOPS to achieve the desired final concentrations.[4]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium, such as potato dextrose agar, to induce sporulation.[12] A suspension of conidia is then prepared and adjusted to a specific concentration using a spectrophotometer.

  • Microdilution Plate Setup: 96-well microdilution plates are filled with the prepared antifungal dilutions. The fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at 35°C for a specified period, typically 48 to 72 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and Luliconazole are imidazole antifungals that target the fungal cell membrane's integrity by disrupting the synthesis of ergosterol. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase.

cluster_fungal_cell Fungal Cell cluster_drugs Imidazole Antifungals Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Luliconazole Luliconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Luliconazole->Lanosterol 14α-demethylase Inhibition Lanoconazole This compound Lanoconazole->Lanosterol 14α-demethylase Inhibition

Caption: Mechanism of action of Luliconazole and this compound.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

cluster_workflow Broth Microdilution Workflow prep_antifungal Prepare Antifungal Dilutions (Luliconazole & Lanoconazole) plate_setup Dispense into 96-Well Plate prep_antifungal->plate_setup prep_inoculum Prepare Fungal Inoculum prep_inoculum->plate_setup incubation Incubate at 35°C plate_setup->incubation mic_determination Determine MIC (Visual or Spectrophotometric Reading) incubation->mic_determination

Caption: Experimental workflow for MIC determination.

References

Comparative efficacy of Lanoconazole and Terbinafine in dermatophytosis models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Lanoconazole and Terbinafine in Dermatophytosis Models

This guide provides a detailed comparison of the antifungal agents Lanoconazole and Terbinafine in the context of dermatophytosis models. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative efficacy supported by experimental data.

Introduction

Dermatophytosis, a common superficial fungal infection of the skin, hair, and nails, is caused by dermatophytes. The selection of an appropriate antifungal agent is crucial for effective treatment. This guide focuses on two prominent topical antifungals: Lanoconazole, an imidazole, and Terbinafine, an allylamine. While both are effective, they differ in their mechanism of action and efficacy, which has been evaluated in various in vitro and in vivo models. Terbinafine typically acts as a fungicidal agent, while azoles like Lanoconazole are generally fungistatic[1][2].

Mechanism of Action

The primary difference in the mechanism of action between Lanoconazole and Terbinafine lies in the specific enzyme they target within the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

  • Terbinafine , an allylamine, inhibits the enzyme squalene epoxidase. This blockage leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death. This action is typically fungicidal.

  • Lanoconazole , an imidazole, inhibits lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition leads to ergosterol depletion and the accumulation of toxic sterol precursors, which disrupts the cell membrane structure and function, generally resulting in a fungistatic effect.

Antifungal Mechanism of Action cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Intervention Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Terbinafine Terbinafine Squalene epoxidase Squalene epoxidase Terbinafine->Squalene epoxidase inhibits Lanoconazole Lanoconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanoconazole->Lanosterol 14α-demethylase inhibits

Caption: Mechanisms of action for Terbinafine and Lanoconazole.

In Vitro Efficacy

In vitro studies are fundamental in determining the intrinsic antifungal activity of a compound against specific fungal isolates. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

An in vitro study compared the activity of Lanoconazole and Terbinafine against clinical isolates of Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum. The results indicated that while both agents have potent antifungal activity, Lanoconazole exhibited lower MIC values. However, Terbinafine was found to be fungicidal, whereas Lanoconazole was primarily fungistatic against the tested strains[3].

Table 1: In Vitro Susceptibility of Dermatophytes to Lanoconazole and Terbinafine

Dermatophyte Species Drug MIC Range (µg/mL) Activity
T. rubrum (10 strains) Lanoconazole ≤0.008 Fungistatic
Terbinafine 0.008–0.03 Fungicidal
T. mentagrophytes (10 strains) Lanoconazole ≤0.008 Fungistatic
Terbinafine 0.008–0.03 Fungicidal
E. floccosum (10 strains) Lanoconazole ≤0.008 Fungistatic
Terbinafine 0.008–0.03 Fungicidal

Data sourced from Ghannoum et al., 2009.[3]

In Vivo Efficacy: Guinea Pig Model of Dermatophytosis

Animal models are essential for evaluating the therapeutic potential of antifungal agents in a living system. A commonly used model is the guinea pig model of dermatophytosis, which mimics human infection.

In a comparative study, the in vivo efficacy of topically applied Terbinafine was compared to Lanoconazole and Luliconazole for treating dermatophytosis caused by Trichophyton mentagrophytes in guinea pigs[1][2][4]. While all tested antifungals demonstrated significant mycological efficacy in eradicating the fungi compared to an untreated control, there were notable differences in clinical outcomes[1][2]. Terbinafine demonstrated the highest clinical efficacy, which may be attributed to its fungicidal activity[1][2][4]. Specifically, Terbinafine and Luliconazole showed superior clinical efficacy compared to Lanoconazole[1][2][4].

Table 2: Comparative In Vivo Efficacy in a Guinea Pig Model

Treatment Group Clinical Efficacy (%) Mycological Cure Key Clinical Observations
Terbinafine 56.4% Significant Hair regrowth, absence of skin lesions and erythema[4].
Lanoconazole 26.2% Significant Near complete clearance of erythema, but persistent hair loss[4].
Luliconazole Not specified Significant Superior clinical efficacy compared to Lanoconazole[1][2][4].
Untreated Control - - Hair loss, marked ulceration, and occasional scabbing[1].

Data sourced from Ghannoum et al., 2010.[1][2][4]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of Lanoconazole and Terbinafine was determined using the Clinical and Laboratory Standards Institute (CLSI) microbroth methodology, document M38-A2[3].

  • Isolate Preparation : Clinical isolates of T. rubrum, T. mentagrophytes, and E. floccosum were used[3].

  • Inoculum Preparation : Fungal suspensions were prepared and adjusted to a specific concentration.

  • Microdilution : Serial dilutions of Lanoconazole and Terbinafine were prepared in 96-well microtiter plates.

  • Inoculation and Incubation : The wells were inoculated with the fungal suspension and incubated.

  • MIC Determination : The MIC was determined as the lowest drug concentration that prevented any discernible growth.

  • MFC Determination : To determine the Minimum Fungicidal Concentration (MFC), aliquots from clear wells were subcultured onto agar plates. The MFC was the lowest concentration resulting in no fungal growth after incubation[3].

In Vivo Guinea Pig Dermatophytosis Model

The in vivo efficacy was assessed using a well-established guinea pig model of dermatophytosis[1][2][4].

In Vivo Experimental Workflow cluster_animal_prep Animal Preparation cluster_infection Infection cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis A Healthy Guinea Pigs B Hair Clipping & Skin Abrasion on the back A->B C Inoculation with Trichophyton mentagrophytes B->C D Treatment Initiation (3 days post-infection) C->D E Topical Application (Once daily for 7 days) D->E F Treatment Groups: - Terbinafine - Lanoconazole - Luliconazole - Untreated Control E->F G Post-Treatment Assessment F->G H Clinical Evaluation (Skin lesions, erythema, hair regrowth) G->H I Mycological Evaluation (Fungal culture from skin/hair) G->I J Scanning Electron Microscopy (SEM) (Analysis of hair samples) G->J K Statistical Comparison of Clinical & Mycological Efficacy H->K I->K

Caption: Workflow of the in vivo guinea pig dermatophytosis model.
  • Animal and Fungal Strain : Hartley guinea pigs and Trichophyton mentagrophytes were used[1][2].

  • Infection : The backs of the guinea pigs were shaved, and the skin was abraded. A suspension of T. mentagrophytes was then applied to the abraded area.

  • Treatment : Three days after infection, topical treatment with the antifungal agents commenced. The agents were applied once daily for seven consecutive days[1][2][4].

  • Evaluation : Upon completion of the treatment period, the animals were evaluated for:

    • Clinical Efficacy : Assessed by scoring skin lesions, erythema, and hair regrowth[1][4].

    • Mycological Efficacy : Determined by culturing hair and skin samples to check for the presence of viable fungi[1][2].

    • Scanning Electron Microscopy (SEM) : Hair samples were analyzed to visualize the clearance of fungal elements[1][2][4].

Conclusion

Both Lanoconazole and Terbinafine are potent antifungal agents against common dermatophytes. In vitro data suggests that Lanoconazole has very low MIC values, but its activity is primarily fungistatic. In contrast, Terbinafine, while having slightly higher MICs in some cases, is fungicidal[3]. This difference in fungicidal versus fungistatic activity appears to translate to in vivo efficacy, where Terbinafine demonstrated superior clinical outcomes in a guinea pig model of dermatophytosis compared to Lanoconazole[1][2][4]. These findings suggest that the fungicidal nature of Terbinafine may lead to a more robust clinical response in the topical treatment of dermatophytosis. This distinction is a critical consideration for the development of new antifungal therapies and for guiding clinical treatment decisions.

References

Lanoconazole's In Vitro Potency: A Comparative Analysis Against Other Imidazole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal therapeutics, particularly for dermatological applications, the search for agents with superior efficacy and a broad spectrum of activity is perpetual. This guide provides a comprehensive in vitro comparison of lanoconazole, a newer imidazole antifungal, against established imidazole agents. The data presented herein, supported by detailed experimental protocols, is intended to inform researchers, scientists, and drug development professionals on the relative potency of these compounds.

Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Data compiled from multiple studies consistently demonstrates the potent in vitro activity of lanoconazole against a wide range of fungal pathogens, often surpassing that of other imidazole antifungals.

A comparative study evaluating the in vitro activity of various antifungal agents against 100 clinical dermatophyte isolates revealed that lanoconazole exhibited a potent antifungal profile. The geometric mean (GM) MIC for lanoconazole was 0.24 μg/ml. In the same study, other imidazoles such as econazole and miconazole showed GM MICs of 0.20 μg/ml and 2.34 μg/ml, respectively.[1][2] The MIC range for lanoconazole against these dermatophyte species was reported to be 0.063–1 μg/ml.[1][2]

Another investigation focusing on Fusarium species, which are known for their intrinsic resistance to many antifungal drugs, highlighted the potent activity of lanoconazole. In this study, lanoconazole demonstrated a very low geometric mean MIC of 0.013 μg/ml.[3] This was significantly lower than itraconazole, another azole, which had a GM MIC of 4.08 μg/ml.[3]

The following table summarizes the comparative in vitro activities of lanoconazole and other antifungal agents against various fungal species.

Antifungal AgentFungal SpeciesMIC Range (μg/ml)MIC₅₀ (μg/ml)MIC₉₀ (μg/ml)Geometric Mean MIC (μg/ml)Reference
Lanoconazole Dermatophytes0.063–1--0.24[1][2]
EconazoleDermatophytes---0.20[1][2]
MiconazoleDermatophytes---2.34[1][2]
FluconazoleDermatophytes-166415.34[1]
Lanoconazole Fusarium species---0.013[3]
ItraconazoleFusarium species---4.08[3]

Experimental Protocols

The determination of in vitro antifungal activity is highly dependent on the methodology employed. The data presented in this guide is primarily based on the broth microdilution method, a standardized procedure for antifungal susceptibility testing.

Broth Microdilution Method (CLSI M38-A2)

The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[4][5] This method is crucial for ensuring the reproducibility and comparability of results across different laboratories.

Key steps in the CLSI M38-A2 protocol include:

  • Inoculum Preparation: Fungal isolates are grown on a suitable medium, such as potato dextrose agar, to encourage sporulation. A suspension of conidia (spores) is then prepared and adjusted to a specific concentration, typically between 0.4 x 10⁴ and 5 x 10⁴ CFU/ml.

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in a liquid medium, most commonly RPMI 1640 medium, to create a range of concentrations.

  • Inoculation and Incubation: The standardized fungal inoculum is added to microtiter plates containing the various dilutions of the antifungal agents. The plates are then incubated at a controlled temperature, usually 35°C, for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete or significant inhibition of fungal growth. For azole antifungals, the endpoint is typically defined as the concentration that leads to a complete inhibition of visible growth.[6]

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., on Potato Dextrose Agar) Spore_Suspension Prepare Spore Suspension Fungal_Culture->Spore_Suspension Standardize_Inoculum Standardize Inoculum (0.4 x 10^4 to 5 x 10^4 CFU/ml) Spore_Suspension->Standardize_Inoculum Inoculate_Plates Inoculate Microtiter Plates Standardize_Inoculum->Inoculate_Plates Antifungal_Stock Antifungal Stock Solution Serial_Dilution Prepare Serial Dilutions in RPMI 1640 Medium Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculate_Plates Incubate_Plates Incubate Plates (35°C for 48-72h) Inoculate_Plates->Incubate_Plates Read_Plates Visually Read Plates for Growth Incubate_Plates->Read_Plates Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Plates->Determine_MIC

Broth Microdilution Workflow for MIC Determination.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Lanoconazole, like other imidazole antifungals, exerts its effect by disrupting the fungal cell membrane. The primary target of this class of drugs is the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

By inhibiting lanosterol 14α-demethylase, imidazole antifungals block the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

The following diagram illustrates the signaling pathway targeted by imidazole antifungals.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450-dependent) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Depletion Ergosterol Depletion Enzyme->Depletion Blocked Accumulation Accumulation of Toxic Sterols Enzyme->Accumulation Leads to Imidazole Imidazole Antifungals (e.g., Lanoconazole) Inhibition Inhibition Imidazole->Inhibition Inhibition->Enzyme Membrane_Damage Increased Membrane Permeability & Damage Depletion->Membrane_Damage Accumulation->Membrane_Damage Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death

Mechanism of Action of Imidazole Antifungals.

Conclusion

The in vitro data strongly supports the classification of lanoconazole as a highly potent imidazole antifungal agent. Its low MIC values against a broad spectrum of clinically relevant fungi, particularly dermatophytes and the often-resistant Fusarium species, indicate a promising therapeutic potential. The standardized methodologies for antifungal susceptibility testing are essential for the continued evaluation and comparison of new and existing antifungal compounds, providing a solid foundation for preclinical drug development and clinical research.

References

Head-to-head comparison of Lanoconazole and Clotrimazole MIC values

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal agents, both lanoconazole and clotrimazole are established players in the fight against dermatophytic infections. This guide provides a detailed, data-driven comparison of their in vitro efficacy, primarily focusing on Minimum Inhibitory Concentration (MIC) values against common fungal pathogens. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform further research and clinical application.

Comparative Efficacy: A Look at the MIC Data

Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for lanoconazole and clotrimazole against various dermatophytes, as reported in scientific literature. It is important to note that direct head-to-head comparative studies testing both agents against the same panel of isolates are limited. The data presented here is compiled from separate studies and, while informative, should be interpreted with consideration for potential variations in experimental methodologies.

Table 1: Lanoconazole MIC Values against Common Dermatophytes

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean (µg/mL)
Trichophyton rubrum0.063 - 10.250.50.24
Trichophyton mentagrophytes0.063 - 10.250.50.24
Epidermophyton floccosum0.063 - 0.25---
Microsporum canis0.125 - 0.5---
Trichophyton tonsurans0.125 - 10.510.48

Data compiled from a study that did not include clotrimazole for direct comparison.[1][2]

Table 2: Clotrimazole MIC Values against Common Dermatophytes

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean (µg/mL)
Trichophyton mentagrophytes-interdigitale complexNot specifiedNot specified0.5Not specified
Trichophyton rubrumNot specified0.120.250.13

Data compiled from various studies.[3][4]

Understanding the Mechanisms of Action

Both lanoconazole and clotrimazole belong to the azole class of antifungal agents and share a similar mechanism of action, targeting the synthesis of ergosterol, a vital component of the fungal cell membrane. However, there are subtle differences in their primary enzyme targets.

Lanoconazole: This imidazole derivative primarily inhibits the enzyme lanosterol 14α-demethylase.[5][6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, lanoconazole disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.

Clotrimazole: As another imidazole antifungal, clotrimazole also works by inhibiting lanosterol 14α-demethylase.[3][8][9][10] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols within the fungal cell membrane, disrupting its structure and function and inhibiting fungal growth.

Antifungal_Mechanism_of_Action Comparative Mechanism of Action: Lanoconazole and Clotrimazole cluster_lanoconazole Lanoconazole cluster_clotrimazole Clotrimazole Lanoconazole Lanoconazole Inhibit_Lanosterol_Demethylase_L Lanosterol 14α-demethylase Lanoconazole->Inhibit_Lanosterol_Demethylase_L inhibits Ergosterol_Synthesis_Disruption_L Ergosterol Synthesis Disruption Inhibit_Lanosterol_Demethylase_L->Ergosterol_Synthesis_Disruption_L leads to Fungal_Cell_Death_L Fungal Cell Death Ergosterol_Synthesis_Disruption_L->Fungal_Cell_Death_L results in Clotrimazole Clotrimazole Inhibit_Lanosterol_Demethylase_C Lanosterol 14α-demethylase Clotrimazole->Inhibit_Lanosterol_Demethylase_C inhibits Ergosterol_Synthesis_Disruption_C Ergosterol Synthesis Disruption Inhibit_Lanosterol_Demethylase_C->Ergosterol_Synthesis_Disruption_C leads to Fungal_Cell_Death_C Fungal Cell Death Ergosterol_Synthesis_Disruption_C->Fungal_Cell_Death_C results in MIC_Testing_Workflow Experimental Workflow for MIC Determination (CLSI M38-A2) A Fungal Isolate Culture B Prepare Fungal Inoculum (0.5 McFarland Standard) A->B F Add Standardized Inoculum to Wells B->F C Prepare Antifungal Stock Solutions D Serial Dilution of Antifungals C->D E Dispense Dilutions into 96-Well Plate D->E E->F G Incubate Plates (28-30°C, 4-7 days) F->G H Read MIC (≥80% growth inhibition) G->H

References

Comparative Analysis of the Anti-inflammatory Properties of Lanoconazole and Other Topical Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of lanoconazole against other commonly used topical antifungal agents, including liranaftate, ketoconazole, miconazole, and clotrimazole. The information presented is collated from various preclinical studies, offering a quantitative comparison of their performance and detailed experimental methodologies to support further research and development.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of topical antifungal agents has been evaluated in various in vivo models of skin inflammation. The following table summarizes the quantitative data from studies on irritant contact dermatitis (ICD) and allergic contact dermatitis (ACD) in mice, providing a comparative overview of the inhibitory effects of these drugs on ear swelling, a key indicator of inflammation.

Antifungal AgentConcentrationModel of DermatitisInhibition of Ear Swelling (%)Reference
Lanoconazole 1%TPA-induced ICD~50%[1]
3%TPA-induced ICD~70%[2]
1%TNCB-induced ACD~40%[1]
3%TNCB-induced ACD~50%[2]
Liranaftate 1-4%PMA-induced ear edemaDose-dependent suppression[3]
Ketoconazole 2%TPA-induced dermatitisSignificant reduction (comparable to 0.1% hydrocortisone 17-butyrate)
Miconazole Not specifiedNot specified in similar modelsSuppresses chemokine expression[4]
Clotrimazole Not specifiedNot specified in similar modelsDampens inflammation and neutrophil infiltration

TPA (12-O-tetradecanoylphorbol-13-acetate) and PMA (phorbol 12-myristate 13-acetate) are used to induce irritant contact dermatitis. TNCB (2,4,6-trinitrochlorobenzene) is used to induce allergic contact dermatitis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in the comparative data table.

TPA-Induced Irritant Contact Dermatitis in Mice

This model is widely used to assess the efficacy of anti-inflammatory agents against irritant-induced skin inflammation.[5][6][7]

  • Animals: Male BALB/c mice, 7 weeks old.

  • Induction of Dermatitis: A solution of 0.01% 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is prepared. 20 µL of the TPA solution is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a vehicle control and receives acetone only.

  • Treatment: The test compound (e.g., Lanoconazole) or vehicle is topically applied to the right ear one hour after TPA application.

  • Measurement of Ear Swelling: Ear thickness is measured using a dial thickness gauge before TPA application and at various time points (e.g., 6, 24, and 48 hours) after. The percentage of inhibition of ear swelling is calculated using the formula: [(A-B) / A] x 100, where A is the increase in ear thickness in the vehicle-treated group and B is the increase in ear thickness in the drug-treated group.

  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, ear tissue is homogenized and MPO activity is measured spectrophotometrically.

TNCB-Induced Allergic Contact Dermatitis in Mice

This model is employed to evaluate the effectiveness of anti-inflammatory compounds in a delayed-type hypersensitivity reaction.[2][8]

  • Sensitization: On day 0, the abdominal skin of mice is shaved, and 100 µL of a 3% 2,4,6-trinitrochlorobenzene (TNCB) solution in acetone is applied.

  • Challenge: On day 7, 20 µL of a 1% TNCB solution is applied to the inner and outer surfaces of the right ear to elicit a contact dermatitis reaction. The left ear receives the vehicle only.

  • Treatment: The test compound or vehicle is topically applied to the right ear at the time of the challenge and/or at subsequent time points.

  • Measurement of Ear Swelling: Ear thickness is measured before the challenge and at 24 and 48 hours after. The percentage of inhibition is calculated as described for the TPA model.

  • Cytokine Analysis: Ear tissue can be processed to measure the levels of inflammatory cytokines such as IFN-γ and IL-2 using ELISA.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these antifungal agents are mediated through the modulation of specific cellular signaling pathways.

Lanoconazole

Lanoconazole exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators.[1] It has been shown to suppress the release of interleukin-8 (IL-8), a potent neutrophil chemoattractant, from human epidermal keratinocytes.[2] In TPA-induced dermatitis, lanoconazole inhibits the production of keratinocyte-derived chemokine (KC) and macrophage inflammatory protein-2 (MIP-2), which are murine homologues of human IL-8. This leads to a reduction in neutrophil infiltration at the site of inflammation.[1] The precise upstream signaling targets of lanoconazole are still under investigation, but it is suggested that it may inhibit the activation of NF-κB via a p38-cyclooxygenase-2-PGE2 pathway.[1]

Lanoconazole_Pathway TPA TPA/PMA Keratinocyte Keratinocyte TPA->Keratinocyte p38_COX2_PGE2 p38/COX-2/PGE2 Pathway Keratinocyte->p38_COX2_PGE2 NFkB NF-κB Activation p38_COX2_PGE2->NFkB Chemokines Chemokine Production (KC, MIP-2, IL-8) NFkB->Chemokines Neutrophil Neutrophil Infiltration Chemokines->Neutrophil Inflammation Inflammation Neutrophil->Inflammation Lanoconazole Lanoconazole Lanoconazole->p38_COX2_PGE2

Proposed anti-inflammatory pathway of Lanoconazole.
Clotrimazole

Clotrimazole has been shown to dampen vaginal inflammation in response to Candida albicans infection by inhibiting the production of pro-inflammatory cytokines and reducing neutrophil infiltration. Its anti-inflammatory action is, at least in part, mediated through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[9][10] By suppressing NF-κB activation, clotrimazole can down-regulate the expression of various inflammatory genes, including those for cytokines and adhesion molecules.[10]

Clotrimazole_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, C. albicans) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-8, Adhesion Molecules) NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Clotrimazole Clotrimazole Clotrimazole->NFkB_Translocation

Anti-inflammatory mechanism of Clotrimazole via NF-κB inhibition.
Ketoconazole

Ketoconazole exhibits anti-inflammatory effects by activating the Aryl hydrocarbon Receptor (AhR) and the Nuclear factor-erythroid 2-related factor-2 (Nrf2) pathway in human keratinocytes.[11] Activation of this pathway leads to a cytoprotective effect by upregulating the redox system, which in turn downregulates oxidative stress induced by either cytokines or polycyclic aromatic hydrocarbons. This mechanism contributes to the inhibition of pro-inflammatory mediators like IL-8.[11]

Ketoconazole_Pathway Ketoconazole Ketoconazole AhR AhR Activation Ketoconazole->AhR Nrf2 Nrf2 Nuclear Translocation AhR->Nrf2 Redox_System Redox System Upregulation Nrf2->Redox_System ROS_Reduction ROS Reduction Redox_System->ROS_Reduction Inflammation_Inhibition Inhibition of Inflammation (e.g., IL-8) ROS_Reduction->Inflammation_Inhibition

Ketoconazole's anti-inflammatory action via the AhR-Nrf2 pathway.
Miconazole

Miconazole has been shown to suppress inflammation by inhibiting the expression of pro-inflammatory chemokines such as CCL2, CCL3, and CCL4.[4] This leads to reduced migration of monocytic cells and T cells to the site of inflammation. The underlying mechanism involves the regulation of multiple signaling pathways, including the inhibition of the mammalian target of rapamycin (mTOR) pathway.[4]

Experimental Workflow

The following diagram illustrates a general experimental workflow for comparing the anti-inflammatory effects of different antifungal agents in a mouse model of skin inflammation.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Start->Animal_Acclimatization Group_Allocation Group Allocation (Vehicle, Positive Control, Test Groups) Animal_Acclimatization->Group_Allocation Induce_Dermatitis Induce Dermatitis (e.g., TPA or TNCB application to ear) Group_Allocation->Induce_Dermatitis Topical_Treatment Topical Treatment (Apply antifungal agents) Induce_Dermatitis->Topical_Treatment Measure_Edema Measure Ear Edema (e.g., at 24h, 48h) Topical_Treatment->Measure_Edema Tissue_Collection Tissue Collection (Ear biopsies) Measure_Edema->Tissue_Collection Biochemical_Analysis Biochemical Analysis (MPO assay, Cytokine ELISA) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (H&E Staining) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for in vivo comparison of anti-inflammatory effects.

References

A Comparative Analysis of Lanoconazole and Fluconazole: Investigating the Potential for Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanisms of action, resistance profiles, and potential for cross-resistance between the antifungal agents Lanoconazole and Fluconazole.

This guide provides a comprehensive comparison of lanoconazole, an imidazole antifungal, and fluconazole, a triazole antifungal. While both drugs target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane, they act on different enzymes. This distinction is central to understanding their individual efficacy and the theoretical basis for potential cross-resistance. This report synthesizes available in vitro data, details relevant experimental protocols, and explores the molecular underpinnings of resistance to each agent.

Mechanisms of Action: Targeting Ergosterol Synthesis at Different Steps

The antifungal activity of both lanoconazole and fluconazole hinges on the disruption of ergosterol production, a vital sterol for maintaining the integrity and function of the fungal cell membrane. However, they inhibit different key enzymes within this pathway.

Lanoconazole acts as an inhibitor of squalene epoxidase . This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an early step in the ergosterol biosynthesis pathway. By blocking this step, lanoconazole leads to a toxic accumulation of intracellular squalene and a depletion of ergosterol, ultimately resulting in fungal cell death.

Fluconazole , on the other hand, targets a later stage in the pathway by inhibiting lanosterol 14-α-demethylase , an enzyme encoded by the ERG11 gene.[1][2] This enzyme is responsible for the demethylation of lanosterol. Inhibition of this step leads to the accumulation of toxic 14-α-methylated sterols and the depletion of ergosterol, which disrupts fungal membrane structure and function.[1][2]

The distinct enzymatic targets of these two antifungal agents are a key consideration in evaluating the likelihood of cross-resistance.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Inhibition Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (ERG11) Lanoconazole Lanoconazole Squalene Epoxidase Squalene Epoxidase Lanoconazole->Squalene Epoxidase Inhibits Fluconazole Fluconazole Lanosterol 14-α-demethylase (ERG11) Lanosterol 14-α-demethylase (ERG11) Fluconazole->Lanosterol 14-α-demethylase (ERG11) Inhibits

Caption: Ergosterol biosynthesis pathway showing the distinct enzymatic targets of Lanoconazole and Fluconazole.

Comparative In Vitro Activity

While direct cross-resistance studies are limited, a 2016 study by Baghi et al. provides a comparative view of the in vitro activity of lanoconazole and fluconazole against a panel of 100 clinical dermatophyte isolates.[3][4] The study highlights the potent activity of lanoconazole against these fungi, while fluconazole demonstrated significantly lower activity.[3][4]

Fungal SpeciesDrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean (µg/mL)
All Dermatophytes Lanoconazole 0.063 - 1--0.24
Fluconazole -166415.34
Trichophyton mentagrophytes complex Lanoconazole 0.063 - 10.510.44
Fluconazole 8 - 64166420.2
Trichophyton rubrum Lanoconazole 0.125 - 10.510.48
Fluconazole 8 - 64166419.3
Trichophyton tonsurans Lanoconazole 0.063 - 0.50.1250.250.13
Fluconazole 4 - 328168.0
Epidermophyton floccosum Lanoconazole 0.125 - 0.25--0.18
Fluconazole 8 - 16--11.3
Microsporum canis Lanoconazole 0.063 - 0.125--0.08
Fluconazole 4 - 8--5.7

Data extracted from Baghi et al., 2016.[3][4] MIC50 and MIC90 were not calculated for species with a limited number of isolates.

Mechanisms of Antifungal Resistance

Resistance to antifungal agents can arise through various molecular mechanisms. Understanding these mechanisms is crucial for predicting and mitigating the development of cross-resistance.

Fluconazole Resistance: Mechanisms of resistance to fluconazole are well-documented and primarily include:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its affinity for fluconazole.[1][2]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of fluconazole to achieve an inhibitory effect.[1][2]

  • Efflux Pump Upregulation: Overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.[2][5]

  • Alterations in the Sterol Biosynthesis Pathway: Mutations in other enzymes of the ergosterol pathway, such as in the ERG3 gene, can create a bypass mechanism that mitigates the toxic effects of lanosterol accumulation.[1][6]

Lanoconazole Resistance: While specific studies on lanoconazole resistance are less common, resistance to other squalene epoxidase inhibitors, such as terbinafine, is known to occur through:

  • Target Site Modification: Mutations in the gene encoding squalene epoxidase can reduce the binding affinity of the drug to the enzyme.

  • Efflux Pump Upregulation: It is plausible that efflux pumps could also contribute to reduced intracellular concentrations of lanoconazole, although specific transporters have not been definitively identified for this drug.

The Question of Cross-Resistance: A Theoretical Perspective

Direct experimental evidence for cross-resistance between lanoconazole and fluconazole is currently lacking in the scientific literature. However, a theoretical potential for cross-resistance exists, primarily through mechanisms that are not target-specific.

The most likely mechanism for cross-resistance would be the upregulation of multidrug efflux pumps . If a fungal isolate overexpresses an efflux pump that is capable of transporting both lanoconazole and fluconazole, it could exhibit reduced susceptibility to both drugs, despite their different enzymatic targets. Efflux pumps like those from the ABC and MFS superfamilies are known to have broad substrate specificities and are a common cause of multidrug resistance in fungi.[2][7][8]

Conversely, resistance mechanisms that are target-specific, such as mutations in the ERG11 gene for fluconazole or in the squalene epoxidase gene for lanoconazole, are less likely to confer cross-resistance to the other drug.

cluster_resistance Potential Cross-Resistance Workflow cluster_pumps Efflux Pumps cluster_drugs Antifungal Drugs Fungal Cell Fungal Cell ABC Transporter ABC Transporter Fungal Cell->ABC Transporter Fungal Cell->ABC Transporter Substrate MFS Transporter MFS Transporter Fungal Cell->MFS Transporter Fungal Cell->MFS Transporter Substrate Extracellular Space Extracellular Space ABC Transporter->Extracellular Space Efflux MFS Transporter->Extracellular Space Efflux Lanoconazole Lanoconazole Lanoconazole->Fungal Cell Enters Cell Fluconazole Fluconazole Fluconazole->Fungal Cell Enters Cell

Caption: A workflow illustrating how upregulation of common efflux pumps could potentially lead to cross-resistance.

Experimental Protocols

The following is a generalized methodology for in vitro antifungal susceptibility testing based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are frequently referenced in the cited literature.

Antifungal Susceptibility Testing of Dermatophytes (based on CLSI M38-A2):

  • Isolate Preparation: Dermatophyte isolates are cultured on an appropriate medium, such as potato dextrose agar, to promote conidial growth. For species that produce fewer conidia, like Trichophyton rubrum, oatmeal agar may be used.

  • Inoculum Preparation: A suspension of conidia is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to a final concentration of 1 x 10³ to 3 x 10³ colony-forming units (CFU)/mL.

  • Broth Microdilution: The testing is performed in 96-well microtiter plates. A series of twofold dilutions of each antifungal agent is prepared in RPMI 1640 medium buffered with MOPS.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 48 to 72 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control well.

Isolate Culture Isolate Culture Inoculum Preparation Inoculum Preparation Isolate Culture->Inoculum Preparation 1. Prepare conidial suspension Broth Microdilution Broth Microdilution Inoculum Preparation->Broth Microdilution 2. Adjust to 1-3x10³ CFU/mL Inoculation Inoculation Broth Microdilution->Inoculation 3. Twofold drug dilutions Incubation Incubation Inoculation->Incubation 4. Add inoculum to wells MIC Determination MIC Determination Incubation->MIC Determination 5. 35°C for 48-72h

Caption: A simplified workflow for antifungal susceptibility testing based on CLSI guidelines.

Conclusion and Future Directions

Lanoconazole and fluconazole represent two important classes of antifungal agents that effectively inhibit the fungal ergosterol biosynthesis pathway, albeit at different enzymatic steps. The available in vitro data suggests that lanoconazole is highly active against dermatophytes, a group of fungi for which fluconazole shows limited efficacy.

While the potential for cross-resistance mediated by multidrug efflux pumps is a valid theoretical concern, there is a clear need for direct experimental studies to confirm this. Future research should focus on:

  • In vitro susceptibility testing of a panel of well-characterized fluconazole-resistant fungal isolates against lanoconazole. This would provide direct evidence for or against the existence of cross-resistance.

  • Molecular characterization of lanoconazole-resistant isolates. Identifying the genetic basis of resistance would clarify whether efflux pumps are a primary mechanism.

  • Expression studies of efflux pump genes in fungal isolates exposed to both lanoconazole and fluconazole. This could reveal if these drugs induce the expression of a common set of transporters.

Such studies will be invaluable for guiding clinical practice and informing the development of new antifungal strategies to combat the growing challenge of drug resistance.

References

(Z)-Lanoconazole: A Comparative Analysis of its Antifungal Activity Against Novel Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of (Z)-Lanoconazole's antifungal activity in comparison to a range of newer antifungal agents. The following sections present quantitative performance data, detailed experimental methodologies, and visualizations of key biological pathways to offer an objective assessment for research and drug development applications.

Quantitative Performance Data: In Vitro Susceptibility Testing

The in vitro activity of this compound and comparator antifungal agents is summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's effectiveness, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The data is presented as Geometric Mean (GM) MIC in µg/mL, MIC range, and MIC₅₀/MIC₉₀ values where available. Lower MIC values indicate greater potency.

Activity Against Aspergillus Species

This compound demonstrates potent activity against various Aspergillus species, a common cause of invasive fungal infections. The following table compares its efficacy against other azoles and echinocandins.

Antifungal AgentAspergillus fumigatus (GM MIC, µg/mL)[1]Aspergillus flavus (GM MIC, µg/mL)[2]
This compound 0.0024 0.02
Luliconazole0.00120.009
Posaconazole0.09680.10
Voriconazole0.25550.27
Itraconazole0.42430.24
IsavuconazoleNot Available0.16
Caspofungin0.0535 (MEC)0.07 (MEC)
AnidulafunginNot Available0.06 (MEC)

MEC: Minimum Effective Concentration, used for echinocandins against molds.

Activity Against Dermatophytes

Dermatophytes are a group of fungi that commonly cause skin, hair, and nail infections. This compound exhibits strong activity against these pathogens.

Antifungal AgentTrichophyton rubrum & T. interdigitale (GM MIC, µg/mL)[3]
This compound 0.003
Luliconazole0.0008
Terbinafine0.019
Itraconazole0.085
Ketoconazole0.089
Econazole0.097
Griseofulvin0.351
Voriconazole0.583
Fluconazole11.58
Activity Against Candida Species

Candida species are a leading cause of opportunistic fungal infections. While primarily developed for topical use, in vitro data suggests this compound has activity against Candida albicans.

Antifungal AgentCandida albicans (MIC Range, µg/mL)
This compound 0.63-5

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide was primarily generated using the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.[4][5]

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This standardized method provides a reproducible means of determining the MIC of antifungal agents against molds.

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

  • Conidia (spores) are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

  • The suspension is adjusted spectrophotometrically to a defined turbidity, corresponding to a specific conidial concentration.

  • The final inoculum concentration is prepared by diluting the adjusted suspension in RPMI 1640 medium.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microdilution plates.

3. Inoculation and Incubation:

  • Each well of the microdilution plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

4. MIC Determination:

  • Following incubation, the plates are examined visually or spectrophotometrically to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control well. This concentration is recorded as the MIC.

5. Quality Control:

  • Reference strains with known MIC values are included in each assay to ensure the accuracy and reproducibility of the results.

Mechanism of Action and Signaling Pathway

This compound, like other imidazole and triazole antifungal agents, targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell wall.

The primary target of this compound is the enzyme lanosterol 14α-demethylase , which is encoded by the ERG11 gene. This enzyme is a crucial component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. The altered membrane structure and function result in increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and cell death.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Target Lanosterol 14α-demethylase (ERG11) Lanoconazole This compound Inhibition Inhibition Lanoconazole->Inhibition Inhibition->Target

Caption: Ergosterol biosynthesis pathway and the site of action of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Isolate Culture InoculumPrep 2. Inoculum Suspension Preparation & Standardization FungalCulture->InoculumPrep Inoculation 4. Inoculation of Microdilution Plate InoculumPrep->Inoculation AntifungalDilution 3. Serial Dilution of Antifungal Agent AntifungalDilution->Inoculation Incubation 5. Incubation Inoculation->Incubation Reading 6. Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC_Determination 7. Determination of Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination

Caption: Workflow for antifungal susceptibility testing by broth microdilution.

References

Lanoconazole: A Comparative Analysis of Preclinical Efficacy in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Lanoconazole with other key antifungal agents. The data presented is collated from a range of in vitro and in vivo studies, offering a valuable resource for researchers in the field of antifungal drug discovery and development.

Executive Summary

Lanoconazole, an imidazole antifungal agent, demonstrates potent activity against a broad spectrum of fungi, particularly dermatophytes. Preclinical data consistently highlight its efficacy, often comparable or superior to other established antifungal drugs. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Furthermore, studies suggest that Lanoconazole possesses anti-inflammatory properties, which may contribute to its overall therapeutic effect in treating fungal infections.

In Vitro Efficacy: Comparative Susceptibility Data

The in vitro activity of Lanoconazole has been extensively evaluated against a variety of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several preclinical studies, providing a direct comparison with other antifungal agents.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Lanoconazole and Other Antifungals Against Dermatophyte Isolates

Antifungal AgentMIC RangeMIC50MIC90Geometric Mean (GM)
Lanoconazole 0.063 - 1 [1]- - 0.24 [2]
Luliconazole0.016 - 0.032[1]--0.018[2]
Itraconazole---0.183[2]
Terbinafine---0.07[2]
Clotrimazole----
Econazole---0.20[2]
Miconazole---2.34[2]
Fluconazole---15.34[2]
Griseofulvin---1.28[2]
Butenafine---0.188[2]
Tolnaftate---0.06[2]
Anidulafungin---0.01[2]
Caspofungin---0.016[2]

Data compiled from multiple sources, as cited. MIC50 and MIC90 values were not consistently reported across all studies for all agents.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Lanoconazole and Other Azoles Against Aspergillus flavus

Antifungal AgentMIC RangeMIC50
Lanoconazole 0.032 - 0.25 [3]0.064 [3]
Luliconazole0.032 - 0.125[3]0.032[3]
Itraconazole0.125 - 1[3]0.25[3]
Voriconazole0.032 - 1[3]0.5[3]
Posaconazole0.25 - 0.5[3]0.125[3]
Isavuconazole0.5 - 4[3]1[3]

Table 3: In Vitro Susceptibility of Candida albicans to Clotrimazole and Itraconazole

Antifungal AgentMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Geometric Mean (mg/L)
Clotrimazole0.008 - 8[4]0.008[4]1[4]0.22[5]
Itraconazole≤0.12 - ≥1[6]0.063[6]1[6]-

Note: Direct comparative MIC data for Lanoconazole against Candida albicans alongside itraconazole and clotrimazole in the same study was limited in the preclinical literature reviewed.

In Vivo Efficacy: Dermatophytosis Animal Models

Preclinical evaluation of Lanoconazole in animal models of dermatophytosis has demonstrated its therapeutic potential. The guinea pig model of tinea corporis is a standard for assessing the efficacy of topical antifungal agents.

In a comparative study, the in vivo efficacy of terbinafine was compared to lanoconazole and luliconazole in a guinea pig model of dermatophytosis caused by Trichophyton mentagrophytes.[7] While all tested antifungals showed significant mycological efficacy in eradicating the fungi compared to the untreated control, terbinafine and luliconazole showed superior clinical efficacy compared to lanoconazole.[7] However, another study using a guinea pig model of tinea corporis found that treatment with 0.5% or 1% Lanoconazole ointment resulted in no fungus being recovered from any infected sites.[8]

A separate study on a guinea pig model of cutaneous candidiasis showed that both 1% cream and 1% solution of Lanoconazole were significantly more effective in eradicating fungi than comparable formulations of bifonazole.[9]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: CLSI M38-A2 Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 is a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[10][11]

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium, such as potato dextrose agar, to promote sporulation. A suspension of conidia is prepared in sterile saline containing a surfactant (e.g., Tween 80) and adjusted to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the fungal suspension. The plates are then incubated at a specified temperature (typically 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control well.

In Vivo Guinea Pig Model of Tinea Corporis

This model is widely used to evaluate the efficacy of topical antifungal agents against dermatophytosis.[12]

  • Animal Preparation: The hair on the backs of guinea pigs is clipped, and the skin is abraded to facilitate fungal infection.

  • Infection: A suspension of a dermatophyte, commonly Trichophyton mentagrophytes, is applied to the abraded skin area.

  • Treatment: After a few days to allow for the establishment of infection, the test compound (e.g., Lanoconazole cream) and a vehicle control are applied topically to the infected area, typically once daily for a specified duration.

  • Evaluation: The severity of the skin lesions is scored based on clinical signs such as erythema, scaling, and crusting. At the end of the treatment period, skin samples may be collected for mycological examination (e.g., KOH mount and fungal culture) to determine the fungal burden.

Mechanism of Action & Signaling Pathways

Lanoconazole's primary antifungal activity stems from its interference with the fungal cell membrane. It also exhibits anti-inflammatory effects by modulating cytokine signaling.

Ergosterol Biosynthesis Pathway Inhibition

Lanoconazole, like other imidazole antifungals, inhibits the enzyme lanosterol 14α-demethylase, which is a crucial enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately fungal cell death.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Lanoconazole Lanoconazole Lanoconazole->LanosterolDemethylase Inhibits LanosterolDemethylase->Ergosterol Conversion Anti_Inflammatory_Pathway cluster_cell Immune Cells / Keratinocytes Stimulus Fungal Components (e.g., β-glucan) Signaling Intracellular Signaling Cascades Stimulus->Signaling Cytokine_Release Release of Pro-inflammatory Cytokines (IL-8, IL-2, IFN-γ) Signaling->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation Lanoconazole Lanoconazole Lanoconazole->Signaling Inhibits Experimental_Workflow Start Start: Acclimatize Guinea Pigs HairRemoval Hair Removal from Dorsal Area Start->HairRemoval Abrasion Skin Abrasion HairRemoval->Abrasion Infection Inoculation with Dermatophyte (e.g., T. mentagrophytes) Abrasion->Infection Incubation Incubation Period (e.g., 3-5 days) Infection->Incubation Grouping Randomization into Treatment Groups (Vehicle, Lanoconazole, Comparator) Incubation->Grouping Treatment Daily Topical Treatment (e.g., 7-14 days) Grouping->Treatment Evaluation Clinical Scoring of Lesions (Erythema, Scaling) Treatment->Evaluation Mycology Mycological Examination (KOH Mount, Fungal Culture) Evaluation->Mycology Endpoint End of Study: Data Analysis Mycology->Endpoint

References

Synergistic Antifungal Effects of (Z)-Lanoconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and combat resilient fungal pathogens. This guide provides a comparative analysis of the potential synergistic effects of (Z)-Lanoconazole with other major antifungal compounds. While direct experimental data on this compound combinations is limited, this document extrapolates potential synergies based on its mechanism of action and compares it with established synergistic combinations of similar antifungal agents.

Mechanisms of Action: The Basis for Synergy

Understanding the cellular targets of antifungal drugs is crucial to predicting and interpreting synergistic interactions. This compound, an imidazole antifungal agent, targets the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[1][2][3] This mechanism provides a strong basis for synergistic combinations with antifungals that act on different or complementary pathways.

Key Antifungal Classes and Their Mechanisms:

  • This compound (Imidazole): Inhibits the enzyme 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][4] This disruption of ergosterol synthesis alters the permeability of the fungal cell membrane.[1][3] Some sources also suggest it may inhibit squalene epoxidase.[5]

  • Other Azoles (e.g., Itraconazole): Share a similar mechanism with Lanoconazole, inhibiting lanosterol 14-alpha-demethylase to deplete ergosterol and cause the accumulation of toxic sterols.[6][7][8][9]

  • Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than 14-alpha-demethylase.[10][11][12][13][14] This leads to ergosterol depletion and a toxic buildup of squalene.[10][13][14]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.[15][16][17][18][19]

The distinct targets within the ergosterol biosynthesis pathway and the direct action on the cell membrane provide a strong rationale for expecting synergistic outcomes when these drugs are combined.

Comparative In Vitro Synergy Data

Table 1: Summary of In Vitro Synergistic Effects of Azole Antifungals with Other Compounds

Antifungal CombinationFungal SpeciesFICI ValueInterpretation
Itraconazole + Terbinafine Trichophyton spp.0.032 - 0.5Synergy
Voriconazole + Terbinafine Dematiaceous molds≤ 0.5Synergy
Itraconazole + Amphotericin B Dematiaceous molds> 0.5 - ≤ 4.0No Interaction (Indifference)
Fluconazole + Amphotericin B Candida albicans≤ 0.5Synergy

Note: Data is compiled from various in vitro studies and is intended for comparative purposes. The FICI can vary depending on the fungal strain and experimental conditions.

Experimental Protocols for Assessing Synergy

To facilitate further research into the synergistic potential of this compound, detailed methodologies for key in vitro experiments are provided below.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the in vitro synergistic activity of two antimicrobial agents.

Protocol:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two antifungal agents. One agent is serially diluted along the x-axis, and the other along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate to be tested, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (containing no antifungal).

  • Reading of Results: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection or spectrophotometric reading of fungal growth.

  • Calculation of FICI: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[20][21][23]

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate of fungal killing by antifungal agents, alone and in combination.

Protocol:

  • Preparation of Cultures: Grow the fungal isolate to the logarithmic phase of growth.

  • Exposure to Antifungals: Expose the fungal culture to the antifungal agents at specific concentrations (e.g., 1x or 2x the MIC), both individually and in combination. Include a growth control without any antifungal.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[24][25][26]

Visualizing Pathways and Workflows

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the points of inhibition for different antifungal classes.

Ergosterol_Biosynthesis_Pathway cluster_0 Allylamines (e.g., Terbinafine) cluster_1 Azoles (e.g., this compound, Itraconazole) cluster_2 Polyenes (e.g., Amphotericin B) Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Terbinafine Terbinafine Terbinafine->Squalene_epoxide Inhibits Azoles Azoles Azoles->Ergosterol Inhibits synthesis Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol Binds to

Caption: Ergosterol biosynthesis pathway and antifungal targets.

Experimental Workflow: Checkerboard Assay

This diagram outlines the key steps involved in performing a checkerboard assay to assess antifungal synergy.

Checkerboard_Workflow A Prepare Antifungal Stock Solutions B Create 2D Serial Dilutions in 96-well Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate Plate D->E F Determine MICs (Alone and Combination) E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret Results: Synergy, Indifference, or Antagonism G->H

Caption: Workflow for the checkerboard synergy assay.

Conclusion and Future Directions

The exploration of synergistic combinations involving this compound holds significant promise for advancing antifungal therapy. Based on its mechanism of action, which targets the crucial ergosterol biosynthesis pathway, there is a strong theoretical foundation for synergistic interactions with other antifungal classes, particularly allylamines and polyenes. The provided comparative data from analogous azole combinations further supports this potential.

Future research should focus on conducting in vitro and in vivo studies to generate specific data on the synergistic effects of this compound with a range of antifungal partners. The experimental protocols detailed in this guide offer a standardized approach for such investigations. A deeper understanding of these interactions will be instrumental in developing novel and more effective treatment strategies to combat the growing challenge of fungal infections.

References

Safety Operating Guide

Proper Disposal of (Z)-Lanoconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (Z)-Lanoconazole is a critical aspect of laboratory safety and environmental responsibility. As an imidazole-based antifungal agent, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research setting.

Hazard Assessment and Safety Precautions

Before handling this compound, it is imperative to be aware of its associated hazards. This information is crucial for safe handling during use and for the subsequent disposal process.

Key Hazards:

  • Human Health: Harmful if swallowed.[1][3]

  • Environmental: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE): When handling this compound in pure form or in solution, as well as during waste packaging, the following PPE is required:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Segregation and Collection

Proper segregation of waste at the source is the most critical step in ensuring compliant disposal. This compound waste must not be mixed with general laboratory or non-hazardous waste.

Step 1: Identify all this compound Waste Streams This includes:

  • Expired or unused pure this compound (solid powder).

  • Solutions containing this compound.

  • Contaminated labware (e.g., vials, pipette tips, flasks).

  • Contaminated Personal Protective Equipment (PPE).

  • Materials used for spill cleanup.

Step 2: Use Designated Hazardous Waste Containers

  • All waste streams identified above must be collected in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a compatible material, be in good condition, and have a secure, leak-proof screw-top cap.[4]

  • For sharps waste contaminated with this compound (e.g., needles, glass slides), use a designated, puncture-resistant sharps container clearly labeled as hazardous chemical waste.[5]

Step 3: Label the Waste Container Correctly The waste container must be labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • The accumulation start date.

Disposal Procedures

The guiding principle for the disposal of this compound is to prevent its release into the environment.[1][3][6] Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [7][8]

Primary Disposal Method: The required method for disposal is through an approved hazardous waste management service.[1][3]

  • Step 1: Store the Waste Container Safely. Keep the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from drains and general work areas.

  • Step 2: Arrange for Pickup. Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[5][9]

  • Step 3: Final Disposal. The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF). The most common final disposal method for this type of pharmaceutical waste is high-temperature incineration.[8][10]

Accidental Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Step 1: Evacuate and Secure the Area. Alert personnel in the vicinity and restrict access to the spill area.

  • Step 2: Don Appropriate PPE. Wear safety goggles, gloves, a lab coat, and if dealing with a large quantity of powder, respiratory protection.

  • Step 3: Contain and Clean the Spill.

    • For solid spills , carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills , cover with an inert, absorbent material such as vermiculite, sand, or diatomite.[1]

  • Step 4: Collect the Waste. Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Step 5: Decontaminate the Area. Clean the spill surface thoroughly. The Safety Data Sheet suggests scrubbing with alcohol.[1]

  • Step 6: Dispose of all materials (including contaminated PPE) as hazardous waste, following the procedures outlined in Section 3.

Quantitative Data Summary

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2]
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life[1][2]
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

G cluster_hw Hazardous Waste Stream start Material Used with This compound is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_hw Collect in a labeled, sealed hazardous waste container. is_contaminated->collect_hw  Yes not_contaminated Dispose via appropriate non-hazardous waste stream (e.g., general trash, glass recycling). is_contaminated->not_contaminated  No store_hw Store in Satellite Accumulation Area. collect_hw->store_hw contact_ehs Contact EHS for pickup by approved waste vendor. store_hw->contact_ehs incinerate High-Temperature Incineration contact_ehs->incinerate

Caption: Workflow for this compound Waste Disposal Decision-Making.

Experimental Protocols

The recommended disposal procedure does not involve in-laboratory chemical treatment or deactivation. The established and regulated protocol is the collection and transfer of waste to a specialized, licensed facility. Attempting to neutralize or degrade the chemical in the lab without a validated protocol could lead to the creation of other hazardous byproducts or result in an incomplete reaction, posing continued risks. Therefore, no experimental protocols for disposal are provided. The procedural steps for segregation, collection, and professional disposal are the mandated protocol.

References

Essential Safety and Logistical Information for Handling (Z)-Lanoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following provides crucial safety protocols and logistical plans for the handling and disposal of (Z)-Lanoconazole. This guidance is intended to ensure a safe laboratory environment and proper management of this potent antifungal agent.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields.Protects eyes from splashes or dust particles.
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat.Protects skin from contamination.
Respiratory Protection A suitable respirator should be used.Prevents inhalation of dust or aerosols.

Table 1: Recommended Personal Protective Equipment for Handling this compound.[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Operational Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

Storage Conditions:

  • Store in a tightly sealed container in a cool, well-ventilated area.[1]

  • For long-term stability, store the powder at -20°C and solutions at -80°C.[1][3]

  • Protect from direct sunlight and sources of ignition.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action must be taken.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, lifting the upper and lower eyelids. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical advice.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]

Table 2: First Aid Procedures for this compound Exposure.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Contain the spill to prevent it from entering drains or water courses.[1]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1] For solid spills, carefully scoop the material into a container.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials in a sealed container for proper disposal.[1]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the waste through an approved hazardous waste disposal facility.[1] Adhere to all federal, state, and local environmental regulations.

  • Environmental Precaution: Due to its high aquatic toxicity, prevent the release of this compound into the environment.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weighing and Aliquoting C->D Proceed to handling E Dissolution in Solvent D->E F Experimental Use E->F G Decontaminate Work Surfaces F->G Post-experiment H Segregate and Label Waste G->H I Dispose of Hazardous Waste H->I J Doff and Dispose of PPE I->J K Thorough Hand Washing J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Lanoconazole
Reactant of Route 2
(Z)-Lanoconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.